Diisopropyl terephthalate
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
dipropan-2-yl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUDSKSILZNHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214428 | |
| Record name | Terephthalic acid, diisopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6422-84-0 | |
| Record name | 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalic acid, diisopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terephthalic acid, diisopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diisopropyl terephthalate CAS number and properties
An In-depth Technical Guide to Diisopropyl Terephthalate (B1205515)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl terephthalate (DIPT), CAS Number 6422-84-0, is an organic compound belonging to the ester family. It is synthesized from terephthalic acid and isopropanol (B130326). Primarily recognized for its role as a plasticizer in the polymer industry, DIPT is valued for its low volatility and high thermal stability.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and available toxicological information. This document is intended to serve as a valuable resource for professionals in research, and drug development who may encounter or utilize this compound in their work.
Chemical and Physical Properties
This compound is a diester of terephthalic acid and isopropanol. Its structural and physical properties are summarized below.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 6422-84-0 | [2] |
| Molecular Formula | C₁₄H₁₈O₄ | [2] |
| Molecular Weight | 250.29 g/mol | [2] |
| IUPAC Name | dipropan-2-yl benzene-1,4-dicarboxylate | [2] |
| Canonical SMILES | CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C | [2] |
| InChI Key | HWUDSKSILZNHRX-UHFFFAOYSA-N | [2] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid/solid | [1] |
| Melting Point | 54-55 °C | |
| Boiling Point | 275.3 °C at 760 mmHg | |
| Density | 1.05-1.11 g/mL (estimated) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol (B129727) and ethanol | [1] |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C (Predicted) | |
| Refractive Index | 1.5 | |
| FTIR (C=O stretch) | 1722 cm⁻¹ | [1] |
| ¹H NMR (CDCl₃) | δ 8.10 (s, 4H, Ar-H), 5.27 (sept, 2H, CH), 1.37 (d, 12H, CH₃) | |
| ¹³C NMR (CDCl₃) | δ 165.2 (C=O), 134.7 (Ar-C), 129.4 (Ar-CH), 69.1 (CH), 22.0 (CH₃) |
Note: NMR data is predicted or sourced from spectral databases for the specified compound. Experimental conditions can affect exact values.
Experimental Protocols
Synthesis of this compound via Direct Esterification
Direct esterification involves the reaction of terephthalic acid with an excess of isopropanol in the presence of an acid catalyst. This method is a common industrial approach due to its economic advantages.[1]
Materials:
-
Terephthalic acid (TPA)
-
Isopropanol (IPA)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, combine terephthalic acid and a significant molar excess of isopropanol (e.g., a 1:10 molar ratio of TPA to IPA). The isopropanol also serves as the reaction solvent.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Assemble a reflux apparatus and heat the mixture to reflux with continuous stirring. The reaction temperature will be close to the boiling point of isopropanol (~82 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the dissolution of the solid terephthalic acid. The reaction is typically allowed to proceed for several hours to drive the equilibrium towards the product.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
If the product precipitates, it can be collected by vacuum filtration and washed with water.
-
Alternatively, the product can be extracted using an organic solvent like diethyl ether. The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation.
Synthesis via Transesterification of Dimethyl Terephthalate
This method involves the reaction of dimethyl terephthalate (DMT) with isopropanol in the presence of a catalyst to exchange the methyl groups for isopropyl groups, with methanol as a byproduct.[3]
Materials:
-
Dimethyl terephthalate (DMT)
-
Isopropanol (IPA)
-
Catalyst (e.g., zinc acetate (B1210297), tetrabutyl titanate)
-
Reaction flask with a distillation head, condenser, and receiving flask
-
Heating mantle, magnetic stirrer
Procedure:
-
Charge the reaction flask with dimethyl terephthalate and isopropanol. A molar excess of isopropanol is used to shift the equilibrium towards the product.
-
Add a catalytic amount of zinc acetate or another suitable transesterification catalyst.
-
Heat the mixture with stirring to a temperature that allows for the distillation of the methanol byproduct (boiling point ~65 °C) while retaining the isopropanol and reactants. A typical reaction temperature is in the range of 180-200°C.[3]
-
Continuously remove the methanol as it forms to drive the reaction to completion. The progress of the reaction can be monitored by measuring the amount of methanol collected.
-
Once the theoretical amount of methanol has been removed, the reaction is considered complete.
-
The excess isopropanol is then removed by distillation.
-
The remaining crude this compound can be purified by vacuum distillation or recrystallization.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of phthalate (B1215562) and terephthalate esters.
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., Rxi-5ms, Rtx-440)[4]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent. If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.
GC-MS Conditions (Representative):
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-350
Data Analysis:
-
Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.
-
Quantify the analyte by comparing the peak area of a characteristic ion to the calibration curve generated from the standards.
Toxicological and Safety Information
Specific toxicological data for this compound is limited. However, data for related terephthalate esters, such as dioctyl terephthalate, suggest low acute toxicity. For instance, the oral LD50 for dioctyl terephthalate in rats is >5000 mg/kg.[5] It is generally considered to be of low concern for skin and eye irritation.[5]
It is important to distinguish this compound from its isomer, diisopropyl phthalate (CAS 605-45-8), for which more extensive toxicological data is available, including warnings for skin and eye irritation, respiratory irritation, and suspected carcinogenicity.[6][7]
As a general precaution when handling this compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.[7]
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via direct esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate | C14H18O4 | CID 201631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Esterification vs. transesterification – comparison of DOTP production methods - Oxoplast [oxoplast.com]
- 4. gcms.cz [gcms.cz]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Diisopropyl phthalate | C14H18O4 | CID 11799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Diisopropyl Terephthalate: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl terephthalate (B1205515) is an organic compound of significant interest in various scientific and industrial fields, including polymer chemistry and material science. As a diester of terephthalic acid and isopropanol (B130326), its molecular structure imparts specific chemical and physical properties that make it a subject of ongoing research and application development. This technical guide provides a comprehensive overview of diisopropyl terephthalate, focusing on its molecular structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.
Molecular Structure and IUPAC Name
The fundamental identity of a chemical compound lies in its structure and systematic name. This compound is structurally characterized by a central benzene (B151609) ring substituted at the 1 and 4 positions with isopropyl ester groups.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dipropan-2-yl benzene-1,4-dicarboxylate .[1] Its molecular formula is C₁₄H₁₈O₄, and its structure can be unambiguously represented by the SMILES string CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below, providing a concise reference for its physical and chemical characteristics.
| Property | Value |
| Molecular Weight | 250.29 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Density | 1.063 - 1.078 g/mL |
| Melting Point | 54-55 °C |
| Boiling Point | 275.3 °C at 760 mmHg |
| Flash Point | 142.6 °C |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and methanol. |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C (Predicted) |
| Refractive Index | 1.5 |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common laboratory-scale synthesis of this compound is achieved through the Fischer esterification of terephthalic acid with isopropanol, using a strong acid catalyst.
Materials and Equipment:
-
Terephthalic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine terephthalic acid and a significant excess of isopropanol. The isopropanol serves as both a reactant and the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained at the boiling point of isopropanol (approximately 82 °C). Allow the reaction to proceed for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the terephthalic acid spot on TLC), allow the mixture to cool to room temperature.
-
Neutralization: Slowly pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Caution should be exercised as this will produce carbon dioxide gas.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers form, separate the organic layer. If the product precipitates, it can be collected by vacuum filtration and then dissolved in a suitable organic solvent like diethyl ether for further purification. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter to remove the drying agent, and then remove the solvent and excess isopropanol using a rotary evaporator.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities.
Sample Preparation:
-
Accurately weigh a small amount of the synthesized this compound (e.g., 1-10 mg).
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of approximately 1 mg/mL.
Instrumentation and Typical Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Injection Mode: Split or splitless injection.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature (e.g., 80 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250-280 °C) to ensure the elution of the compound.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: A mass-to-charge ratio (m/z) range appropriate for the expected fragments of this compound and potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure of the synthesized this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃ or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Expected ¹H NMR Signals:
-
A singlet corresponding to the four aromatic protons of the benzene ring.
-
A septet for the two methine (CH) protons of the isopropyl groups.
-
A doublet for the twelve methyl (CH₃) protons of the isopropyl groups.
Expected ¹³C NMR Signals:
-
Signals corresponding to the carbonyl carbons of the ester groups.
-
Signals for the aromatic carbons (quaternary and protonated).
-
Signals for the methine and methyl carbons of the isopropyl groups.
References
Solubility Profile of Diisopropyl Terephthalate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diisopropyl terephthalate (B1205515) in various organic solvents. Due to the limited availability of direct quantitative solubility data for diisopropyl terephthalate, this guide infers its solubility profile based on the experimentally determined solubilities of structurally analogous compounds: dimethyl terephthalate (DMT) and terephthalic acid (TPA). This approach provides valuable insights for researchers working with this compound in various applications, including its use as a plasticizer and solvent.[1]
Furthermore, this guide presents a detailed experimental protocol for the gravimetric determination of solubility, enabling researchers to obtain precise quantitative data for this compound in specific solvents of interest. A workflow for the synthesis of this compound via Fischer esterification is also provided.
Inferred Solubility Profile
This compound is generally described as being practically insoluble in water but readily soluble in organic solvents such as methanol (B129727) and ethanol.[1] Its aromatic ester structure suggests compatibility with a range of organic media. To provide a more quantitative understanding, the solubility data of the closely related dimethyl terephthalate (DMT) and the parent dicarboxylic acid, terephthalic acid (TPA), are presented.
Comparison with Dimethyl Terephthalate (DMT):
DMT, having two methyl ester groups, is structurally similar to this compound, which has two isopropyl ester groups. The larger isopropyl groups in this compound may slightly decrease its solubility in highly polar solvents compared to DMT, while potentially enhancing its solubility in less polar organic solvents. The solubility of DMT has been experimentally determined in a variety of organic solvents.
Comparison with Terephthalic Acid (TPA):
TPA is the precursor to this compound and is known for its poor solubility in water and many organic solvents due to strong intermolecular hydrogen bonding.[2][3] The esterification of TPA to form this compound significantly increases its solubility in organic solvents by eliminating these hydrogen bonds.
Quantitative Solubility Data of Structurally Related Compounds
The following tables summarize the available quantitative solubility data for dimethyl terephthalate and terephthalic acid in various organic solvents at different temperatures. This data serves as a valuable reference for estimating the solubility behavior of this compound.
Table 1: Solubility of Dimethyl Terephthalate (DMT) in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3^) |
| Methanol | 283.15 | 2.81 |
| 298.15 | 5.38 | |
| 313.15 | 9.87 | |
| 328.15 | 17.21 | |
| Ethanol | 283.15 | 1.95 |
| 298.15 | 3.55 | |
| 313.15 | 6.23 | |
| 328.15 | 10.51 | |
| Acetone | 283.15 | 13.92 |
| 298.15 | 22.15 | |
| 313.15 | 34.18 | |
| 328.15 | 51.34 | |
| Ethyl Acetate | 283.15 | 11.89 |
| 298.15 | 18.53 | |
| 313.15 | 28.01 | |
| 328.15 | 41.28 | |
| Dichloromethane | 283.15 | 34.56 |
| 298.15 | 49.87 | |
| 313.15 | 69.83 | |
| 328.15 | 95.92 | |
| Toluene | 283.15 | 6.89 |
| 298.15 | 11.23 | |
| 313.15 | 17.68 | |
| 328.15 | 27.14 |
Data sourced from a comprehensive study on DMT solubility.
Table 2: Solubility of Terephthalic Acid (TPA) in Selected Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Methanol | 25 | 0.1[4] |
| N,N-Dimethylformamide (DMF) | 25 | 6.7[4] |
| Dimethyl Sulfoxide (DMSO) | 25 | 19.0[4] |
| 100 | 29.4[2] |
Data compiled from various sources.[2][4]
Experimental Protocol: Gravimetric Determination of Solubility
To obtain precise solubility data for this compound, the following gravimetric method, also known as the isothermal shake-flask method, is recommended.[5][6]
1. Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or weighing bottle
-
Drying oven
-
Desiccator
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known mass of the selected organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium may vary and should be determined experimentally by taking measurements at different time points until a constant solubility is observed.[7]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known mass of the clear supernatant using a pre-weighed, temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or weighing bottle to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. The evaporation can also be performed under reduced pressure to lower the required temperature.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the dish containing the solid residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
3. Calculation of Solubility:
The solubility can be expressed in various units. A common expression is grams of solute per 100 grams of solvent.
-
Mass of dissolved this compound (m_solute): m_solute = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent (m_solvent): m_solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) * 100
Synthesis of this compound: A Workflow
This compound is commonly synthesized via the Fischer esterification of terephthalic acid with isopropanol (B130326) in the presence of an acid catalyst. The following diagram illustrates the general workflow for this synthesis.
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, leveraging data from analogous compounds and presenting a robust experimental protocol for direct solubility determination. This information is intended to support researchers and professionals in the effective use and application of this compound in their work.
References
- 1. Buy this compound | 6422-84-0 [smolecule.com]
- 2. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide on the Thermal Decomposition of Diisopropyl Terephthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of diisopropyl terephthalate (B1205515). Diisopropyl terephthalate is an organic compound with applications in various industrial processes, and a thorough understanding of its thermal properties is essential for its safe handling and application. This document outlines its thermal decomposition profile, detailed experimental protocols for thermal analysis, and the proposed decomposition pathway.
Physicochemical Properties
This compound is the diester of isopropanol (B130326) and terephthalic acid. A summary of its key physicochemical properties is presented below.
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol [1][2] |
| CAS Number | 6422-84-0[1][2][3] |
| Appearance | Colorless liquid |
| Boiling Point | 275.3 °C at 760 mmHg[3] |
| Melting Point | 54-55 °C[3] |
Thermal Decomposition Data
While specific, experimentally-derived thermogravimetric analysis (TGA) data for this compound is not extensively available in the public literature, the thermal degradation behavior can be inferred from studies on analogous terephthalate esters. It is characterized by high thermal stability.[1][3]
The following table summarizes the estimated thermal decomposition temperatures for this compound based on the behavior of similar compounds.[1] Researchers are strongly encouraged to perform specific thermal analyses on their samples to determine the precise thermal characteristics.
| Thermal Analysis Parameter | Estimated Value |
| Onset of Decomposition (T_onset_) | ~ 387 °C[1] |
| Temperature of Maximum Weight Loss (T_max_) | ~ 425 °C[1] |
Experimental Protocols for Thermal Analysis
To obtain reliable and reproducible data on the thermal decomposition of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an appropriate TGA crucible (e.g., alumina).
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA instrument.
-
Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition, such as 600 °C.
-
A typical heating rate is 10 °C/min.[4]
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]
-
-
Data Acquisition: Initiate the temperature program and continuously record the sample's mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (T_onset_), which is the temperature at which significant weight loss begins.[4] This is often determined by the intersection of the baseline tangent and the tangent at the point of maximum slope.
-
Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperature of maximum weight loss (T_max_), which corresponds to the peak of the DTG curve.[4]
-
Record the percentage of residual mass at the end of the experiment.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Objective: To determine the melting point and observe other thermal transitions, such as crystallization and decomposition, by measuring the heat flow to or from the sample as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the temperature program to ramp from ambient temperature to a temperature above the expected decomposition range (e.g., 450 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Maintain an inert atmosphere, such as nitrogen, with a consistent flow rate (e.g., 50 mL/min).
-
-
Data Acquisition: Start the temperature program and record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point (T_m_) from the peak of the endothermic melting transition.
-
Observe any exothermic or endothermic events that may correspond to decomposition.
-
Thermal Decomposition Pathway
The thermal decomposition of terephthalate esters, such as this compound, is generally understood to proceed via a non-radical, concerted mechanism known as β-hydride elimination or ester pyrolysis.[4] This reaction involves a six-membered cyclic transition state.
In the case of this compound, a hydrogen atom on a methyl group (β-carbon) of the isopropyl ester is transferred to the carbonyl oxygen, leading to the concerted cleavage of the C-O ester bond. This results in the formation of a carboxylic acid group and the elimination of propene. The decomposition can occur at either of the two isopropyl ester groups.
Caption: Proposed β-hydride elimination pathway for this compound.
References
Diisopropyl terephthalate synthesis from terephthalic acid and isopropanol.
An In-depth Technical Guide to the Synthesis of Diisopropyl Terephthalate (B1205515) from Terephthalic Acid and Isopropanol (B130326)
Introduction
Diisopropyl terephthalate is an ester derived from terephthalic acid and isopropanol, appearing as a colorless to pale yellow liquid with low volatility and high thermal stability.[1] It finds significant industrial application as a plasticizer to enhance the flexibility and durability of polymers and as a solvent in coatings and adhesives.[1] The primary and most economically viable method for its synthesis is the direct esterification of terephthalic acid with isopropanol.[1] This process, a specific application of the Fischer-Speier esterification, involves reacting the dicarboxylic acid with an excess of isopropanol in the presence of a catalyst at elevated temperatures.[1][2]
This guide provides a comprehensive overview of the synthesis, detailing the reaction mechanism, experimental protocols, critical process parameters, and purification methods for researchers and professionals in chemical and drug development.
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound from terephthalic acid and isopropanol proceeds via an acid-catalyzed Fischer-Speier esterification mechanism. This is a reversible reaction, and to achieve high yields, the equilibrium must be shifted towards the product side.[2] This is typically accomplished by using a large excess of the alcohol (isopropanol) and continuously removing the water formed during the reaction.[2]
The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group on terephthalic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of isopropanol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water.
-
Deprotonation: The protonated carbonyl group of the ester is deprotonated to regenerate the acid catalyst and form the monoester intermediate.
-
Second Esterification: The process is repeated on the second carboxylic acid group to yield the final product, this compound.
Caption: Fischer-Speier esterification mechanism for this compound synthesis.
Experimental Protocols
This section outlines a generalized laboratory-scale protocol for the direct esterification of terephthalic acid with isopropanol.
Materials and Equipment
-
Reactants: Terephthalic acid, Isopropanol (excess)
-
Catalyst: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Neutralizing Agent: Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Extraction Solvent: Diethyl ether or ethyl acetate
-
Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Glassware: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer and stir bar, separatory funnel, beakers, Erlenmeyer flasks
-
Equipment: Rotary evaporator, filtration apparatus (Büchner funnel), drying oven
Experimental Workflow
Caption: General experimental workflow for laboratory synthesis and purification.
Detailed Procedure
-
Reaction Setup: In a round-bottom flask, combine terephthalic acid and a magnetic stir bar. Add a significant excess of isopropanol, which serves as both reactant and solvent.[2]
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.[2]
-
Reflux: Attach a reflux condenser and heat the mixture to its boiling point using a heating mantle. Allow the reaction to proceed under reflux for several hours to ensure completion.[2] Industrial processes may operate for 4 to 12 hours.[1]
-
Work-up and Neutralization: After cooling, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[2]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the this compound into an organic solvent like ethyl acetate. Combine the organic layers.[2][3]
-
Washing and Drying: Wash the combined organic layers with deionized water, then dry them over an anhydrous salt such as magnesium sulfate.[3]
-
Isolation and Purification: Remove the drying agent by filtration. Evaporate the solvent using a rotary evaporator to yield the crude product.[3] Further purification can be achieved through recrystallization, for which ethanol (B145695) or methanol (B129727) are suitable solvents due to the product's excellent solubility.[1][3]
Quantitative Data and Process Parameters
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions and catalyst selection. The following tables summarize key quantitative data from industrial and laboratory-scale syntheses.
Table 1: General Reaction Conditions for Direct Esterification
| Parameter | Value/Range | Reference(s) |
| Temperature | 180 - 270 °C | [1][4] |
| Pressure | 1 - 7 bar (Atmospheric pressure also common) | [1][4] |
| Reaction Time | 4 - 12 hours | [1] |
| Isopropanol:Terephthalic Acid Molar Ratio | Excess alcohol is used (e.g., 2:1 to 30:1) | [2][5] |
| Conversion Rate | 95 - 99% | [1] |
Table 2: Catalyst Performance in Terephthalate Ester Production
| Catalyst Type | Example Catalyst | Operating Temperature | Conversion/Yield | Reference(s) |
| Strong Acid | Sulfuric Acid (H₂SO₄), p-TsOH | Reflux temperature of alcohol | ~93% (for ethanol) | [2] |
| Titanium-Based | Titanium Tetraisopropoxide | 180 - 220 °C | 95 - 100% | [1] |
| Dual Catalyst | Titanium Compound + Sulfonic Acid | 180 - 200 °C | Complete Conversion | [1] |
| Metal Oxide | Zinc Oxide (ZnO) | 225 - 350 °C | Not specified | [6] |
Catalysis
Catalyst selection is critical for optimizing the esterification reaction.
-
Acid Catalysts: Strong mineral acids like sulfuric acid and organic acids like p-toluenesulfonic acid are effective catalysts for laboratory-scale synthesis due to their ability to readily protonate the carboxylic acid.[2] However, they can lead to side reactions and corrosion issues in industrial settings.[6]
-
Titanium-Based Catalysts: Compounds such as titanium tetraisopropoxide are the most widely used catalysts in industrial terephthalate production.[1] They function as Lewis acids, activating the carbonyl group and demonstrating high activity and selectivity at elevated temperatures.[1]
-
Dual Catalyst Systems: To maximize conversion, some advanced processes employ a dual catalyst system. A titanium compound is used in the initial phase, followed by the addition of a sulfonic acid to drive the reaction to completion.[1]
Process Optimization and Purification
Several strategies can be employed to optimize the synthesis and obtain a high-purity product.
-
Excess Reactant: Using an excess of isopropanol helps to shift the reaction equilibrium towards the formation of the diester, increasing the overall yield by 10-15% compared to stoichiometric ratios.[1]
-
Water Removal: As a reversible reaction, the continuous removal of water as it is formed is crucial.[2] In an industrial setting, this is often achieved using a reactor fitted with a fractionation column.[4]
-
Purification: Post-synthesis purification is essential to remove unreacted starting materials, catalyst residues, and byproducts. The typical purification sequence involves:
-
Neutralization/Washing: An alkaline wash with sodium bicarbonate solution removes acidic components, followed by a water wash.[3]
-
Solvent Removal: Excess isopropanol and extraction solvent are removed, often by distillation or a rotary evaporator.[3]
-
Final Purification: High-purity this compound can be obtained through techniques like recrystallization or vacuum distillation.[3] The compound's high solubility in methanol and ethanol makes these effective solvents for recrystallization.[1]
-
Conclusion
The synthesis of this compound from terephthalic acid and isopropanol is a robust and well-established process based on the principles of Fischer-Speier esterification. High yields and purity are achievable through the careful selection of catalysts, such as titanium-based compounds, and the optimization of reaction conditions, including elevated temperatures and the removal of water. A thorough understanding of the reaction mechanism and purification protocols is essential for researchers and professionals aiming to produce this industrially significant chemical compound efficiently.
References
- 1. Buy this compound | 6422-84-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2008094396A1 - Production of terephthalic acid di-esters - Google Patents [patents.google.com]
- 5. US3022333A - Catalytic esterification of terephthalic acid - Google Patents [patents.google.com]
- 6. US2491660A - Preparation of esters of terephthalic acid - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Analysis of Diisopropyl Terephthalate
This guide provides a comprehensive overview of the spectroscopic data for Diisopropyl terephthalate (B1205515), a significant compound in materials science and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its structural characterization through Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Structure
Diisopropyl terephthalate is the diester of terephthalic acid and isopropanol. Its chemical structure consists of a central benzene (B151609) ring substituted at the 1 and 4 positions with isopropyl ester groups. This para-substitution pattern is a key feature influencing its spectroscopic properties.
Spectroscopic Data
The following sections present the FTIR and NMR spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group of the ester and the C-O bonds, as well as vibrations from the aromatic ring and the isopropyl groups.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1721 | Strong | C=O stretch of the ester |
| ~1245 | Strong | C-C-O asymmetric stretch |
| ~1100 | Strong | O-C-C symmetric stretch |
| ~2800-3000 | Medium | C-H stretch (aliphatic) |
| ~1509, ~1574 | Medium-Weak | C=C stretch (aromatic ring) |
| ~781 | Medium | C-H out-of-plane bend (para-substituted ring) |
Note: The exact peak positions may vary slightly depending on the sample preparation and the spectrometer.[2][3][4]
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It typically shows three distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Singlet | 4H | Aromatic protons (H-2, H-3, H-5, H-6) |
| ~5.2 | Septet | 2H | Methine protons of isopropyl groups |
| ~1.3 | Doublet | 12H | Methyl protons of isopropyl groups |
Note: The solvent used for NMR analysis can slightly affect the chemical shifts.
The ¹³C NMR spectrum provides information on the different carbon environments in this compound. Due to symmetry, fewer signals are observed than the total number of carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Carbonyl carbon (C=O) |
| ~134 | Aromatic carbon (quaternary, C-1, C-4) |
| ~129 | Aromatic carbon (CH, C-2, C-3, C-5, C-6) |
| ~69 | Methine carbon of isopropyl group (CH) |
| ~22 | Methyl carbons of isopropyl group (CH₃) |
Note: Predicted spectra and data from similar compounds suggest these approximate chemical shifts.[5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing spectroscopic data. The following are generalized protocols for obtaining FTIR and NMR spectra of this compound.
-
Sample Preparation: For solid samples like this compound, a small amount of the finely ground powder is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7] Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental interferences.[7]
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is acquired.[7]
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum. Baseline correction and other processing may be applied.
-
Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8] The choice of solvent is critical as it should not contain protons that would interfere with the sample's signals.[8]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.
-
Spectrum Acquisition: The appropriate NMR experiment (¹H or ¹³C) is selected, and the data is acquired.[9] This involves applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).
-
Data Processing: The FID is Fourier-transformed to obtain the NMR spectrum.[10] Phase correction, baseline correction, and integration are performed to yield the final spectrum.
Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the structure of this compound and its spectroscopic signals.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ucd.ie [ucd.ie]
- 5. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]
- 6. DIETHYL TEREPHTHALATE(636-09-9) 13C NMR [m.chemicalbook.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 10. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
Health and Safety of Diisopropyl Terephthalate: A Technical Guide
Introduction
Diisopropyl terephthalate (B1205515) is a diester of terephthalic acid and isopropanol. It belongs to the family of terephthalate esters, which are isomers of the more commonly known ortho-phthalates. Terephthalates are used in the synthesis of polyesters and as components in various industrial applications. Given the potential for human exposure in research and manufacturing settings, a thorough understanding of its health and safety profile is essential. This guide synthesizes available information on analogous compounds to provide a conservative assessment of the potential hazards associated with Diisopropyl terephthalate.
Toxicological Profile (Based on Analogous Compounds)
The toxicological data presented below is for Dimethyl terephthalate and Diethyl terephthalate and serves as a surrogate to estimate the potential toxicity of this compound. Generally, terephthalates exhibit low acute toxicity.
Table 1: Acute Toxicity Data for Dimethyl Terephthalate
| Endpoint | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 4,390 to >6,590 mg/kg | [1] |
| LD50 | Rat | Dermal | >5,000 mg/kg | [1] |
| LC50 | Rat | Inhalation | >6 mg/L | [1] |
| LD50 | Mouse | Oral | 3,900 mg/kg | [2] |
Table 2: Irritation and Sensitization Data for Dimethyl Terephthalate
| Endpoint | Species | Result | Reference(s) |
| Skin Irritation | Rabbit | Slightly irritating | [1] |
| Eye Irritation | Rabbit | Slightly irritating | [1] |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [1] |
Table 3: Repeated Dose and Developmental Toxicity for Dimethyl Terephthalate
| Endpoint | Species | Route | NOAEL/NOEL | Effect | Reference(s) |
| Sub-chronic Toxicity | Rat | Dietary (96 days) | 313 mg/kg bw/d | Reduced body weight gain | [3] |
| Developmental Toxicity | Rat | Gavage | >1000 mg/kg | No evidence of developmental toxicity | [1] |
| Reproductive Toxicity | Rat | Oral (115 days) | 152 mg/kg/day (offspring) | Reduced pup weights at weaning | [1] |
Experimental Protocols
Detailed experimental methodologies for the key toxicological endpoints are crucial for the interpretation of the data. The following are summaries of typical protocols used for assessing the safety of chemicals like terephthalates.
Acute Oral Toxicity (e.g., OECD Guideline 420)
An acute oral toxicity study is designed to determine the median lethal dose (LD50) of a substance when administered orally in a single dose.[4]
-
Test Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Procedure: A limit test is often performed first, where a single high dose (e.g., 2000 or 5000 mg/kg body weight) is administered to a small group of animals. If no mortality is observed, the LD50 is considered to be above this dose. If mortality occurs, a main study with multiple dose groups is conducted. The substance is administered by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the study.
Acute Eye Irritation/Corrosion (e.g., OECD Guideline 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[5][6]
-
Test Animals: Albino rabbits are typically used for this assay.
-
Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.
-
Observation: The eyes are examined and scored for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The observation period may be extended to assess the reversibility of the effects.
Skin Sensitization (e.g., Guinea Pig Maximization Test - OECD Guideline 406)
This test is designed to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).[7][8]
-
Test Animals: Young adult guinea pigs are used.
-
Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant to enhance the immune response) and a subsequent topical application on a shaved area of the back.
-
Challenge Phase: After a rest period of about two weeks, the animals are challenged with a topical application of the test substance on an unexposed area.
-
Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group.
Genotoxicity and Carcinogenicity
For Dimethyl terephthalate, a battery of in vitro genotoxicity tests, including the Ames test, DNA single-strand break assays, and chromosome aberration assays in human lymphocytes, have shown it to be non-genotoxic.[9] A two-year dietary bioassay in rats and mice did not indicate any carcinogenic potential for Dimethyl terephthalate.[3][10]
Toxicokinetics
Based on studies with Dimethyl terephthalate, it is expected that this compound would be readily absorbed after oral administration and rapidly metabolized and excreted, primarily in the urine.[3] The primary metabolite would likely be terephthalic acid. There is no evidence of tissue accumulation with repeated doses of DMT.[3]
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound toxicity have not been elucidated due to the lack of data, the metabolic pathway of its analogue, Dimethyl terephthalate, is well-understood. The primary metabolic process is hydrolysis to terephthalic acid.
Caption: Metabolic pathway of Dimethyl Terephthalate.
Health and Safety Considerations
Based on the available data for analogous compounds, this compound is expected to have a low order of acute toxicity. However, appropriate safety precautions should always be taken in a laboratory or industrial setting.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or other protective clothing.
-
Respiratory Protection: If working with a powder or aerosol, or if heating the substance, use a NIOSH-approved respirator with an appropriate particulate or organic vapor cartridge.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Conclusion
While specific toxicological data for this compound is limited, a review of data for structurally similar compounds like Dimethyl terephthalate suggests a low potential for acute toxicity, skin and eye irritation, and skin sensitization. It is not expected to be genotoxic or carcinogenic. The primary health concern in an occupational setting is likely to be irritation from dust or aerosols. Standard chemical hygiene practices and the use of appropriate personal protective equipment are recommended to minimize exposure and ensure safe handling. Further research is needed to fully characterize the toxicological profile of this compound.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. In vitro genotoxicity of dimethyl terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioassay of dimethyl terephthalate for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Impact of Terephthalate Plasticizers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terephthalate (B1205515) plasticizers, such as dioctyl terephthalate (DOTP), have been increasingly used as replacements for some ortho-phthalate plasticizers due to toxicological concerns associated with the latter. This guide provides a comprehensive technical overview of the environmental impact of terephthalate plasticizers, focusing on their lifecycle, ecotoxicity, biodegradability, and potential for human health effects. Quantitative data are summarized in structured tables for comparative analysis. Detailed methodologies for key experimental procedures are provided, and critical environmental and biological pathways are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may encounter these compounds in various materials and environmental contexts.
Introduction: Terephthalate Plasticizers - A Safer Alternative?
Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). For decades, ortho-phthalate esters have dominated the plasticizer market. However, growing evidence of their potential endocrine-disrupting properties and other adverse health effects has led to regulatory restrictions and a shift towards alternative plasticizers.[1][2] Among these alternatives, terephthalate plasticizers, which are esters of terephthalic acid (a 1,4-benzenedicarboxylic acid), have gained significant market share.[3] Dioctyl terephthalate (DOTP), also known as bis(2-ethylhexyl) terephthalate (DEHT), is a primary example.[4]
This technical guide delves into the environmental profile of terephthalate plasticizers, providing the necessary data and methodologies for a thorough assessment of their impact.
Lifecycle of Terephthalate Plasticizers
The environmental journey of terephthalate plasticizers spans from their chemical synthesis to their ultimate fate in the environment. Unlike ortho-phthalates, which are not chemically bound to the polymer matrix and can readily leach, terephthalates like DOTP are noted for their lower volatility and migration rates.[3][5] However, leaching can still occur over the product's lifespan, accelerated by factors such as heat and contact with solvents.[5]
The lifecycle stages include:
-
Synthesis: Terephthalate plasticizers are typically produced through the direct esterification of purified terephthalic acid with alcohols, such as 2-ethylhexanol for DOTP.[4]
-
Incorporation into Polymers: They are blended with polymers like PVC to impart flexibility.
-
Use Phase: During the use of products containing these plasticizers, leaching into the surrounding environment can occur.[6]
-
Disposal and Environmental Fate: At the end of a product's life, it may be landfilled, incinerated, or recycled. Plasticizers in landfilled waste can leach into the soil and groundwater. Incineration can lead to the release of combustion byproducts.
dot
Ecotoxicity Profile
The ecotoxicity of terephthalate plasticizers is a critical aspect of their environmental risk assessment. Acute and chronic toxicity studies on various aquatic organisms are essential to determine their potential harm to ecosystems.
Aquatic Toxicity Data
The following table summarizes available ecotoxicity data for Dioctyl Terephthalate (DOTP), a prominent terephthalate plasticizer.
| Organism | Test Type | Endpoint | Concentration | Exposure Duration | Reference |
| Pimephales promelas (Fathead minnow) | Acute | LC50 | > 984 mg/L | 96 hours | [7] |
| Oncorhynchus mykiss (Rainbow trout) | Acute | LC50 | > 0.25 mg/L | 7 days | [8] |
| Daphnia magna (Water flea) | Acute | EC50 | 0.0014 mg/L (1.4 µg/L) | 48 hours | [7] |
| Daphnia magna (Water flea) | Acute | EC50 | > 1.4 µg/L | 48 hours | [8] |
| Selenastrum capricornutum (Green algae) | Acute | EC50 | > 0.86 mg/L | 72 hours | [7] |
| Activated Sludge Microorganisms | Acute | EC50 | > 10 mg/L (Respiration inhibition) | 3 hours | [8] |
LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population.
The data indicates that while DOTP has low acute toxicity to fish and algae, it may be highly toxic to aquatic invertebrates like Daphnia magna.
Mammalian Toxicity
Studies on mammalian toxicity are crucial for assessing human health risks. For DOTP, the available data suggests a low order of acute toxicity.
| Test Type | Species | Endpoint | Value | Reference |
| Oral | Rat | LD50 | > 5,000 mg/kg | [9] |
| Dermal | Guinea pig | LD50 | > 19,680 mg/kg | [9] |
| Intraperitoneal | Rat | LD50 | > 3,200 mg/kg | [9] |
| Skin Irritation | Rabbit | - | No irritation | [9] |
| Eye Irritation | Rabbit | - | Mild irritation | [9] |
| Dermal Sensitization | Human | - | Non-sensitizing | [10] |
LD50: Lethal dose for 50% of the test population.
Biodegradation and Environmental Fate
The persistence of plasticizers in the environment is determined by their susceptibility to biodegradation. Terephthalate plasticizers can be biodegraded by various microorganisms.
The biodegradation of terephthalate plasticizers generally proceeds through the hydrolysis of the ester bonds, releasing the corresponding alcohol and terephthalic acid (TPA).[11] TPA can then be further metabolized by microorganisms.
dot
Studies have shown that certain bacteria, such as Delftia sp., can utilize diethyl terephthalate as a sole carbon source, degrading it to TPA and then further mineralizing it.[11] While structurally similar to some ortho-phthalates, the biodegradation of terephthalates like DOTP is considered to be a significant environmental fate process.[8]
Potential Human Health Effects and Signaling Pathways
While generally considered safer than some of their ortho-phthalate counterparts, the potential for terephthalate plasticizers to interact with biological systems warrants investigation. Research on ortho-phthalates has demonstrated their ability to act as endocrine disruptors, interfering with hormonal signaling pathways.[2]
Some studies suggest that even alternative plasticizers, including certain terephthalates, may have the potential to interact with nuclear receptors such as PPARγ, which is involved in lipid metabolism.[12] Phthalate exposure has been linked to the activation of signaling pathways including the estrogen receptor and Wnt/β-catenin pathways, which can lead to cellular proliferation.[2][13] Furthermore, exposure to some phthalates has been associated with oxidative stress and the activation of the p38 signaling pathway.[14][15]
dot```dot digraph "Potential Signaling Pathways Affected by Plasticizers" { graph [fontname="Arial", fontsize=12, label="Potential Signaling Pathways Affected by Plasticizers", labelloc=t, pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
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"Plasticizer Exposure" -> "Nuclear Receptors (e.g., ER, PPARγ)"; "Plasticizer Exposure" -> "Oxidative Stress"; "Nuclear Receptors (e.g., ER, PPARγ)" -> "Signaling Cascades"; "Signaling Cascades" -> "Gene Expression Changes"; "Gene Expression Changes" -> "Cellular Responses"; "Oxidative Stress" -> "p38 MAPK Pathway"; "p38 MAPK Pathway" -> "Cellular Responses"; "Signaling Cascades" -> "Wnt/β-catenin Pathway"; "Wnt/β-catenin Pathway" -> "Cellular Responses"; }
Aquatic Toxicity Testing
Objective: To determine the acute toxicity of a terephthalate plasticizer to an aquatic organism (e.g., Daphnia magna).
Methodology (Based on OECD Guideline 202):
-
Test Organism: Use juvenile Daphnia magna (<24 hours old) from a healthy laboratory culture.
-
Test Substance Preparation: Prepare a stock solution of the terephthalate plasticizer in a suitable solvent (if necessary, due to low water solubility) and then prepare a series of dilutions in the test water. A control group (no plasticizer) and a solvent control group (if a solvent is used) must be included.
-
Test Conditions:
-
Conduct the test in glass vessels with a specified volume of test solution.
-
Introduce a set number of daphnids (e.g., 20 per concentration, divided into replicates) into each vessel.
-
Maintain the test under controlled conditions of temperature (e.g., 20 ± 1 °C) and light (e.g., 16-hour light/8-hour dark cycle).
-
Do not feed the organisms during the test.
-
-
Observations:
-
Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
-
Data Analysis:
-
Calculate the percentage of immobilization at each test concentration.
-
Determine the EC50 (the concentration that causes immobilization in 50% of the daphnids) at 48 hours using appropriate statistical methods (e.g., probit analysis).
-
Conclusion
Terephthalate plasticizers represent a significant class of alternatives to certain ortho-phthalates, generally exhibiting lower acute mammalian toxicity. However, their environmental impact is multifaceted. While they are biodegradable, their potential for high toxicity to some aquatic invertebrates, such as Daphnia magna, highlights the need for careful environmental risk assessment. The potential for these compounds to interact with biological signaling pathways, as suggested by studies on related plasticizers, warrants further investigation to fully understand their long-term health implications. The experimental protocols and data presented in this guide provide a foundation for researchers and professionals to critically evaluate the environmental and health profiles of terephthalate plasticizers. Continued research into their chronic toxicity, environmental concentrations, and mechanisms of biological activity is essential for ensuring their safe and sustainable use.
References
- 1. researchgate.net [researchgate.net]
- 2. Exposure to phthalates enhances estrogen and beta-catenin signaling pathways, leading to endometrial hyperplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A critical analysis of the biological impacts of plasticizers on wildlife - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. Why Does DOP Plasticizer Leach Out of PVC Over Time? [eureka.patsnap.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Frontiers | Current Knowledge on Polyethylene Terephthalate Degradation by Genetically Modified Microorganisms [frontiersin.org]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cpsc.gov [cpsc.gov]
- 11. Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasticizers used in food-contact materials affect adipogenesis in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polyethylene Terephthalate Microplastic Exposure Induced Reproductive Toxicity Through Oxidative Stress and p38 Signaling Pathway Activation in Male Mice [mdpi.com]
- 15. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diisopropyl Terephthalate: Precursors, Synthesis, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl terephthalate (B1205515) (DIPT), a dialkyl ester of terephthalic acid, is a versatile chemical compound with established applications as a plasticizer and as an intermediate in polymer synthesis. This technical guide provides a comprehensive overview of DIPT, focusing on its precursors, synthesis methodologies, and the exploration of its derivatives. Detailed experimental protocols for the primary synthesis routes are presented, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide delves into the known biological activities of related phthalate (B1215562) and terephthalate compounds, offering insights into potential signaling pathways that could be modulated by DIPT derivatives, a crucial aspect for consideration in drug development and toxicology.
Introduction
Diisopropyl terephthalate (CAS No. 6422-84-0) is an organic compound with the molecular formula C₁₄H₁₈O₄. It is structurally characterized by a central benzene (B151609) ring substituted at the 1 and 4 positions with isopropyl ester groups. This structure imparts a unique combination of properties, including low volatility and high thermal stability, making it a valuable component in various industrial formulations. While its primary use has been in the materials science sector, the structural scaffold of terephthalates presents opportunities for the development of novel derivatives with potential applications in medicinal chemistry and drug delivery. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and derivatization of this compound.
Precursors for this compound Synthesis
The synthesis of this compound primarily relies on two key precursors:
-
Terephthalic Acid (TPA): A dicarboxylic acid that forms the aromatic core of the molecule.
-
Isopropanol (B130326): The alcohol that provides the isopropyl ester functionalities.
Alternatively, more reactive precursors can be employed to achieve higher yields and milder reaction conditions:
-
Terephthaloyl Chloride: The diacyl chloride derivative of terephthalic acid, which is significantly more reactive towards alcohols.
-
Dimethyl Terephthalate (DMT): Used in transesterification reactions with isopropanol.
Synthesis of this compound
Two primary methods are employed for the synthesis of this compound: direct esterification and reaction via the acid chloride.
Direct Esterification (Fischer Esterification)
This is the most common industrial method, involving the reaction of terephthalic acid with an excess of isopropanol in the presence of an acid catalyst. The reaction is an equilibrium process, and the removal of water is crucial to drive it towards the formation of the diester.
Caption: Reaction mechanism for the direct esterification of terephthalic acid.
Synthesis from Terephthaloyl Chloride
This method involves the conversion of terephthalic acid to its more reactive diacyl chloride, terephthaloyl chloride, followed by reaction with isopropanol. This route often results in higher yields and can be carried out under milder conditions.
Caption: Workflow for the synthesis of this compound via terephthaloyl chloride.
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 6422-84-0 | [1][2] |
| Molecular Formula | C₁₄H₁₈O₄ | [2] |
| Molecular Weight | 250.29 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 275.3 °C at 760 mmHg | |
| Melting Point | 50-52.5 °C | |
| Density | ~1.05 g/cm³ | |
| Solubility | Insoluble in water; Soluble in organic solvents | [3] |
Synthesis Parameters and Yields
| Synthesis Method | Precursors | Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Direct Esterification | Terephthalic acid, Isopropanol | Sulfuric acid, p-TsOH, Titanates | 180-270 | 4-12 hours | 40-95 |
| Acid Chloride Method | Terephthaloyl chloride, Isopropanol | None (or base scavenger) | 20-80 | 1-4 hours | ~97 |
Experimental Protocols
Protocol 1: Direct Esterification of Terephthalic Acid
This protocol is adapted from the general procedure for Fischer esterification of terephthalic acid.[4]
Materials:
-
Terephthalic acid (1.0 eq)
-
Isopropanol (10-20 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq) or p-Toluenesulfonic acid (0.1 eq)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane and Ethyl Acetate (for chromatography, if needed)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Procedure:
-
To a round-bottom flask, add terephthalic acid and a magnetic stir bar.
-
Add a large excess of isopropanol to the flask.
-
Slowly add the acid catalyst to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction temperature will be the boiling point of isopropanol (~82 °C).
-
Allow the reaction to reflux for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis from Terephthaloyl Chloride
This protocol is adapted from the synthesis of dipropyl terephthalate.
Materials:
-
Terephthaloyl chloride (1.0 eq)
-
Isopropanol (2.0-2.2 eq)
-
Toluene (B28343) (solvent)
-
10% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add toluene and terephthaloyl chloride.
-
Slowly add isopropanol dropwise to the solution from the dropping funnel.
-
Heat the reaction mixture to 60-65 °C for two hours.
-
Monitor the reaction for the disappearance of the acid chloride (e.g., by IR spectroscopy).
-
After the reaction is complete, cool the solution to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash it three times with a 10% sodium bicarbonate solution, followed by three washes with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the toluene by rotary evaporation to yield this compound.
Derivatives of this compound
The terephthalate core of DIPT can be chemically modified to produce a variety of derivatives. The ester groups can be hydrolyzed back to carboxylic acids, which can then be converted to other functional groups. Furthermore, the benzene ring can undergo electrophilic substitution reactions, although the ester groups are deactivating.
A review of terephthalate chemistry indicates that terephthalic acid and its derivatives can be used to synthesize a wide range of heterocyclic compounds, polymers, and other functional materials. For example, terephthaloyl chloride is a key monomer in the synthesis of aramids like Kevlar®. While specific drug development programs originating from this compound are not widely reported, the terephthalate scaffold is present in some bioactive molecules. The exploration of DIPT as a starting material for the synthesis of novel compounds with potential therapeutic applications remains an area for future research.
Biological Activity and Signaling Pathways
While this compound itself has not been extensively studied for its biological activity in the context of drug development, other phthalate and terephthalate esters have been shown to interact with various biological signaling pathways. These interactions are often associated with endocrine disruption.
Estrogen Receptor Signaling
Several phthalates have been identified as xenoestrogens, meaning they can mimic the effects of estrogen by interacting with estrogen receptors (ERα and ERβ). This interaction can lead to the activation or inhibition of estrogen-responsive genes, potentially disrupting normal endocrine function. The binding of a phthalate to an estrogen receptor can initiate a signaling cascade that affects cell proliferation, differentiation, and other physiological processes.
Caption: Phthalate interaction with the estrogen receptor signaling pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Certain phthalate monoesters, the primary metabolites of dialkyl phthalates, are known to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Activation of PPARs by phthalates can lead to changes in the expression of genes involved in these processes.
Caption: Phthalate interaction with the PPAR signaling pathway.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Some studies have indicated that phthalates can modulate the MAPK/ERK signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is implicated in various diseases, including cancer. Phthalate-induced activation of this pathway could therefore have significant toxicological implications.
Conclusion
This compound is a readily synthesizable compound with a well-established role in materials science. This guide has provided a detailed overview of its precursors, synthesis, and characterization. While the direct application of this compound in drug development is not yet established, the biological activities of related phthalate and terephthalate esters suggest that the terephthalate scaffold holds potential for the design of novel bioactive molecules. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to explore the chemistry and potential applications of this compound and its derivatives. Further investigation into the structure-activity relationships of terephthalate esters and their interactions with biological signaling pathways is warranted to unlock their full potential in medicinal chemistry and drug discovery.
References
- 1. Terephthaloyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. Sciencemadness Discussion Board - terephthaloyl chloride synthesis (procedure) - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. grokipedia.com [grokipedia.com]
- 4. CN102225895A - Preparation method of terephthaloyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of Diisopropyl Terephthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of Diisopropyl terephthalate (B1205515), specifically its density and boiling point. The information is presented to support research, development, and quality control activities where this compound is utilized.
Core Physical Properties
Diisopropyl terephthalate, an ester of terephthalic acid and isopropanol, is primarily used as a plasticizer and solvent in various industrial applications. Its physical characteristics are crucial for its application and processing.
The quantitative physical properties of this compound are summarized in the table below for clear reference.
| Physical Property | Value | Units | Conditions |
| Density | 1.078[1] | g/mL | Not Specified |
| 1.05-1.11[2] | g/mL | Estimated | |
| Boiling Point | 275.3[1][3] | °C | at 760 mmHg |
Experimental Protocols for Physical Property Determination
While specific experimental reports for the determination of this compound's density and boiling point are not publicly detailed, the following are standard and widely accepted methodologies for such liquid organic compounds.
The density of a liquid can be determined using several established methods. The choice of method often depends on the required accuracy, sample volume, and available equipment.
-
Pycnometry: This is a highly accurate, albeit time-consuming, manual method for determining density. It involves weighing a precise volume of the liquid in a calibrated glass vessel called a pycnometer. Standard methods such as ASTM D1480 and ASTM D1217 outline the procedures for this technique.
-
Oscillating U-tube Method: A fast, reliable, and accurate automated method covered by ASTM D4052. A small sample of the liquid is introduced into a U-shaped tube, which is then electronically oscillated. The density is calculated based on the change in the oscillation frequency. This method requires only a small sample volume (as little as 1 mL).
-
Hydrostatic Weighing: Based on Archimedes' principle, this method involves weighing a reference body of a known volume first in air and then immersed in the liquid sample. The density of the liquid is determined from the difference in these weights.
The boiling point is a key indicator of a liquid's purity and is determined at a specific pressure.
-
Distillation Method: This is a common method where the liquid is heated in a distillation apparatus. The temperature at which the liquid actively boils and its vapor phase is in equilibrium with the liquid phase is recorded as the boiling point. The thermometer bulb must be fully immersed in the hot vapors to obtain an accurate reading.
-
Thiele Tube Method: This is a simple and efficient method that requires a small amount of the sample (less than 0.5 mL). The sample is heated in a small tube along with an inverted capillary tube within a Thiele tube containing a heating oil. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube.
-
Reflux Method: In this method, the liquid is heated to its boiling point in a flask equipped with a condenser. The temperature of the vapor that is condensing and returning to the flask is measured and recorded as the boiling point.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the physical properties of a liquid compound like this compound.
Caption: Workflow for determining the physical properties of this compound.
References
Methodological & Application
Application Notes and Protocols: Diisopropyl Terephthalate as a Plasticizer in PVC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl terephthalate (B1205515) (DIPT) is a non-phthalate plasticizer that can be utilized to enhance the flexibility and workability of polyvinyl chloride (PVC). As a terephthalate ester, DIPT offers a potentially safer alternative to traditional ortho-phthalate plasticizers, such as dioctyl phthalate (B1215562) (DOP), which have faced regulatory scrutiny due to health and environmental concerns. The structure of DIPT, with its branched isopropyl groups, is expected to influence its plasticizing efficiency, thermal stability, and migration resistance in the PVC matrix.
These application notes provide a comprehensive overview of the use of Diisopropyl terephthalate as a primary plasticizer in PVC formulations. Due to the limited availability of direct performance data for DIPT in publicly accessible literature, data for Diisobutyl terephthalate (DIBT) is presented as a reasonable proxy, given the structural similarity of the short-branched alkyl chains. Comparative data for the widely studied Dioctyl terephthalate (DOTP) and the conventional plasticizer Dioctyl phthalate (DOP) are also included to provide a broader context for performance evaluation.
Detailed experimental protocols for evaluating the key performance characteristics of plasticized PVC are provided to enable researchers to conduct their own comparative studies.
Synthesis of this compound
This compound can be synthesized through two primary methods:
-
Direct Esterification: This is the most common method and involves the reaction of terephthalic acid with isopropanol (B130326) in the presence of an acid catalyst, such as sulfuric acid or a titanate catalyst like tetra(isopropyl) titanate. The reaction is typically carried out at elevated temperatures to drive the esterification process and remove water as a byproduct.[1][2]
-
Transesterification: This method involves the reaction of dimethyl terephthalate with isopropanol. This process yields this compound and methanol (B129727) as a byproduct.[1]
Data Presentation: Comparative Performance of Plasticizers in PVC
The following tables summarize key performance indicators for PVC plasticized with Diisobutyl terephthalate (DIBT) as a proxy for this compound (DIPT), alongside comparative data for Dioctyl terephthalate (DOTP) and Dioctyl phthalate (DOP). All concentrations are in parts per hundred of resin (phr).
Table 1: Mechanical Properties of Plasticized PVC
| Property | Test Method | Unplasticized PVC | PVC + DIBT (proxy for DIPT) (60 phr) | PVC + DOTP (50 phr) | PVC + DOP (50 phr) |
| Tensile Strength (MPa) | ASTM D638 | ~50-60 | ~15-20 | ~20-25 | ~18-23 |
| Elongation at Break (%) | ASTM D638 | <10 | ~350-400 | ~300-380 | ~350-420 |
| 100% Modulus (MPa) | ASTM D638 | - | ~5-7 | ~8-12 | ~7-11 |
| Shore A Hardness | ASTM D2240 | >100 | ~75-85 | ~80-90 | ~78-88 |
Note: Data for DIBT is sourced from patent literature and may vary based on specific formulation and processing conditions.[3] Data for DOTP and DOP is compiled from various sources for general comparison.
Table 2: Thermal and Migration Properties of Plasticized PVC
| Property | Test Method | PVC + DIBT (proxy for DIPT) | PVC + DOTP | PVC + DOP |
| Glass Transition Temperature (Tg) (°C) | ASTM D3418 | Expected to be low, similar to other short-chain terephthalates | ~ -20 to -30 | ~ -25 to -35 |
| Thermal Stability (Weight Loss Onset, °C) | ASTM E1131 (TGA) | Expected to be good, characteristic of terephthalates | ~250-270 | ~240-260 |
| Migration Loss (Weight %, 24h @ 70°C in activated carbon) | ASTM D1203 | Expected to be lower than DOP due to terephthalate structure | Lower than DOP | Higher than DOTP |
| Volatility (Weight Loss %, 24h @ 100°C) | ASTM D1203 | Expected to be moderate | Low | Moderate to High |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a PVC plasticizer.
Preparation of Plasticized PVC Samples
Objective: To prepare homogenous PVC sheets with varying concentrations of this compound for subsequent testing.
Materials:
-
PVC resin (e.g., suspension grade)
-
This compound (DIPT)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (optional)
Equipment:
-
Two-roll mill
-
Compression molding press
-
Molds for test specimens
Protocol:
-
Dry Blending: In a high-speed mixer, blend 100 parts of PVC resin with the desired phr of DIPT (e.g., 30, 40, 50, 60 phr) and 2-3 phr of a suitable thermal stabilizer.
-
Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C.
-
Compounding: Mill the compound until a homogenous, molten sheet is formed. This typically takes 5-10 minutes.
-
Sheet Formation: Remove the sheet from the mill.
-
Compression Molding: Place the milled sheet into a picture-frame mold of the desired thickness.
-
Molding: Compression mold the sheet at 170-180°C for 5-10 minutes under a pressure of 10-15 MPa.
-
Cooling: Cool the mold to room temperature under pressure to minimize warpage.
-
Specimen Preparation: Cut the molded sheets into standard test specimens (e.g., dumbbell shape for tensile testing) as per the relevant ASTM or ISO standards.
Evaluation of Mechanical Properties
Objective: To determine the effect of DIPT on the tensile strength, elongation, and hardness of PVC.
Standard: ASTM D638 (Tensile Properties), ASTM D2240 (Hardness)[1]
Protocol:
-
Conditioning: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing.
-
Tensile Testing:
-
Measure the thickness and width of the gauge section of the dumbbell specimens.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min for flexible PVC) until the specimen fractures.
-
Record the tensile strength at break, elongation at break, and modulus of elasticity.
-
-
Hardness Testing:
-
Use a Shore A durometer to measure the hardness of the plasticized PVC sheet.
-
Take at least five readings at different positions on the sample and calculate the average.
-
Thermal Stability Analysis
Objective: To assess the effect of DIPT on the thermal stability of PVC.
Standard: ASTM E1131 (Thermogravimetric Analysis - TGA)
Protocol:
-
Sample Preparation: Cut a small, representative sample (5-10 mg) from the plasticized PVC sheet.
-
TGA Analysis:
-
Place the sample in a TGA crucible.
-
Heat the sample from room temperature to approximately 600°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of degradation (the temperature at which significant weight loss begins).
-
Plasticizer Migration Testing
Objective: To quantify the tendency of DIPT to migrate out of the PVC matrix.
Standard: ISO 177 (Determination of migration of plasticizers)[4][5][6][7][8]
Protocol (Activated Carbon Method):
-
Sample Preparation: Cut circular test specimens (50 mm diameter) from the plasticized PVC sheet.
-
Initial Weighing: Weigh the test specimens accurately (W_initial).
-
Assembly: Place the test specimen between two discs of activated carbon within a wire mesh cage.
-
Conditioning: Place the assembly in an air-circulating oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
Final Weighing: After the specified time, remove the assembly from the oven, allow it to cool to room temperature in a desiccator, and then carefully remove the PVC specimen and reweigh it (W_final).
-
Calculation: Calculate the percentage of plasticizer migration as: Migration (%) = [(W_initial - W_final) / (W_initial * plasticizer content)] * 100 where the plasticizer content is the initial weight fraction of DIPT in the sample.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and evaluation of DIPT-plasticized PVC.
Caption: Logical relationship of PVC plasticization by this compound.
References
- 1. Buy this compound | 6422-84-0 [smolecule.com]
- 2. WO2018002798A2 - Process for the preparation of dialkyl terephthalates from recycle feedstocks - Google Patents [patents.google.com]
- 3. CA2617786C - Polyvinyl chloride compositions - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. oaji.net [oaji.net]
- 8. ist.fraunhofer.de [ist.fraunhofer.de]
Application Notes and Protocols for Polyester Synthesis via Diisopropyl Terephthalate Transesterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of polyesters through the transesterification of diisopropyl terephthalate (B1205515) (DIPT) with various diols. This method offers an alternative to the more common use of dimethyl terephthalate (DMT) or terephthalic acid (TPA) for producing polyesters such as poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). The transesterification of DIPT is a two-step melt polycondensation process that allows for the synthesis of high molecular weight polyesters suitable for a range of applications, including the development of novel drug delivery systems, biodegradable materials, and specialty polymers.
The synthesis involves an initial transesterification step where DIPT reacts with a diol in the presence of a catalyst to form a prepolymer and isopropyl alcohol as a byproduct. This is followed by a polycondensation step at higher temperatures and under vacuum to increase the polymer chain length. Titanium-based catalysts, such as titanium(IV) isopropoxide, are effective for this reaction.
Chemical Reaction Pathway
The synthesis of polyesters from diisopropyl terephthalate proceeds through a two-stage reaction: transesterification followed by polycondensation.
Caption: General reaction scheme for the two-stage melt polycondensation of this compound with a diol.
Experimental Protocols
The following protocols are based on established methods for polyester synthesis via transesterification, adapted for the use of this compound.
Protocol 1: Synthesis of Poly(ethylene terephthalate) (PET) Analogue
This protocol describes the synthesis of a PET-like polymer using this compound and ethylene glycol.
Materials:
-
This compound (DIPT)
-
Ethylene glycol (EG)
-
Titanium(IV) isopropoxide (Catalyst)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation column and condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Cold trap
Procedure:
Stage 1: Transesterification
-
Charge the reaction flask with this compound and ethylene glycol in a molar ratio of 1:2.2.
-
Add the titanium(IV) isopropoxide catalyst. The typical concentration is 0.05-0.1 mol% relative to the this compound.
-
Assemble the reaction apparatus and purge with nitrogen gas to create an inert atmosphere.
-
Begin stirring and gradually heat the mixture to 180-220°C.
-
Isopropyl alcohol will begin to distill off as the transesterification reaction proceeds. Continue this stage until the distillation of isopropyl alcohol ceases (typically 2-3 hours).
Stage 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 250-280°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg.
-
Excess ethylene glycol will distill off under vacuum.
-
Continue the reaction under these conditions for 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Remove the heat and allow the reactor to cool under a nitrogen atmosphere.
-
Once cooled, the polyester can be extruded and pelletized.
Protocol 2: Synthesis of Poly(butylene terephthalate) (PBT) Analogue
This protocol outlines the synthesis of a PBT-like polymer using this compound and 1,4-butanediol (B3395766).
Materials:
-
This compound (DIPT)
-
1,4-Butanediol (BDO)
-
Titanium(IV) isopropoxide (Catalyst)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Same as Protocol 1.
Procedure:
Stage 1: Transesterification
-
Charge the reaction flask with this compound and 1,4-butanediol in a molar ratio of 1:1.5.
-
Add the titanium(IV) isopropoxide catalyst at a concentration of 0.05-0.1 mol% relative to the this compound.
-
Purge the system with nitrogen and begin heating and stirring.
-
Maintain the temperature at 180-210°C and collect the distilled isopropyl alcohol. This stage typically takes 1-2 hours.
Stage 2: Polycondensation
-
Increase the temperature to 240-260°C.
-
Gradually reduce the pressure to below 1 mmHg to remove excess 1,4-butanediol.
-
Continue the polycondensation for 2-3 hours until a significant increase in melt viscosity is observed.
-
Cool the reactor under nitrogen and collect the resulting polyester.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of polyesters from this compound.
Caption: Workflow for polyester synthesis via this compound transesterification.
Data Presentation
The following tables summarize typical reaction conditions and expected properties for polyesters synthesized via transesterification. The data for PBT is based on polyesters synthesized from the analogous dimethyl terephthalate and 1,4-butanediol, and serves as a representative example.[1]
Table 1: Typical Reaction Parameters for Polyester Synthesis
| Parameter | Poly(ethylene terephthalate) Analogue | Poly(butylene terephthalate) Analogue |
| Monomers | This compound, Ethylene glycol | This compound, 1,4-Butanediol |
| Molar Ratio (Diol:DIPT) | 2.2 : 1 | 1.5 : 1 |
| Catalyst | Titanium(IV) isopropoxide | Titanium(IV) isopropoxide |
| Catalyst Concentration | 0.05 - 0.1 mol% | 0.05 - 0.1 mol% |
| Transesterification Temp. | 180 - 220 °C | 180 - 210 °C |
| Transesterification Time | 2 - 3 hours | 1 - 2 hours |
| Polycondensation Temp. | 250 - 280 °C | 240 - 260 °C |
| Polycondensation Time | 2 - 4 hours | 2 - 3 hours |
| Pressure (Polycondensation) | < 1 mmHg | < 1 mmHg |
Table 2: Representative Physical Properties of Poly(butylene terephthalate)
| Property | Value |
| Density (at 23°C) | 1.310 g/cm³[1] |
| Melting Point (Tm) | 224 - 230 °C[1] |
| Glass Transition Temp. (Tg) | 40 - 50 °C[1] |
| Water Absorption (24h) | 0.06 wt%[1] |
| Tensile Yield Strength | 46 - 60 MPa[1] |
| Elongation at Break | 50 - 250 %[1] |
| Tensile Modulus | (2.5 - 2.8) x 10³ MPa[1] |
Conclusion
The transesterification of this compound provides a viable pathway for the synthesis of a variety of polyesters. By controlling the reaction conditions, such as temperature, time, and catalyst concentration, the properties of the resulting polymers can be tailored for specific applications in research, drug development, and materials science. The protocols and data presented here serve as a comprehensive guide for the successful synthesis and characterization of these polymers.
References
Application Notes and Protocols: Diisopropyl Terephthalate in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl terephthalate (B1205515) (DIPT) is an ester of terephthalic acid and isopropanol, appearing as a colorless to pale yellow liquid.[1] It is characterized by its low volatility and high thermal stability, making it a versatile component in various industrial formulations.[1] In the realm of coatings and adhesives, DIPT primarily functions as a plasticizer and a solvent.[1] Its incorporation into polymer matrices, such as polyvinyl chloride (PVC), enhances flexibility, durability, and workability.[1] As a solvent, it can be used to modify the viscosity and application properties of coating and adhesive systems.[1]
Mechanism of Action
In polymer-based coatings and adhesives, diisopropyl terephthalate acts as a plasticizer by embedding itself between the polymer chains. This disrupts the intermolecular forces, leading to increased free volume and flexibility of the polymer matrix. The result is a reduction in the glass transition temperature (Tg), melt viscosity, and elastic modulus of the final product. This enhanced flexibility is crucial for applications where the coating or adhesive must withstand bending, impact, or temperature fluctuations without cracking or delaminating.
Data Presentation
Table 1: Physical and Chemical Properties of Terephthalate Plasticizers
| Property | This compound (DIPT) | Dioctyl Terephthalate (DOTP) - Example | Unit |
| Molecular Weight | 250.29 | 390.57 | g/mol |
| Appearance | Colorless to pale yellow liquid | Clear, colorless liquid | - |
| Density (25°C) | 1.05 - 1.11 (estimated)[1] | 0.983 | g/cm³ |
| Viscosity (25°C) | Data not available | 63 | mPa·s |
| Acid Value | Data not available | ≤ 0.04 | mg KOH/g |
| Purity | ≥ 95% (typical) | ≥ 99.5 | % |
| Flash Point | Data not available | > 210 | °C |
| Water Content | Data not available | ≤ 0.1 | wt % |
Note: Data for DIPT is based on available information; some values are not available. DOTP data is provided for illustrative purposes.
Table 2: Performance of Terephthalate Plasticizers in a Model PVC Coating Formulation
| Property | Control (No Plasticizer) | Formulation with 30 phr DIPT | Formulation with 30 phr DOTP - Example | Unit | Test Method |
| Tensile Strength | Data not available | Data not available | Data not available | MPa | ASTM D882 |
| Elongation at Break | Data not available | Data not available | Data not available | % | ASTM D882 |
| Shore A Hardness | Data not available | Data not available | Data not available | - | ASTM D2240 |
| Low-Temperature Flexibility | Data not available | Data not available | Data not available | °C | ASTM D1790 |
| Plasticizer Migration (24h, 70°C) | N/A | Data not available | Data not available | % weight loss | ASTM D1203 |
Note: "phr" stands for parts per hundred of resin. This table is an example; users should populate it with their own experimental data.
Table 3: Performance of Terephthalate Plasticizers in a Model Adhesive Formulation
| Property | Control (No Plasticizer) | Formulation with 15 phr DIPT | Formulation with 15 phr DOTP - Example | Unit | Test Method |
| Viscosity (25°C) | Data not available | Data not available | Data not available | cP | ASTM D2196 |
| 180° Peel Adhesion | Data not available | Data not available | Data not available | N/25mm | ASTM D3330 |
| Lap Shear Strength | Data not available | Data not available | Data not available | MPa | ASTM D1002 |
| Open Time | Data not available | Data not available | Data not available | minutes | Internal Method |
| Curing Time | Data not available | Data not available | Data not available | hours | Internal Method |
Note: This table is an example; users should populate it with their own experimental data.
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound in coating and adhesive formulations.
Protocol for Evaluating DIPT in a PVC Coating Formulation
Objective: To determine the effect of DIPT concentration on the mechanical properties of a PVC-based coating.
Materials:
-
PVC resin
-
This compound (DIPT)
-
Primary plasticizer (if DIPT is used as a co-plasticizer)
-
Stabilizers
-
Solvent (e.g., MEK, THF)
-
Substrate for coating (e.g., glass plates, steel panels)
Equipment:
-
High-shear mixer
-
Film applicator (e.g., drawdown bar)
-
Drying oven
-
Tensile tester
-
Durometer (Shore A)
-
Low-temperature flexibility tester
Procedure:
-
Formulation Preparation:
-
In a high-shear mixer, blend the PVC resin and stabilizers until a homogenous powder is obtained.
-
Slowly add the pre-weighed this compound (and any other plasticizers) to the powder mixture while mixing.
-
Gradually add the solvent and continue mixing until a uniform dispersion (plastisol) is achieved.
-
Prepare formulations with varying concentrations of DIPT (e.g., 10, 20, 30, 40 phr).
-
-
Coating Application:
-
Apply the prepared PVC formulation onto the substrate using a film applicator to a specified thickness.
-
Cure the coated substrates in a drying oven at a specified temperature and time to ensure complete solvent evaporation and fusion of the plastisol.
-
-
Performance Testing:
-
Tensile Strength and Elongation (ASTM D882): Cut the cured films into dumbbell shapes and measure the tensile strength and elongation at break using a tensile tester.
-
Hardness (ASTM D2240): Measure the Shore A hardness of the cured film using a durometer.
-
Low-Temperature Flexibility (ASTM D1790): Determine the temperature at which the coated sample cracks upon bending.
-
Plasticizer Migration (ASTM D1203): Measure the weight loss of the cured film after a specified time at an elevated temperature.
-
Protocol for Evaluating DIPT in an Adhesive Formulation
Objective: To assess the impact of DIPT on the rheological and adhesive properties of a model adhesive.
Materials:
-
Base polymer for the adhesive (e.g., acrylic, polyurethane)
-
This compound (DIPT)
-
Tackifiers
-
Other additives (e.g., antioxidants, fillers)
-
Solvent (if applicable)
-
Substrates for bonding (e.g., stainless steel, polypropylene)
Equipment:
-
Laboratory mixer
-
Viscometer
-
Adhesion/peel tester
-
Tensile tester for lap shear testing
Procedure:
-
Formulation Preparation:
-
In a laboratory mixer, dissolve the base polymer in the solvent (if used).
-
Add the this compound and mix until fully incorporated.
-
Add tackifiers and other additives, and continue mixing until a homogenous adhesive is formed.
-
Prepare formulations with different concentrations of DIPT.
-
-
Property Measurement:
-
Viscosity (ASTM D2196): Measure the viscosity of the formulated adhesive at a controlled temperature.
-
Open Time: Determine the maximum time after application during which a bond can still be formed.
-
Curing Time: Measure the time required for the adhesive to reach its full bond strength.
-
-
Adhesion Testing:
-
180° Peel Adhesion (ASTM D3330): Apply the adhesive to a flexible substrate, bond it to a rigid substrate, and measure the force required to peel the flexible substrate at a 180° angle.
-
Lap Shear Strength (ASTM D1002): Prepare single-lap-joint specimens with the adhesive between two rigid substrates and measure the shear strength using a tensile tester.
-
Logical Relationships in Formulation
The selection and concentration of this compound in a coating or adhesive formulation are governed by a series of logical relationships aimed at achieving the desired end-product properties.
Conclusion
This compound is a valuable component in the formulation of coatings and adhesives, primarily for its function as a plasticizer and solvent. Its use can significantly improve the flexibility and durability of the final product. The provided protocols offer a systematic approach to evaluating its performance and optimizing its concentration in various formulations. It is recommended that researchers and formulators conduct their own comprehensive studies to determine the precise quantitative effects of this compound in their specific systems.
References
Application of Diisopropyl Terephthalate in Material Science Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl terephthalate (B1205515) (DIPT) is an organic compound, an ester of terephthalic acid and isopropanol (B130326), with the chemical formula C₁₄H₁₈O₄.[1][2] It is a colorless liquid or solid with a melting point of 54-55 °C and a boiling point of 275.3 °C at 760 mmHg.[3] DIPT's high thermal stability and low volatility make it a compound of significant interest in material science.[3] Its primary applications lie in its use as a plasticizer, a solvent, and as a monomer in the synthesis of polyesters.[4] This document provides detailed application notes and protocols for the use of diisopropyl terephthalate in material science research, with a focus on its role as a plasticizer and in polymer synthesis, and explores its potential in drug delivery systems.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₄ | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| Melting Point | 54-55 °C | [3] |
| Boiling Point | 275.3 °C at 760 mmHg | [3] |
| Density | 1.078 g/mL | [3] |
| Refractive Index | 1.5 | [3] |
| Flash Point | 142.6 °C | [3] |
| Thermal Decomposition | Initiates around 387°C | [4] |
Application 1: this compound as a Plasticizer
This compound is utilized to enhance the flexibility and durability of plastics, particularly Polyvinyl Chloride (PVC).[3] Plasticizers work by reducing the intermolecular forces between polymer chains, thereby increasing the material's flexibility and workability.[5]
Quantitative Performance Data
While specific quantitative data for PVC plasticized with DIPT is limited in publicly available literature, the performance can be inferred from data on similar terephthalate and phthalate (B1215562) plasticizers. The following table presents typical mechanical properties of plasticized PVC.
| Plasticizer (at 40-50 phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A/D Hardness | Reference |
| Dioctyl Phthalate (DOP) | 15.7 - 23 | 316 - 429 | 80A | [5][6][7] |
| Dioctyl Terephthalate (DOTP) | ~20 | ~350 | ~85A | [7][8] |
| This compound (DIPT) | Data not available | Data not available | Data not available | |
| Proxy: Dibutyl Maleate (DBM) | ~18 - 22 | ~350 - 400 | ~80 - 85 | [9] |
phr: parts per hundred resin
Experimental Protocol: Evaluation of this compound as a Plasticizer for PVC
This protocol outlines the procedure for preparing and testing PVC films plasticized with DIPT to determine its effect on mechanical properties.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound (DIPT)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Universal Testing Machine (UTM)
-
Shore durometer (A or D scale)
Procedure:
-
Compounding:
-
On a two-roll mill heated to 160-170°C, thoroughly mix the PVC resin with the desired concentration of DIPT (e.g., 30, 40, 50 phr) and the thermal stabilizer (e.g., 2 phr).
-
Continue milling until a homogeneous sheet is formed.
-
-
Sheet Preparation:
-
Place the milled PVC sheet into a mold of desired dimensions.
-
Compression mold the sheet at 170-180°C for 5-10 minutes under a pressure of 10-15 MPa.
-
Cool the mold to room temperature under pressure.
-
-
Specimen Preparation:
-
Cut dumbbell-shaped specimens from the molded sheet according to ASTM D638 specifications.
-
-
Mechanical Testing:
-
Tensile Testing (ASTM D638):
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the tensile strength at break and elongation at break.[6]
-
-
Hardness Testing (ASTM D2240):
-
Use a Shore A or D durometer to measure the hardness of the molded sheet at multiple locations.[10]
-
-
Workflow for Plasticizer Evaluation:
Application 2: this compound in Polymer Synthesis
DIPT can be used as a monomer in the synthesis of polyesters through polycondensation reactions.[4] The resulting polyesters, poly(alkylene terephthalates), have properties that can be tuned by the choice of the diol comonomer.[11]
Quantitative Performance Data
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Thermal Decomposition Temp. (°C) | Reference |
| Poly(ethylene terephthalate) (PET) | 67-81 | 250-265 | ~400 | [12][13] |
| Poly(butylene terephthalate) (PBT) | 22-65 | 225 | ~350 | [14] |
| Poly(this compound) (PDIPT) | Data not available | Data not available | Data not available |
Experimental Protocol: Synthesis of Polyester (B1180765) via Melt Polycondensation
This protocol describes a general two-stage melt polycondensation method for synthesizing a polyester from this compound and a diol (e.g., 1,4-butanediol).
Materials:
-
This compound (DIPT)
-
1,4-Butanediol (BDO)
-
Transesterification catalyst (e.g., zinc acetate)
-
Polycondensation catalyst (e.g., antimony trioxide)
-
Heat stabilizer (e.g., phosphoric acid)
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.
Procedure:
-
Ester Interchange (First Stage):
-
Charge the reactor with DIPT and BDO in a molar ratio of 1:1.5 to 1:2.2.
-
Add the transesterification catalyst (e.g., 50-100 ppm).
-
Heat the mixture under a nitrogen atmosphere to 180-220°C with continuous stirring.
-
Isopropanol will be formed as a byproduct and should be distilled off. The reaction is typically continued until about 80-90% of the theoretical amount of isopropanol is collected.
-
-
Polycondensation (Second Stage):
-
Add the polycondensation catalyst (e.g., 200-300 ppm) and the heat stabilizer.
-
Gradually increase the temperature to 240-260°C.
-
Simultaneously, gradually reduce the pressure to below 1 Torr to facilitate the removal of excess BDO and drive the polymerization reaction.
-
Continue the reaction for 2-4 hours, monitoring the viscosity of the melt (e.g., by measuring the stirrer torque).
-
Once the desired viscosity is reached, extrude the polymer from the reactor under nitrogen pressure and cool it in a water bath.
-
Pelletize the resulting polyester for further characterization.
-
Polyester Synthesis Workflow:
Application 3: Potential in Drug Delivery Systems
While direct applications of this compound in drug delivery are not well-documented, its role as a monomer for biodegradable polyesters opens up possibilities.[15] Terephthalate-based polyesters are being investigated for use in drug-eluting stents and as matrices for controlled drug release.[16][17][18] The properties of these polyesters can be tailored to control the drug release kinetics.[19]
Conceptual Application: DIPT-based Polyester for Drug-Eluting Coatings
A hypothetical application could involve the synthesis of a biodegradable copolyester using DIPT, a diol, and a more hydrophilic comonomer to control the degradation rate and drug elution profile. This copolyester could then be used to coat a medical device, such as a stent, and loaded with a therapeutic agent.[16]
Logical Relationship for Drug-Eluting Stent Development:
Experimental Protocol: Preparation of Drug-Loaded Microspheres
This protocol provides a general method for preparing drug-loaded microspheres from a terephthalate-based polyester, which could be adapted for a DIPT-based polymer.
Materials:
-
Terephthalate-based polyester
-
Drug to be encapsulated
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Homogenizer
Procedure:
-
Organic Phase Preparation:
-
Dissolve the polyester and the drug in DCM to form the organic phase.
-
-
Emulsification:
-
Add the organic phase to the aqueous PVA solution while stirring with a magnetic stirrer.
-
Emulsify the mixture using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microspheres.
-
-
Microsphere Collection and Washing:
-
Collect the microspheres by centrifugation.
-
Wash the collected microspheres several times with deionized water to remove residual PVA.
-
-
Drying:
-
Lyophilize the washed microspheres to obtain a dry powder.
-
Conclusion
This compound is a versatile compound with established applications in material science as a plasticizer and a monomer for polyesters. While specific quantitative data for DIPT in these roles can be limited, its properties can be inferred from similar materials, and standardized protocols can be adapted for its evaluation and use. The potential for DIPT-based biodegradable polyesters in advanced applications such as drug delivery systems warrants further investigation, offering opportunities for the development of novel materials with tailored properties for the pharmaceutical and biomedical fields.
References
- 1. researchgate.net [researchgate.net]
- 2. 6422-84-0 | this compound - Moldb [moldb.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 6422-84-0 [smolecule.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. swaminathansivaram.in [swaminathansivaram.in]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. refractiveindex.info [refractiveindex.info]
- 15. rjptonline.org [rjptonline.org]
- 16. US8979921B2 - Polymeric, degradable drug-eluting stents and coatings - Google Patents [patents.google.com]
- 17. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 18. Drug-Eluting Stents and Balloons—Materials, Structure Designs, and Coating Techniques: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Engineering biodegradable polyester particles with specific drug targeting and drug release properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Diisopropyl Terephthalate Purity using High-Performance Liquid Chromatography (HPLC)
Introduction
Diisopropyl terephthalate (B1205515) (DIPT) is an organic compound used as a plasticizer and a solvent in various industrial applications.[1] Ensuring the purity of DIPT is crucial for its performance and for the quality of the end products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds by separating the main component from its potential impurities.[2] This application note provides a detailed protocol for the determination of Diisopropyl terephthalate purity using a reversed-phase HPLC method with UV detection.
Principle
This method utilizes reversed-phase HPLC to separate this compound from its related substances. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution is employed to ensure the effective separation of both polar and nonpolar impurities. Detection is achieved by monitoring the UV absorbance at a wavelength where DIPT and its potential impurities exhibit significant absorption.
Experimental Protocols
Materials and Reagents
-
This compound reference standard: (Purity ≥ 99.5%)
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Methanol: HPLC grade
-
Sample of this compound: To be analyzed
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 30 minutes |
Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Blank Solution: Use acetonitrile.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area of this compound is not more than 2.0%.
Analytical Procedure
-
Inject the blank solution to ensure that there are no interfering peaks at the retention time of this compound and its impurities.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area normalization method.
Calculation of Purity
The purity of this compound is calculated as the percentage of the area of the DIPT peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of DIPT Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes the results of a typical purity analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 4.5 | 1500 | 0.15 | Impurity A |
| 2 | 8.2 | 2500 | 0.25 | Impurity B |
| 3 | 12.7 | 995000 | 99.50 | This compound |
| 4 | 15.1 | 1000 | 0.10 | Impurity C |
| Total | 1000000 | 100.00 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis of this compound.
Logical Relationship for Purity Assessment
Caption: Logical Flow for this compound Purity Assessment.
References
Application Notes and Protocols for the Esterification of Terephthalic Acid with Isopropanol
Abstract
This document provides a comprehensive protocol for the synthesis of diisopropyl terephthalate (B1205515) through the Fischer-Speier esterification of terephthalic acid with isopropanol (B130326). Diisopropyl terephthalate and other terephthalate diesters are significant intermediates in the polymer industry and are utilized in the synthesis of various specialty chemicals.[1] This application note details the experimental procedure, data presentation of reaction parameters, and methods for purification and characterization, intended for researchers in organic synthesis, materials science, and drug development.
Introduction
The Fischer-Speier esterification is a fundamental and versatile acid-catalyzed reaction for synthesizing esters from carboxylic acids and alcohols.[1] The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester. In the case of terephthalic acid, a dicarboxylic acid, esterification occurs at both carboxylic acid functional groups to yield a diester. The reaction is reversible, and to achieve a high yield of the ester, it is typically necessary to use an excess of the alcohol or to remove water as it is formed, thereby driving the equilibrium toward the products.[1] Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly employed as catalysts.[1]
Reaction Principle
The overall chemical equation for the esterification of terephthalic acid with isopropanol is as follows:
HOOC-C₆H₄-COOH + 2 CH(CH₃)₂OH ⇌ (CH₃)₂CH-OOC-C₆H₄-COO-CH(CH₃)₂ + 2 H₂O (Terephthalic Acid) + (Isopropanol) ⇌ (this compound) + (Water)
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative data for the Fischer esterification of terephthalic acid with various alcohols. These parameters can serve as a starting point for the optimization of the reaction with isopropanol. It is important to note that the yield with secondary alcohols like isopropanol may be lower than with primary alcohols due to increased steric hindrance.
| Alcohol | Catalyst | Terephthalic Acid:Alcohol Molar Ratio | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Methanol | Sulfuric Acid | 1:10 | Reflux (~65) | 2 | 80 |
| Ethanol | Sulfuric Acid | ~1:10 | Reflux (~78) | 16 | ~93 |
| n-Butanol | ZnO and H₂O | 1:6 to 1:20 | 225 - 350 | >1 | Not Specified |
| Isopropanol | Thionyl Chloride | Not specified | Reflux | 4-10 | 39 |
Experimental Protocols
This section provides a detailed, generalized laboratory-scale protocol for the Fischer esterification of terephthalic acid with isopropanol.
4.1. Materials and Equipment
-
Terephthalic acid (reagent grade)
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask (250 mL or appropriate size)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Drying oven
4.2. Reaction Procedure
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, add terephthalic acid (e.g., 8.3 g, 0.05 mol).
-
Addition of Reagents : To the flask, add a large excess of isopropanol (e.g., 100 mL). The isopropanol serves as both a reactant and the solvent.[1]
-
Catalyst Addition : Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the stirred mixture.
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will be the boiling point of isopropanol (~82 °C).
-
Reaction Monitoring : Allow the reaction to proceed under reflux for several hours (e.g., 8-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the terephthalic acid spot.[1]
4.3. Work-up and Purification
-
Neutralization : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Perform this step with caution as it will generate carbon dioxide gas.[1]
-
Solvent Removal : Remove the excess isopropanol using a rotary evaporator.
-
Extraction : To the remaining residue, add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water. Transfer the mixture to a separatory funnel.
-
Washing : Wash the organic layer sequentially with deionized water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the crude this compound.[1]
-
Recrystallization : The crude ester can be purified by recrystallization. A suitable solvent for recrystallization is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature.[2] An ethanol/water or isopropanol/water mixture is often effective for esters.[3] Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.
-
Isolation and Drying : Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[1]
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Melting Point : Determine the melting point of the purified crystals and compare it to the literature value.
-
Infrared (IR) Spectroscopy : Obtain an IR spectrum of the product. Expect to see a strong carbonyl (C=O) stretch characteristic of an ester at approximately 1720 cm⁻¹, C-O stretches, and peaks corresponding to the aromatic ring.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum should show characteristic signals for the isopropyl and aromatic protons. Expected signals include a septet for the methine (CH) proton of the isopropyl group, a doublet for the methyl (CH₃) protons of the isopropyl group, and a singlet for the aromatic protons.
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols for the Transesterification of Dimethyl Terephthalate with Isopropanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the transesterification of dimethyl terephthalate (B1205515) (DMT) with isopropanol (B130326) to synthesize diisopropyl terephthalate (DIPT). This reaction is a fundamental process in organic chemistry with applications in the synthesis of specialty polyesters and as a plasticizer. The protocols outlined herein are based on established principles of transesterification, drawing parallels from similar reactions with other alcohols.[1][2] This guide includes information on reaction conditions, catalyst selection, and purification methods, along with visualizations of the reaction pathway and experimental workflow.
Introduction
Transesterification is a crucial class of organic reactions where the ester group of a compound is exchanged with an alcohol. In this case, the methyl ester groups of dimethyl terephthalate are replaced by isopropyl groups from isopropanol, yielding this compound and methanol (B129727) as a byproduct. The reaction is typically catalyzed by organometallic compounds or basic catalysts.[1][2] To ensure a high yield of the desired product, the equilibrium of this reversible reaction is shifted towards the products by continuously removing the methanol byproduct.[1]
Reaction Scheme:
Caption: Reaction pathway for the transesterification of DMT with isopropanol.
Caption: General experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Characterization of Polymers Containing Diisopropyl Terephthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl terephthalate (B1205515) (DIPT) is a plasticizer used to enhance the flexibility and durability of various polymers. As an ester of terephthalic acid and isopropanol, DIPT is noted for its low volatility and high thermal stability, making it a valuable component in the formulation of plastics, coatings, and adhesives. Its incorporation into a polymer matrix modifies the material's mechanical, thermal, and morphological properties. This document provides detailed application notes and protocols for the comprehensive characterization of polymers containing DIPT.
Data Presentation: Quantitative Effects of Terephthalate Plasticizers
While specific quantitative data for Diisopropyl Terephthalate is not widely available in public literature, the following tables summarize the typical effects observed when analogous terephthalate plasticizers, such as Dioctyl Phthalate (B1215562) (DOP), are incorporated into common polymer matrices like Polyvinyl Chloride (PVC) and Polyethylene Terephthalate (PET). These trends are expected to be similar for DIPT.
Table 1: Effect of Dioctyl Phthalate (DOP) on the Mechanical Properties of PVC
| Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) | Hardness (Shore A) |
| 0 | 55.2 | 5.8 | - | 98 |
| 10 | 45.1 | 150 | 15.2 | 92 |
| 20 | 35.4 | 250 | 10.5 | 85 |
| 30 | 25.8 | 350 | 7.1 | 78 |
| 40 | 18.2 | 450 | 4.5 | 70 |
Data presented is representative of typical values found for PVC plasticized with dioctyl phthalate and is intended to illustrate the expected trends with this compound.
Table 2: Thermal Properties of PVC with Varying Dioctyl Phthalate (DOP) Content [1]
| Plasticizer Content (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 | 85.1 |
| 10 | 65.3 |
| 20 | 48.7 |
This data demonstrates the typical depression of the glass transition temperature of PVC upon the addition of a phthalate plasticizer.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Sample Preparation: Solvent Casting of Polymer Films
This method is suitable for preparing thin polymer films with a uniform distribution of this compound for laboratory analysis.
Protocol:
-
Polymer Solution Preparation: Dissolve a known weight of the base polymer resin (e.g., PVC, PET) in a suitable volatile solvent (e.g., tetrahydrofuran (B95107) (THF), cyclohexanone) to create a solution of a specific concentration (e.g., 10-15% w/v).
-
Plasticizer Addition: Calculate the required amount of this compound based on the desired weight percentage (e.g., 10, 20, 30 wt% relative to the polymer).
-
Mixing: Add the calculated amount of DIPT to the polymer solution and stir magnetically until a homogeneous mixture is achieved.
-
Casting: Pour the polymer-plasticizer solution onto a flat, level glass substrate.
-
Spreading: Use a casting knife or a doctor blade to spread the solution evenly to a desired thickness.
-
Drying: Allow the solvent to evaporate slowly in a well-ventilated fume hood at room temperature for 24 hours. To ensure complete solvent removal, further dry the film in a vacuum oven at a temperature below the polymer's glass transition temperature for another 24 hours.
Spectroscopic Characterization
a. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of this compound within the polymer matrix and to identify any interactions between the plasticizer and the polymer.
Protocol:
-
Sample Preparation: A small, thin section of the polymer film is used directly.
-
Instrument Setup: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Place the polymer film firmly on the ATR crystal to ensure good contact.
-
Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify characteristic absorption peaks for both the polymer and this compound. Key peaks for DIPT include the carbonyl stretch (~1720 cm⁻¹) and C-O stretches.
-
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to quantify the amount of this compound in the polymer.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the plasticized polymer in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Data Acquisition: Record the ¹H NMR spectrum using a standard NMR spectrometer.
-
Data Analysis:
-
Identify the characteristic proton signals for both the polymer and this compound.
-
Integrate the signals corresponding to the aromatic protons of DIPT and a known proton signal from the polymer backbone.
-
The ratio of the integrals can be used to calculate the weight percentage of DIPT in the polymer.
-
Thermal Analysis
a. Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Protocol:
-
Sample Preparation: A small sample (5-10 mg) is cut from the polymer film and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: A calibrated DSC instrument is used.
-
Data Acquisition:
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PVC, 300°C for PET) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan under the same conditions as the first.
-
-
Data Analysis: The second heating scan is typically used for analysis to erase the thermal history of the sample. The Tg is determined as the midpoint of the step transition in the heat flow curve. Tm and Tc are identified as the peaks of the endothermic and exothermic transitions, respectively.
b. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Protocol:
-
Sample Preparation: A small sample (10-20 mg) of the polymer film is placed in a TGA pan.
-
Instrument Setup: A calibrated TGA instrument is used.
-
Data Acquisition: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition and the temperature of maximum weight loss rate can be determined.
Mechanical Testing
a. Tensile Testing
Tensile testing provides information on the strength, stiffness, and ductility of the material.
Protocol:
-
Sample Preparation: Dog-bone shaped specimens are cut from the polymer film according to ASTM D638 specifications.
-
Instrument Setup: A universal testing machine equipped with grips suitable for thin films and a load cell of appropriate capacity is used.
-
Data Acquisition: The specimen is mounted in the grips, and a tensile load is applied at a constant crosshead speed until the specimen fractures. The load and displacement are recorded throughout the test.
-
Data Analysis: From the stress-strain curve, the tensile strength, elongation at break, and Young's modulus can be calculated.
b. Hardness Testing
Hardness is a measure of the material's resistance to indentation.
Protocol:
-
Sample Preparation: A flat section of the polymer film with a minimum thickness (typically 6 mm, which may require stacking layers) is used.
-
Instrument Setup: A durometer (Shore A or Shore D scale, depending on the material's hardness) is used according to ASTM D2240.
-
Data Acquisition: The indenter of the durometer is pressed firmly against the sample, and the hardness reading is taken after a specified time (typically 1-2 seconds).
-
Data Analysis: The average of several readings taken at different locations on the sample is reported as the hardness value.
Morphological Analysis
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and fracture surfaces of the polymer to understand the dispersion of the plasticizer and the failure mechanisms.
Protocol:
-
Sample Preparation: A small piece of the polymer film is mounted on an aluminum stub using conductive double-sided tape. For fracture surface analysis, the sample is cryo-fractured by immersing it in liquid nitrogen and then breaking it.
-
Coating: The mounted sample is sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging: The coated sample is placed in the SEM chamber, and the surface is scanned with a focused electron beam. The secondary electron detector is used to generate images of the surface topography.
-
Analysis: The SEM images are analyzed to assess the surface roughness, porosity, and the nature of the fracture (ductile or brittle).
Visualizations
The following diagrams illustrate the logical workflows for the characterization of polymers containing this compound.
Caption: Overall workflow for the preparation and characterization of polymers containing DIPT.
Caption: Mechanism of action of DIPT as a plasticizer in a polymer matrix.
References
Application Notes and Protocols: Diisopropyl Terephthalate (DIPT) as a Non-Phthalate Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl terephthalate (B1205515) (DIPT) is a non-phthalate plasticizer, an ester of terephthalic acid and isopropanol.[1] It is utilized to enhance the flexibility and durability of polymers.[1] As a substitute for traditional ortho-phthalate plasticizers, which have raised health concerns, terephthalates like DIPT are gaining attention in various industries, including the manufacturing of consumer products. These application notes provide a summary of the available technical information, experimental protocols, and safety considerations for DIPT to support research and development activities.
Physicochemical Properties of Diisopropyl Terephthalate
A compilation of the physical and chemical properties of this compound is presented in Table 1. This data is essential for formulation development, processing, and analytical method development.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | dipropan-2-yl benzene-1,4-dicarboxylate | [1] |
| CAS Number | 6422-84-0 | [1] |
| Molecular Formula | C₁₄H₁₈O₄ | [1] |
| Molecular Weight | 250.29 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.05-1.11 g/mL | [1] |
| Boiling Point | 275.3°C at 760 mmHg | [2] |
| Melting Point | 54-55 °C | [2] |
| Flash Point | 142.6°C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like methanol (B129727) and ethanol.[1] |
Applications in Consumer Products
This compound is primarily used as a plasticizer to increase the flexibility and durability of plastic materials.[1] Its low volatility and high thermal stability make it a candidate for applications requiring performance at elevated temperatures.[1][2] Potential applications in consumer products, analogous to other terephthalate plasticizers, could include:
-
Polyvinyl Chloride (PVC) articles: To impart flexibility to otherwise rigid PVC.
-
Coatings and Adhesives: Where it can act as a solvent.[1]
-
Polymer Production: As an intermediate in the synthesis of other polyesters.[1]
Experimental Protocols
Detailed experimental data on the performance of DIPT as a plasticizer in specific consumer products is not extensively available in the public domain. However, standard methodologies for evaluating plasticizer performance can be applied.
Protocol 1: Evaluation of Plasticizer Efficiency in PVC
This protocol is adapted from the standard test method ASTM D2284 for evaluating the efficiency of plasticizers in flexible PVC.[3]
Objective: To determine the effect of DIPT on the mechanical properties of PVC.
Materials:
-
PVC resin
-
This compound (DIPT)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Lubricant
-
Two-roll mill
-
Hydraulic press
-
Universal Testing Machine (UTM)
-
Durometer (Shore A)
Procedure:
-
Compounding: Prepare PVC formulations with varying concentrations of DIPT (e.g., 30, 40, 50 parts per hundred of resin, phr). A control formulation without plasticizer and one with a standard plasticizer (e.g., DOTP) should also be prepared.
-
Milling: Blend the components on a two-roll mill at a temperature suitable for PVC compounding (typically 160-170°C) until a homogeneous sheet is formed.
-
Molding: Press the milled sheets into plaques of a specified thickness using a hydraulic press at a defined temperature and pressure.
-
Conditioning: Condition the molded plaques at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.
-
Mechanical Testing:
-
Hardness: Measure the Shore A hardness of the conditioned plaques using a durometer.
-
Tensile Properties: Cut dumbbell-shaped specimens from the plaques and determine the tensile strength, elongation at break, and 100% modulus using a UTM according to ASTM D638.
-
Data Analysis: Compare the hardness, tensile strength, and elongation at break of the DIPT-plasticized PVC with the control and the standard plasticizer formulations. A lower hardness and higher elongation typically indicate greater plasticizer efficiency.
Protocol 2: Determination of Plasticizer Migration
This protocol outlines a general procedure for assessing the migration of DIPT from a polymer matrix into a simulant, which is crucial for food-contact and medical applications.
Objective: To quantify the amount of DIPT that leaches from a plastic material.
Materials:
-
DIPT-plasticized polymer sheets
-
Food simulants (e.g., distilled water, 10% ethanol, 50% ethanol, olive oil)
-
Incubator or oven
-
Glass migration cells
-
Analytical balance
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Sample Preparation: Cut the plasticized polymer sheets into specimens of known surface area.
-
Migration Test: Place the specimens in glass migration cells and add a known volume of the selected food simulant. The ratio of the surface area to the volume of the simulant should be standardized (e.g., 6 dm²/L).
-
Incubation: Seal the migration cells and incubate them under conditions that simulate the intended use of the product (e.g., 10 days at 40°C for long-term storage at room temperature).
-
Sample Collection: After the incubation period, remove the polymer specimens and collect the simulant for analysis.
-
Analytical Quantification:
-
Extract the DIPT from the simulant using an appropriate solvent (e.g., hexane (B92381) for aqueous simulants, acetonitrile (B52724) for oily simulants).
-
Analyze the extract using a validated GC-MS or HPLC method to determine the concentration of DIPT.
-
Data Analysis: Calculate the specific migration of DIPT in milligrams per kilogram of food simulant (mg/kg) or milligrams per square decimeter of surface area (mg/dm²).
Protocol 3: Analytical Determination of this compound
A. Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify DIPT in a sample matrix.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MSD)
-
Capillary column suitable for semi-volatile compounds (e.g., DB-5ms)
GC-MS Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MSD Transfer Line Temperature: 280°C
-
Scan Range: m/z 40-400
B. High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify DIPT in a sample matrix.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
HPLC Conditions (Example):
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
Signaling Pathways and Toxicological Considerations
The toxicological profile of this compound is not as extensively studied as that of some ortho-phthalates or even other terephthalates like DOTP. For researchers and drug development professionals, understanding the potential for interaction with biological pathways is critical.
Endocrine Disruption: Some plasticizers, particularly certain ortho-phthalates, are known to be endocrine-disrupting chemicals (EDCs) that can interfere with the endocrine system by interacting with nuclear receptors such as estrogen receptors (ERs) and androgen receptors (ARs).[4][5] Non-phthalate plasticizers are generally considered to have a more favorable toxicological profile in this regard. However, recent reviews suggest that some non-phthalate plasticizers may also exhibit endocrine-disrupting effects mediated by nuclear receptors.[6] There is a lack of specific data on the interaction of DIPT with these receptors.
Metabolism and Biodegradation: The metabolic fate of DIPT in humans has not been well-characterized. Generally, terephthalate esters are expected to be hydrolyzed to terephthalic acid and the corresponding alcohol (isopropanol in this case).[1] The biodegradation of terephthalate esters in the environment typically involves the initial hydrolysis of the ester bonds to form terephthalic acid (TPA).[1][7] TPA can then be further metabolized by microorganisms through protocatechuic acid (PCA) and subsequently enter the tricarboxylic acid (TCA) cycle.[1][7]
General Toxicity: Safety Data Sheets for this compound indicate that it is not classified as a hazardous substance.[1] However, as with any chemical, appropriate handling and safety precautions should be observed in a laboratory setting.
Visualizations
Disclaimer: The involvement of this compound in this specific pathway has not been definitively established and is presented here for illustrative purposes of a common mechanism of action for some plasticizers.
Conclusion
This compound presents a potential alternative to ortho-phthalate plasticizers. However, there is a notable lack of comprehensive, publicly available data regarding its performance in specific consumer product applications and its detailed toxicological profile. The experimental protocols provided here offer a framework for the systematic evaluation of DIPT. Further research is warranted to fully characterize its efficacy, migration behavior, and potential biological effects to ensure its safe use in consumer products. For drug development professionals, it is crucial to consider the potential for leaching of any plasticizer from container closure systems and to conduct appropriate extractable and leachable studies.
References
- 1. Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation Potential of Polyethylene Terephthalate by the Two Insect Gut Symbionts Xanthomonas sp. HY-74 and Bacillus sp. HY-75 [mdpi.com]
- 3. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Health effects associated with phthalate activity on nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear Receptors-Mediated Endocrine Disrupting Effects of Non-Phthalate Plasticizers: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diisopropyl Terephthalate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of diisopropyl terephthalate (B1205515) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing diisopropyl terephthalate?
A1: The two main synthesis routes are:
-
Direct Esterification: This is the most common industrial method, involving the reaction of terephthalic acid (TPA) with isopropanol (B130326) in the presence of an acid catalyst at elevated temperatures.[1]
-
Transesterification: This method involves the reaction of dimethyl terephthalate (DMT) with isopropanol, which produces this compound and methanol (B129727) as a byproduct.[1]
Q2: Which catalysts are most effective for this compound synthesis?
A2: Several types of catalysts are effective, with the choice often depending on the specific reaction conditions and desired outcomes:
-
Titanium-Based Catalysts: Compounds like titanium tetraisopropoxide are widely used in industrial production due to their high activity at temperatures between 180 and 220°C, achieving conversions of 95-100%.[1]
-
Acid Catalysts: Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used, particularly in lab-scale Fischer esterification.[2]
-
Dual Catalyst Systems: Some processes utilize a sequential dual catalyst system, combining a metal-containing catalyst with an acid catalyst to achieve complete conversion.[1]
Q3: How can I monitor the progress of the esterification reaction?
A3: A common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at different time intervals, you can observe the disappearance of the terephthalic acid starting material and the appearance of the this compound product spot.[2][3]
Q4: What are the typical methods for purifying crude this compound?
A4: Common purification techniques include:
-
Alkaline Wash: This step neutralizes and removes acidic impurities such as unreacted terephthalic acid and the acid catalyst.[3][4] A solution of sodium bicarbonate or potassium carbonate is typically used.[4]
-
Water Wash: Following the alkaline wash, a water wash removes any residual base and salts.[3][4]
-
Recrystallization: This is a highly effective method for achieving high purity. The crude product is dissolved in a hot solvent and allowed to cool slowly to form pure crystals.[2][5]
-
Vacuum Distillation: This technique is suitable for removing non-volatile or high-boiling impurities.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
dot
Caption: Troubleshooting logic for this compound synthesis.
Problem 1: Low Yield or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of isopropanol, which can also serve as the solvent.[1] Removing the water byproduct as it forms, for example, by using a Dean-Stark apparatus, is also highly effective. |
| Presence of Water | Water can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield. Ensure that anhydrous isopropanol and dry glassware are used.[3] |
| Catalyst Inactivity or Insufficient Amount | Ensure the catalyst is active and used in the appropriate concentration. For acid catalysis, a catalytic amount of concentrated sulfuric acid is typically sufficient. For titanium-based catalysts, the optimal loading should be determined experimentally. |
| Sub-optimal Reaction Temperature | If the reaction temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, side reactions may occur. The optimal temperature is typically in the range of 180-220°C for titanium-based catalysts.[1] |
Problem 2: Impure Final Product (e.g., off-white or yellow color)
| Potential Cause | Recommended Solution |
| Unreacted Terephthalic Acid or Monoester | These acidic impurities can be removed by washing the crude product with a basic solution, such as 10% sodium bicarbonate, followed by a water wash.[4] |
| Residual Catalyst | A thorough wash as described in the purification protocol will help remove residual catalyst. An alkaline wash is effective for acid catalysts.[3] |
| Colored Impurities | Treatment with activated carbon can often remove colored impurities. Recrystallization from a suitable solvent is also a highly effective purification method.[3] |
Problem 3: Product Isolation Issues
| Potential Cause | Recommended Solution |
| Product Fails to Precipitate/Crystallize | This may be due to an insufficient amount of product or the solution not being saturated. Try cooling the solution in an ice bath to induce crystallization. If that fails, some of the solvent may need to be removed to increase the concentration. |
| Product "Oils Out" During Recrystallization | "Oiling out" occurs when the solid melts and separates as a liquid at the recrystallization temperature. To resolve this, reheat the mixture to dissolve the oil and then add more of the "good" solvent to lower the saturation point. Alternatively, a different recrystallization solvent system may be required.[4] |
Data Presentation
Table 1: Comparison of Synthesis Parameters for this compound
| Method | Starting Materials | Catalyst | Temperature (°C) | Pressure | Typical Yield | Key Advantages | Key Disadvantages |
| Direct Esterification | Terephthalic Acid, Isopropanol | Titanium-based or Acid Catalyst | 180 - 270[1] | 1 - 7 bar[1] | 95 - 99% conversion[1] | Economical for large scale, environmentally acceptable.[1] | Requires elevated temperatures and pressure. |
| From Acyl Chloride | Terephthaloyl Chloride, Isopropanol | None (or base scavenger) | Ambient | Atmospheric | 85 - 95%[1] | Rapid kinetics at ambient temperature, high yield.[1] | More expensive starting material, formation of corrosive byproducts.[1] |
Table 2: Purity Levels Achievable with Different Purification Methods
| Purification Method | Typical Starting Purity | Achievable Final Purity | Notes |
| Alkaline Wash | 85 - 95% | 90 - 97% | Highly effective for removing acidic impurities.[4] |
| Recrystallization | 90 - 97% | >99% | Purity is highly dependent on the choice of solvent and technique.[4] |
| Vacuum Distillation | 90 - 98% | >99.5% | Excellent for removing non-volatile or very high-boiling impurities.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a general laboratory-scale synthesis.
Materials:
-
Terephthalic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add terephthalic acid and a large excess of isopropanol.[2]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.[2]
-
Heat the mixture to reflux. The reaction temperature will be the boiling point of isopropanol.[2]
-
Allow the reaction to proceed for several hours. Monitor the reaction progress using TLC.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[2]
-
Extract the aqueous mixture multiple times with an organic solvent.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent using a rotary evaporator to obtain the crude this compound.[2]
dot
Caption: Experimental workflow for the synthesis and purification of this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent. Suitable solvents include ethanol, methanol, or a mixed solvent system like ethanol-water.[1][4]
-
If the solution is colored, you may add a small amount of activated carbon and heat for a short period.
-
Filter the hot solution to remove any insoluble impurities (and activated carbon if used).
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[6]
-
Collect the purified crystals by vacuum filtration.[2]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[2]
-
Dry the crystals in a vacuum oven to remove any residual solvent.[2]
References
Technical Support Center: Purification of Crude Diisopropyl Terephthalate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Diisopropyl Terephthalate (B1205515) (DIPT) using recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Diisopropyl Terephthalate?
Crude this compound, typically synthesized via the esterification of terephthalic acid with isopropanol (B130326), may contain several impurities.[1] These can include:
-
Unreacted Starting Materials: Terephthalic acid and isopropanol.
-
Monoester: Monoisopropyl terephthalate, an intermediate product from incomplete esterification.
-
Catalyst Residues: Acid catalysts (e.g., sulfuric acid) or metal-based catalysts (e.g., titanium compounds) used in the synthesis.[1]
-
Byproducts from Isopropanol: Impurities present in the isopropanol starting material, such as acetone, diisopropyl ether, or other alcohols, may be carried through the process.
-
Colored Impurities: High reaction temperatures can sometimes lead to the formation of colored byproducts.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Based on the behavior of similar aromatic esters like dimethyl terephthalate (DMT) and diethyl terephthalate (DET), suitable solvents include:
-
Alcohols: Methanol (B129727) and ethanol (B145695) show good solubility for this compound.[2] A mixed solvent system, such as ethanol-water, can also be effective.
-
Esters: Ethyl acetate (B1210297) is a potential candidate.
-
Ketones: Acetone may also be a suitable solvent.
A preliminary solvent screen with small amounts of your crude product is recommended to determine the optimal solvent or solvent system for your specific impurity profile.
Q3: My this compound appears as a colorless to pale yellow liquid. Can I still purify it by recrystallization?
This compound is often described as a colorless to pale yellow liquid at room temperature.[1] However, it has a reported melting point of 54-55°C.[3] This makes it a suitable candidate for recrystallization, as it will solidify upon cooling. If your product remains an oil at or below room temperature, it likely contains a significant amount of impurities that are depressing the melting point.
Q4: What is the purpose of an initial alkaline wash before recrystallization?
An initial wash of the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild alkaline solution (e.g., 10% sodium bicarbonate) is highly recommended. This step effectively removes acidic impurities such as unreacted terephthalic acid, the monoester (monoisopropyl terephthalate), and any residual acid catalyst by converting them into their water-soluble salts, which are then extracted into the aqueous layer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" During Cooling | The melting point of the impure compound is lower than the boiling point of the solvent, causing it to melt and separate as a liquid. | - Reheat the mixture to redissolve the oil.- Add more of the primary solvent to lower the saturation point.- If using a mixed solvent system, add more of the "good" solvent (the one in which DIPT is more soluble).- Try a different solvent with a lower boiling point. |
| Low Crystal Yield | - Too much solvent was used: This keeps a significant portion of the product dissolved in the mother liquor even after cooling.- Cooling was too rapid: This can lead to the formation of small, impure crystals.- Premature crystallization during hot filtration: The product crystallizes in the funnel before passing through. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.- If performing a hot filtration, use a pre-heated funnel and a slight excess of hot solvent. |
| Discolored Crystals (Yellowish Tinge) | - Co-precipitation of colored impurities: Some impurities may have similar solubility profiles and crystallize along with the product.- Thermal degradation: If the heating step is too prolonged or at too high a temperature. | - Perform a second recrystallization.- Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb many colored impurities. Be aware that this may also slightly reduce your yield.- Ensure the heating process is just long enough to dissolve the solid. |
| No Crystal Formation Upon Cooling | - Solution is not sufficiently saturated: Too much solvent was used.- Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. | - If too much solvent was used, evaporate some of it and allow the solution to cool again.- Induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod.- Add a "seed crystal" of pure this compound to the cooled solution. |
Quantitative Data
Table 1: Illustrative Solubility of a Terephthalate Ester (Dimethyl Terephthalate) in Methanol
| Temperature (°C) | Solubility (g DMT / 100g Methanol) |
| 20 | 1.5 |
| 30 | 2.8 |
| 40 | 5.2 |
| 50 | 9.5 |
| 60 | 17.0 |
Note: This data is for Dimethyl Terephthalate and should be used as a qualitative guide for this compound.
Experimental Protocols
Protocol 1: Purification by Alkaline Wash and Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.
-
Alkaline Wash: Transfer the solution to a separatory funnel and wash with a 10% sodium bicarbonate solution. Gently invert the funnel, venting frequently to release any pressure from CO₂ evolution. Drain the aqueous layer. Repeat the wash.
-
Water Wash: Wash the organic layer with deionized water to remove any residual base.
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude, washed this compound.
-
Recrystallization: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of hot ethanol to just dissolve the solid. c. If insoluble impurities are present, perform a hot gravity filtration. d. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (54-55°C).
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
Removing acidic impurities from Diisopropyl terephthalate synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing challenges related to the removal of acidic impurities during the synthesis of Diisopropyl Terephthalate (B1205515) (DIPT).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of Diisopropyl Terephthalate in a question-and-answer format.
Q1: My crude this compound (DIPT) product has a low pH and shows acidic properties. What are the likely impurities?
A1: Acidic contamination in crude DIPT is common and typically stems from three sources:
-
Unreacted Terephthalic Acid: Due to its high melting point and limited solubility in some reaction media, terephthalic acid can remain unreacted after the esterification process.[1][2]
-
Monoisopropyl Terephthalate: This is the intermediate product of the esterification reaction. Incomplete conversion to the diester results in its presence as an acidic impurity.[1]
-
Residual Acid Catalyst: If a strong acid like sulfuric acid or p-toluenesulfonic acid is used as a catalyst, it must be completely neutralized and removed during the workup.[1][2]
Q2: What is the most effective initial step to remove these acidic impurities?
A2: The most effective initial purification step is an alkaline wash.[1][2] This procedure involves dissolving your crude product in a suitable organic solvent and washing it with a basic aqueous solution, such as 10% sodium bicarbonate or potassium carbonate.[1] The base reacts with the acidic impurities (terephthalic acid, monoisopropyl terephthalate, and acid catalyst), converting them into their corresponding salts, which are soluble in the aqueous layer and can be easily separated and removed.[1][3]
Q3: After an alkaline wash, my DIPT product is still discolored (e.g., yellow or brown). What causes this and how can it be resolved?
A3: Discoloration often indicates the presence of colored byproducts formed during the synthesis, which may not be acidic and therefore are not removed by the alkaline wash.[4] Two common methods to address this are:
-
Activated Carbon Treatment: Adding activated carbon to a solution of the crude product can adsorb colored impurities.[2][5] The carbon is then removed by filtration.
-
Recrystallization: This is a highly effective method for purifying solid products like DIPT. Dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly will form pure crystals, leaving the impurities behind in the solvent.[1][2]
Q4: My DIPT product is an oil instead of a solid, even after solvent removal. What does this indicate?
A4: this compound should be a solid at room temperature. An oily product suggests the presence of significant impurities that are depressing the melting point.[1] First, ensure all residual solvent has been removed under a high vacuum. If the product remains an oil, it requires further purification. Techniques like recrystallization or vacuum distillation are recommended to separate the DIPT from these impurities.[1]
Q5: When is vacuum distillation a suitable purification method for DIPT?
A5: Vacuum distillation is an excellent purification technique for separating DIPT from non-volatile or very high-boiling impurities.[1][6] Since this compound has a high boiling point, performing the distillation under reduced pressure is necessary to prevent thermal decomposition that could occur at its atmospheric boiling point.[1]
Data Presentation
The following tables summarize the key impurities and provide a conceptual overview of the effectiveness of an alkaline wash purification protocol.
Table 1: Common Acidic Impurities and Removal Strategies
| Impurity | Chemical Structure | Type | Primary Removal Method |
| Terephthalic Acid | C₆H₄(COOH)₂ | Unreacted Starting Material | Alkaline Wash[1][3] |
| Monoisopropyl Terephthalate | C₆H₄(COOH)(COOCH(CH₃)₂) | Reaction Intermediate | Alkaline Wash[1] |
| Sulfuric Acid (Catalyst) | H₂SO₄ | Residual Catalyst | Alkaline Wash/Neutralization[1][2] |
Table 2: Conceptual Purity Improvement via Alkaline Wash
| Analysis Method | Purity Before Wash (Crude DIPT) | Purity After Wash (Washed DIPT) |
| Acid Titration | High Acid Value (>0.3 mg KOH/g)[7] | Low Acid Value (<0.1 mg KOH/g) |
| Thin-Layer Chromatography (TLC) | Multiple spots (DIPT, monoester, acid) | Predominantly one spot (DIPT) |
| ¹H NMR Spectroscopy | Signals corresponding to acidic protons | Absence of acidic proton signals |
Experimental Protocols
Detailed methodologies for key purification experiments are provided below.
Protocol 1: Purification by Alkaline Wash
This protocol describes the removal of acidic impurities from a crude this compound product.
-
Dissolution: Dissolve the crude DIPT in a suitable water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in a separatory funnel. A typical concentration is 10-20% (w/v).
-
Alkaline Wash: Add an equal volume of a 10% aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution to the separatory funnel.[1]
-
Extraction: Stopper the funnel and shake gently, inverting the funnel and venting frequently to release pressure from any CO₂ evolution. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer, which now contains the dissolved acidic impurities as salts.
-
Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal of acidic components.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base and salts.[1] Drain and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Isolation: Filter off the drying agent. Remove the organic solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is for purifying solid DIPT that may still contain non-acidic or colored impurities after an initial wash.
-
Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the DIPT well at high temperatures but poorly at low temperatures. Ethanol or an ethanol/water mixture is often effective for terephthalate esters.[1]
-
Dissolution: Place the crude DIPT solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[6]
-
Isolation: Collect the pure DIPT crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing the impurities.[6]
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
Visualizations
Diagram 1: Experimental Workflow for DIPT Purification
Caption: Workflow for the purification of this compound.
Diagram 2: Relationship Between Impurities and Removal Methods
Caption: Logical connections between impurities and their removal methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN102701984A - Production method of dioctyl terephthalate - Google Patents [patents.google.com]
Technical Support Center: Side Reactions in the Esterification of Terephthalic Acid
Welcome to the Technical Support Center for the esterification of terephthalic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the side reactions that can occur during this critical process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the esterification of terephthalic acid with ethylene (B1197577) glycol?
A1: The most prevalent side reactions are the formation of diethylene glycol (DEG), acetaldehyde (B116499), and to a lesser extent, vinyl esters. These byproducts can affect the quality and properties of the final polyester (B1180765), such as poly(ethylene terephthalate) (PET).[1]
Q2: How does the formation of diethylene glycol (DEG) occur?
A2: DEG is primarily formed through the reaction of an ester with an alcohol, resulting in an ether and an acid.[1] It can also be formed by the dehydration of ethylene glycol, a reaction that can be catalyzed by acids present in the reaction mixture. The presence of DEG in the polymer chain can lower the melting point and decrease the thermal stability of the resulting polyester.
Q3: What leads to the formation of acetaldehyde in the process?
A3: Acetaldehyde is a thermal degradation product of the PET polymer.[2] It can form during the melt-phase polycondensation and subsequent melt processing of PET at high temperatures.[3] The presence of vinyl end groups in the polymer can react to produce acetaldehyde.[2]
Q4: Can vinyl esters be formed during the esterification of terephthalic acid?
A4: Yes, vinyl ester end groups can be formed through the cleavage of the ester bond during thermal degradation of the polyester.[4] These vinyl esters can then participate in further reactions.
Q5: How do reaction conditions influence the formation of these side products?
A5: Higher reaction temperatures and longer residence times generally increase the formation of both DEG and acetaldehyde.[5] The type and concentration of catalysts can also play a significant role, with some metal acetates promoting ether formation more than others.[6] Reaction pressure can also be a factor; for instance, a 10°C rise in processing temperature can double the acetaldehyde concentration.[7]
Troubleshooting Guides
Issue 1: High Diethylene Glycol (DEG) Content in the Final Polymer
-
Question: My final polyester has a high DEG content, which is affecting its properties. What could be the cause and how can I minimize it?
-
Answer: High DEG content is often a result of high reaction temperatures and/or the presence of certain catalysts.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of DEG formation.
-
Catalyst Selection: Evaluate the catalyst being used. Some catalysts, like zinc acetate, have been shown to produce more ether linkages than others.[6] Consider using a catalyst with lower activity for ether formation.
-
Control Reaction Time: Minimize the time the reaction mixture is held at high temperatures.
-
Initial Water Content: The presence of a critical amount of water at the beginning of the esterification can suppress the formation of ether by-products.[8]
-
-
Issue 2: Unacceptable Levels of Acetaldehyde in the Product
-
Question: I am detecting high levels of acetaldehyde in my PET, which is a concern for food-contact applications. What are the primary causes and solutions?
-
Answer: Acetaldehyde is primarily a thermal degradation product. Its formation is highly dependent on the processing temperature and time.
-
Troubleshooting Steps:
-
Control Melt Temperature: Keep the polymer melt at the lowest possible temperature during processing to minimize thermal degradation.[3] A 10°C increase in processing temperature can double the acetaldehyde concentration.[7]
-
Minimize Residence Time: Reduce the time the polymer is in the molten state.[5]
-
Inert Atmosphere: Processing under an inert atmosphere, such as nitrogen, can help reduce oxidative degradation that can contribute to acetaldehyde formation.[5]
-
Use of Scavengers: Consider the use of acetaldehyde scavengers, which are additives that can react with and neutralize acetaldehyde.
-
-
Issue 3: Poor Yield and Presence of Unreacted Terephthalic Acid
-
Question: My esterification reaction has a low yield, and I am recovering a significant amount of unreacted terephthalic acid. What could be wrong?
-
Answer: This issue often points to problems with reaction conditions or catalyst activity.
-
Troubleshooting Steps:
-
Check Catalyst Activity: Ensure the catalyst is active and used in the correct concentration. Deactivated or insufficient catalyst will lead to incomplete reaction.
-
Reaction Temperature and Time: Verify that the reaction temperature is high enough and the reaction time is sufficient for complete esterification. The direct esterification of terephthalic acid with ethylene glycol is typically carried out at high temperatures (220–260 °C) and moderate pressures (2.7–5.5 bar).[9]
-
Molar Ratio of Reactants: Ensure an appropriate molar excess of ethylene glycol is used to drive the reaction towards the formation of the ester.
-
Efficient Water Removal: The water produced during the esterification is a byproduct and needs to be continuously removed to shift the equilibrium towards the product side.[9] Check the efficiency of your distillation setup.
-
-
Data Presentation
Table 1: Influence of Processing Temperature on Acetaldehyde Generation
| Processing Temperature (°C) | Relative Increase in Acetaldehyde Concentration | Reference |
| 280 ➔ 290 | ~ Doubled | [7] |
| 290 ➔ 300 | ~ Doubled | [7] |
Table 2: Effect of Catalyst on Ether Bond Formation
| Catalyst | Relative Ether Bond Formation | Reference |
| Zinc Acetate | Higher | [6] |
| Lead(II) Acetate | Lower | [6] |
| Manganese(II) Acetate | Lower | [6] |
Experimental Protocols
Synthesis of Bis(2-hydroxyethyl) terephthalate (B1205515) (BHET)
This protocol describes a laboratory-scale synthesis of BHET, the primary product of the direct esterification of terephthalic acid with ethylene glycol.
-
Materials:
-
Terephthalic acid (TPA)
-
Ethylene glycol (EG)
-
Catalyst (e.g., zinc acetate)
-
Nitrogen gas supply
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and receiving flask
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
-
-
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging Reactants: Charge the three-neck flask with terephthalic acid and ethylene glycol. A typical molar ratio of EG to TPA is between 2:1 and 5:1.
-
Catalyst Addition: Add the catalyst to the reaction mixture. The amount of catalyst will depend on the specific catalyst used but is typically a small percentage of the weight of TPA.
-
Inert Atmosphere: Purge the system with nitrogen gas for about 15-20 minutes to remove air. Maintain a slow, continuous flow of nitrogen throughout the reaction.
-
Heating and Reaction: Begin heating the mixture with stirring. The reaction is typically carried out at a temperature between 190°C and 260°C.[9][10]
-
Water Removal: As the reaction proceeds, water will be formed as a byproduct. This water, along with some excess ethylene glycol, will distill off. Collect the distillate in the receiving flask. The continuous removal of water is crucial to drive the reaction to completion.
-
Monitoring the Reaction: The reaction can be monitored by observing the dissolution of the solid terephthalic acid and the rate of water distillation. The reaction is typically complete when the theoretical amount of water has been collected.
-
Cooling and Isolation: Once the reaction is complete, turn off the heating and allow the mixture to cool under a nitrogen atmosphere. The product, BHET, will solidify upon cooling.
-
Purification (Optional): The crude BHET can be purified by recrystallization from hot water.[11]
-
Mandatory Visualization
Caption: Main and side reaction pathways in terephthalic acid esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. ivv.fraunhofer.de [ivv.fraunhofer.de]
- 3. generalplasticindustries.com [generalplasticindustries.com]
- 4. Thermoset Polymers: Vinyl Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. Control of Bottle-Grade PET Acetaldehyde Content - an essential step [wkaiglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US3057909A - Esterification of terephthalic acid with aqueous glycol - Google Patents [patents.google.com]
- 9. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Enhancing Polymer Mechanical Properties with Diisopropyl Terephthalate (DIPT)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Diisopropyl terephthalate (B1205515) (DIPT) to modify the mechanical properties of polymers such as Polylactic Acid (PLA) and Polyethylene Terephthalate (PET).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of DIPT in polymer formulations.
Q1: What is Diisopropyl terephthalate (DIPT) and how does it improve polymer properties?
A1: this compound (DIPT) is a non-phthalate plasticizer. When incorporated into a polymer matrix, DIPT molecules position themselves between the polymer chains. This spacing reduces the intermolecular forces, leading to increased flexibility, higher elongation at break, and a lower glass transition temperature (Tg) of the polymer. Essentially, it transforms a rigid and brittle polymer into a more ductile and durable material.
Q2: Which polymers are compatible with DIPT?
A2: DIPT, as a terephthalate ester, generally exhibits good compatibility with polyesters due to structural similarities. It is considered a suitable plasticizer for polymers such as:
-
Polylactic Acid (PLA): DIPT can significantly improve the flexibility of PLA, a biodegradable polymer known for its brittleness.
-
Polyethylene Terephthalate (PET): While PET is already a robust polymer, DIPT can be used to further modify its properties for specific applications requiring enhanced flexibility.
-
Polyvinyl Chloride (PVC): Terephthalate plasticizers are commonly used with PVC as alternatives to traditional phthalates.
Compatibility should always be experimentally verified for your specific polymer grade and processing conditions.
Q3: What are the typical concentration ranges for DIPT in polymer formulations?
A3: The optimal concentration of DIPT depends on the target properties of the final material. Generally, a concentration range of 5% to 30% by weight is a good starting point for investigation.
| Concentration Range | Expected Effect on Mechanical Properties |
| Low (5-10 wt%) | Slight increase in flexibility and elongation at break. |
| Medium (10-20 wt%) | Significant improvement in ductility and impact strength. |
| High (20-30 wt%) | High flexibility, but may lead to a decrease in tensile strength and potential plasticizer migration. |
Q4: What are the primary methods for incorporating DIPT into polymers?
A4: The two most common methods for incorporating DIPT into a polymer matrix are:
-
Solvent Casting: This laboratory-scale technique involves dissolving both the polymer and DIPT in a common solvent, casting the solution into a film, and then evaporating the solvent. It allows for excellent dispersion of the plasticizer.
-
Melt Blending: This is a scalable, industrial method where the polymer pellets and liquid DIPT are mixed at a temperature above the polymer's melting point using an extruder.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process.
Solvent Casting Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Incomplete Dissolution | - Incompatible solvent.- Insufficient solvent volume.- Inadequate mixing time or temperature. | - Select a solvent in which both the polymer and DIPT are highly soluble (e.g., chloroform, dichloromethane (B109758) for PLA).- Increase the solvent-to-solute ratio.- Extend the mixing time and/or gently heat the solution (ensure the temperature is well below the solvent's boiling point). |
| Hazy or Opaque Film | - Poor dispersion of DIPT.- Phase separation during solvent evaporation.- Moisture absorption. | - Ensure complete dissolution before casting.- Control the rate of solvent evaporation; rapid evaporation can induce phase separation. Consider covering the casting dish with a perforated lid.- Perform casting in a low-humidity environment or a desiccator. |
| Brittle Film Despite DIPT Addition | - Insufficient DIPT concentration.- Incomplete solvent removal. | - Incrementally increase the DIPT concentration.- Extend the drying time, potentially using a vacuum oven at a moderate temperature (e.g., 40-60°C) for final solvent removal. |
Melt Blending Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Dispersion of DIPT | - Inadequate mixing in the extruder.- Incorrect temperature profile. | - Optimize the screw design of the extruder to include more mixing elements.- Adjust the temperature profile to ensure the polymer is fully melted and the viscosity is suitable for mixing.- Increase the residence time in the extruder by reducing the screw speed. |
| Oily or Tacky Surface of Extruded Material | - Plasticizer migration or "bleeding".- DIPT concentration is too high. | - Reduce the DIPT concentration.- Consider using a higher molecular weight plasticizer in combination with DIPT to reduce migration.- Optimize cooling conditions after extrusion. |
| Inconsistent Mechanical Properties | - Non-uniform distribution of DIPT. | - Ensure a consistent and accurate feeding of both polymer and DIPT into the extruder.- Improve mixing efficiency as described for poor dispersion. |
Section 3: Experimental Protocols
Solvent Casting Protocol for PLA with DIPT
-
Material Preparation:
-
Dry Polylactic Acid (PLA) pellets in a vacuum oven at 80°C for at least 4 hours to remove moisture.
-
Ensure this compound (DIPT) is at room temperature and handled in a well-ventilated area.
-
-
Solution Preparation:
-
Dissolve the dried PLA pellets in a suitable solvent (e.g., chloroform) to create a 10-15% (w/v) solution. Stir the mixture at room temperature until the PLA is fully dissolved.
-
Calculate the required amount of DIPT to achieve the desired weight percentage relative to the PLA.
-
Add the DIPT to the PLA solution and continue stirring until a homogeneous mixture is obtained.
-
-
Casting:
-
Pour the polymer-plasticizer solution onto a clean, level glass plate.
-
Use a casting knife or doctor blade to spread the solution to a uniform thickness.
-
-
Drying:
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours. To control the evaporation rate, you can partially cover the casting setup.
-
For complete solvent removal, place the cast film in a vacuum oven at 40-60°C for an additional 24-48 hours.[1]
-
-
Film Detachment:
-
Carefully peel the dried film from the glass substrate.
-
Melt Blending Protocol for PET with DIPT
-
Material Preparation:
-
Dry Polyethylene Terephthalate (PET) pellets in a dehumidifying dryer at 120-140°C for 4-6 hours to prevent hydrolytic degradation during processing.
-
Ensure DIPT is pre-heated to a temperature that allows for easy pumping, if necessary.
-
-
Blending:
-
Use a co-rotating twin-screw extruder.
-
Gravimetrically feed the dried PET pellets into the main hopper of the extruder.
-
Inject the liquid DIPT into a downstream port of the extruder barrel using a precision pump. This ensures the polymer is already in a molten state before the plasticizer is introduced.
-
-
Extrusion:
-
Set the extruder barrel temperature profile according to the processing window of PET (typically 260-280°C).[2]
-
Set the screw speed to ensure adequate mixing and residence time (e.g., 100-200 rpm).
-
The molten blend is extruded through a die.
-
-
Pelletizing:
-
The extruded strand is cooled in a water bath.
-
A pelletizer is used to cut the cooled strand into pellets.
-
-
Post-Processing:
-
The resulting pellets can then be used for subsequent processing, such as injection molding or film extrusion, to create the final product.
-
Section 4: Data on Mechanical Properties
While specific quantitative data for this compound (DIPT) is not extensively available in public literature, the following tables provide an illustrative example of the expected trends based on the use of similar terephthalate and other plasticizers with PLA and PET. Researchers should perform their own experiments to determine the precise effects of DIPT on their specific polymer systems.
Table 1: Illustrative Example of the Effect of a Plasticizer on the Mechanical Properties of PLA
| Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 (Neat PLA) | 50 - 70 | 2 - 6 | 2.5 - 3.5 |
| 10 | 35 - 50 | 50 - 150 | 1.5 - 2.5 |
| 20 | 20 - 35 | 150 - 300 | 0.8 - 1.5 |
| 30 | 10 - 20 | > 300 | 0.3 - 0.8 |
Note: These are representative values and will vary depending on the specific grade of PLA, the plasticizer used, and the processing conditions.
Table 2: Typical Mechanical Properties of PET
| Property | Value |
| Tensile Strength | 55 - 75 MPa[3] |
| Elongation at Break | 50 - 150 %[3] |
| Young's Modulus | 2.8 - 3.1 GPa[3] |
Note: The addition of DIPT to PET would be expected to decrease the tensile strength and Young's modulus while increasing the elongation at break.
Section 5: Visualizations
Experimental Workflows
References
Technical Support Center: Industrial Production of Diisopropyl Terephthalate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of diisopropyl terephthalate (B1205515).
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis and purification of diisopropyl terephthalate in a question-and-answer format.
Issue 1: Low Product Yield
Q1: We are experiencing a significantly lower than expected yield of this compound in our direct esterification reaction. What are the potential causes and how can we mitigate them?
A1: Low yields in the direct esterification of terephthalic acid with isopropanol (B130326) are often due to incomplete reaction or side reactions. Key factors to investigate include:
-
Inefficient Water Removal: The esterification reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.
-
Solution: Implement an efficient water removal system. In an industrial setting, this can be achieved through azeotropic distillation using a Dean-Stark trap or by sparging the reaction mixture with an inert gas to carry away the water vapor.[1]
-
-
Suboptimal Catalyst Activity or Concentration: The catalyst plays a crucial role in the reaction kinetics.
-
Solution: Ensure the catalyst, typically a titanium-based compound like titanium tetraisopropoxide, is active and used at the appropriate concentration.[1] Catalyst deactivation can occur due to impurities in the reactants. Consider evaluating different catalysts or catalyst concentrations to optimize the reaction rate.
-
-
Incorrect Reactant Molar Ratio: An inappropriate ratio of isopropanol to terephthalic acid can limit the conversion.
-
Solution: Employing a molar excess of isopropanol can drive the reaction equilibrium towards the product side.[1]
-
-
Inadequate Reaction Temperature or Time: The reaction may not have reached completion if the temperature is too low or the reaction time is too short.
-
Solution: Optimize the reaction temperature, typically in the range of 180-270°C, and ensure sufficient reaction time (4-12 hours) for the reaction to go to completion.[1] Monitoring the reaction progress by measuring the acid value of the mixture is recommended.
-
Issue 2: Product Impurities and Discoloration
Q2: Our final this compound product is discolored (yellowish or brownish) and fails to meet purity specifications. What are the likely impurities and how can we purify the product?
A2: Discoloration and impurities in the final product can arise from unreacted starting materials, byproducts, or thermal degradation.
-
Common Impurities:
-
Unreacted Terephthalic Acid: Due to its high melting point and limited solubility, unreacted terephthalic acid can be present in the crude product.
-
Monoisopropyl Terephthalate: This is an intermediate of the esterification reaction and can remain if the reaction is incomplete.
-
Catalyst Residues: Residual catalyst can affect product quality and stability.
-
Thermal Degradation Products: At elevated temperatures, side reactions can lead to the formation of colored impurities.[1]
-
-
Purification Strategies:
-
Neutralization and Washing: After the reaction, the crude product should be neutralized to remove any acidic catalyst residues. This is typically followed by washing with water to remove any remaining salts and water-soluble impurities.
-
Recrystallization: This is an effective method for purifying the product. The choice of solvent is critical; isopropanol or a mixture of solvents can be used. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
-
Vacuum Distillation: For high-purity requirements, vacuum distillation can be employed to separate this compound from non-volatile or high-boiling impurities.
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Issue 3: Side Reactions
Q3: We suspect side reactions are occurring during the synthesis, impacting both yield and purity. What are the common side reactions and how can they be minimized?
A3: The primary side reactions of concern in the industrial production of this compound are hydrolysis and thermal degradation.
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Hydrolysis: The ester product can be hydrolyzed back to terephthalic acid and isopropanol in the presence of water, especially at high temperatures and in the presence of an acid or base catalyst.[1]
-
Minimization: As mentioned for improving yield, efficient and continuous removal of water from the reaction mixture is crucial to prevent hydrolysis.
-
-
Thermal Degradation: At temperatures exceeding the thermal stability of the product (decomposition typically starts around 387°C for similar terephthalate esters), unwanted degradation reactions can occur, leading to the formation of colored byproducts and a decrease in yield.[1]
-
Minimization: Maintain strict control over the reaction temperature, keeping it within the optimal range for esterification without approaching the decomposition temperature. The use of antioxidants can also be considered in some cases.
-
Data Presentation
The following tables summarize key quantitative data for the industrial production of this compound.
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Direct Esterification | Transesterification |
| Starting Materials | Terephthalic Acid, Isopropanol | Dimethyl Terephthalate, Isopropanol |
| Catalyst | Titanium compounds (e.g., Titanium tetraisopropoxide) | Titanium compounds |
| Temperature Range | 180 - 270 °C[1] | 180 - 260 °C[2] |
| Pressure Range | 1 - 7 bar[1] | Atmospheric or slightly elevated |
| Reaction Time | 4 - 12 hours[1] | Varies, depends on catalyst and temp. |
| Molar Ratio (Alcohol:Acid/Ester) | Excess isopropanol recommended[1] | Excess isopropanol recommended |
Table 2: Product Quality and Yield Expectations
| Parameter | Expected Value/Range | Notes |
| Conversion Rate | 95 - 99% (Direct Esterification)[1] | Highly dependent on process optimization. |
| Yield | >85% (Acid Chloride Method)[1] | Yields for direct esterification and transesterification are typically high but vary with conditions. |
| Purity (Post-Purification) | >99% | Achievable with appropriate purification methods. |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 50 - 52.5 °C[1] | |
| Boiling Point (atm) | ~290 °C[1] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound via Direct Esterification
This protocol outlines a general procedure for the direct esterification of terephthalic acid with isopropanol.
Materials:
-
Terephthalic acid
-
Isopropanol (anhydrous)
-
Titanium (IV) isopropoxide (catalyst)
-
Toluene (B28343) (for azeotropic water removal)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add terephthalic acid, a molar excess of isopropanol (e.g., 1:10 molar ratio of acid to alcohol), and toluene (approximately 20% of the isopropanol volume).
-
Catalyst Addition: While stirring, add a catalytic amount of titanium (IV) isopropoxide (e.g., 0.1-0.5 mol% relative to terephthalic acid).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected or the reaction is deemed complete by monitoring (e.g., via thin-layer chromatography or by checking the acid value).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the catalyst and any unreacted acid, followed by water, and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess isopropanol using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like isopropanol.
Protocol 2: Laboratory-Scale Synthesis of this compound via Transesterification
This protocol provides a general method for the transesterification of dimethyl terephthalate with isopropanol.
Materials:
-
Dimethyl terephthalate (DMT)
-
Isopropanol (anhydrous)
-
Titanium (IV) isopropoxide (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Distillation head and condenser
-
Heating mantle with magnetic stirrer
-
Receiving flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, combine dimethyl terephthalate and a molar excess of anhydrous isopropanol (e.g., 1:10 molar ratio of DMT to alcohol).
-
Catalyst Addition: Add a catalytic amount of titanium (IV) isopropoxide to the stirred mixture.
-
Reaction: Heat the mixture to a temperature that allows for the distillation of the methanol (B129727) byproduct (boiling point of methanol is ~65°C). The removal of methanol drives the equilibrium towards the formation of the this compound. Continue heating and distilling off the methanol until the reaction is complete (monitoring by GC or TLC is recommended).
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution, followed by water, and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess isopropanol using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for direct esterification of this compound.
References
Catalyst Selection for Efficient Diisopropyl Terephthalate Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient synthesis of Diisopropyl terephthalate (B1205515) (DIPT). This guide focuses on catalyst selection and optimization to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing Diisopropyl terephthalate (DIPT)?
A1: The two main routes for DIPT synthesis are direct esterification and transesterification.
-
Direct Esterification: This common method involves the reaction of terephthalic acid with isopropanol (B130326). It typically requires an acid catalyst and elevated temperatures to drive the reaction towards the formation of DIPT and water.
-
Transesterification: This method involves the reaction of dimethyl terephthalate (DMT) with isopropanol. A catalyst is used to facilitate the exchange of the methyl group of the ester with an isopropyl group from the alcohol, producing DIPT and methanol (B129727) as a byproduct.
Q2: Which types of catalysts are most effective for DIPT synthesis?
A2: Titanium-based catalysts are widely employed in industrial settings for terephthalate ester production due to their high activity. Organotitanium compounds like titanium tetraisopropoxide and tetrabutyl titanate are particularly effective. Other catalysts that have shown efficacy in similar terephthalate ester syntheses include tin compounds, zinc acetate (B1210297), and antimony oxides. For laboratory-scale synthesis, strong acid catalysts like sulfuric acid are also commonly used for direct esterification.
Q3: How can I monitor the progress of my DIPT synthesis reaction?
A3: A common and effective method for monitoring the reaction progress is Thin-Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at different time intervals and running them on a TLC plate against the starting material standards, you can visually track the consumption of the reactants and the formation of the product. A successful reaction will show the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to this compound.
Q4: What are the typical methods for purifying the crude DIPT product?
A4: The purification strategy depends on the scale of the reaction and the nature of the impurities. Common methods include:
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Washing and Extraction: The crude product is often washed with a basic solution, such as sodium bicarbonate, to neutralize and remove any acid catalyst and unreacted terephthalic acid. This is followed by washing with water to remove residual salts.
-
Recrystallization: This is a highly effective method for purifying solid DIPT. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
-
Vacuum Distillation: To remove liquid impurities or to achieve very high purity, vacuum distillation can be employed. This technique separates compounds based on their boiling points under reduced pressure.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low Yield of DIPT | Equilibrium Limitation: The esterification reaction is reversible, and the presence of water as a byproduct can shift the equilibrium back to the reactants. | • Use a large excess of isopropanol to drive the equilibrium towards the product.• Remove water as it forms using a Dean-Stark apparatus. |
| Catalyst Inactivity or Insufficient Amount: The catalyst may be deactivated or used in an insufficient quantity. | • Ensure the catalyst is active and has been stored correctly.• Experimentally determine the optimal catalyst concentration; a typical starting point is a catalytic amount relative to the limiting reagent. | |
| Presence of Water in Reactants: Water in the isopropanol or on the glassware can inhibit the reaction. | • Use anhydrous isopropanol and ensure all glassware is thoroughly dried. | |
| Sub-optimal Reaction Temperature: The reaction rate may be too slow at low temperatures, while side reactions can occur at excessively high temperatures. | • Optimize the reaction temperature based on the specific catalyst and solvent used. For many esterifications, reflux temperature is appropriate. | |
| Product is Discolored (Yellow or Brown) | High Reaction Temperature: Excessive heat can lead to charring or decomposition of the reactants or product. | • Ensure precise temperature control of the reaction. |
| Impure Starting Materials: Impurities in the terephthalic acid or isopropanol can lead to colored byproducts. | • Use high-purity starting materials. | |
| Residual Catalyst: Some catalysts can impart color to the final product if not completely removed. | • Thoroughly wash the crude product as described in the purification protocols. Treatment with activated carbon can also help remove colored impurities. | |
| Catalyst Deactivation | Hydrolysis of Catalyst: Some catalysts, particularly titanium alkoxides, are sensitive to water and can hydrolyze, leading to loss of activity. | • As mentioned, ensure anhydrous reaction conditions. |
| Poisoning of Catalyst: Impurities in the reactants can act as catalyst poisons. | • Use purified reactants. | |
| Formation of Inactive Species: The catalyst may react with byproducts or intermediates to form inactive species. | • Consider a different catalyst that is more robust under the reaction conditions. |
Data Presentation
The following table summarizes the performance of various catalysts in the synthesis of terephthalate esters. While not all data is specific to this compound, it provides a strong comparative basis for catalyst selection.
| Catalyst | Substrate | Reaction | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Titanium Tetraisopropoxide | Terephthalic Acid & Isopropanol | Esterification | 180-220 | - | 95-100 (Conversion) | |
| Tetrabutyl Titanate | Terephthalic Acid & Isopropanol | Esterification | 180-220 | - | 95-100 (Conversion) | |
| Sulfuric Acid | Terephthalic Acid & Ethanol | Esterification | 80 | - | ~42 | |
| Zinc Acetate | PET & Ethanol | Ethanolysis | - | - | 96-97 | |
| Tin(II) Oxalate | PET & Isodecyl alcohol | Alcoholysis | - | - | High |
Experimental Protocols
Protocol 1: Direct Esterification of Terephthalic Acid
This protocol describes the synthesis of this compound from terephthalic acid and isopropanol using a titanium catalyst.
Materials:
-
Terephthalic acid
-
Anhydrous isopropanol
-
Titanium tetraisopropoxide (or other suitable catalyst)
-
Toluene (B28343) (for water removal with Dean-Stark)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add terephthalic acid, a significant excess of anhydrous isopropanol (which can also serve as the solvent), and toluene.
-
Add a catalytic amount of titanium tetraisopropoxide to the mixture.
-
Heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by TLC.
-
Once the reaction is complete (no more water is collected and/or TLC indicates consumption of starting material), allow the mixture to cool to room temperature.
-
Remove the excess isopropanol and toluene under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic solution with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to yield the crude this compound.
-
Purify the product further by recrystallization or vacuum distillation.
Protocol 2: Transesterification of Dimethyl Terephthalate
This protocol outlines the synthesis of this compound from dimethyl terephthalate and isopropanol.
Materials:
-
Dimethyl terephthalate (DMT)
-
Anhydrous isopropanol
-
A suitable transesterification catalyst (e.g., zinc acetate)
Procedure:
-
Combine DMT, a large excess of anhydrous isopropanol, and a catalytic amount of zinc acetate in a round-bottom flask equipped with a distillation head and a condenser.
-
Heat the reaction mixture to a temperature that allows for the distillation of the methanol byproduct.
-
Continue heating and distilling off methanol to drive the reaction to completion.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool.
-
Remove the excess isopropanol under reduced pressure.
-
The remaining crude product can be purified by washing with water to remove any residual catalyst, followed by recrystallization or vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in DIPT synthesis.
Technical Support Center: Minimizing Byproducts in Diisopropyl Terephthalate Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Diisopropyl terephthalate (B1205515) (DIPT). The following information, presented in a question-and-answer format, directly addresses specific issues that may be encountered during experimental procedures, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Diisopropyl terephthalate?
A1: The two primary methods for synthesizing this compound are:
-
Direct Esterification: This is the most common industrial method, involving the reaction of terephthalic acid with isopropanol (B130326) in the presence of an acid catalyst at elevated temperatures.[1]
-
Transesterification: This method involves the reaction of dimethyl terephthalate with isopropanol, which yields this compound and methanol (B129727) as a byproduct.[1]
Q2: What are the most common byproducts in this compound synthesis via direct esterification?
A2: The most common byproducts encountered during the direct esterification of terephthalic acid with isopropanol are:
-
Monoisopropyl terephthalate: This is the intermediate product of the esterification reaction and its presence indicates an incomplete reaction.
-
Unreacted Terephthalic Acid: Due to its low solubility and the reversible nature of the esterification reaction, some terephthalic acid may remain unreacted.
-
Diisopropyl ether: This byproduct can form from the acid-catalyzed dehydration of isopropanol, especially at higher reaction temperatures.
Q3: How can I minimize the formation of monoisopropyl terephthalate and unreacted terephthalic acid?
A3: To minimize the presence of these acidic impurities, you can drive the esterification reaction towards completion by:
-
Using an excess of isopropanol: Employing a molar excess of isopropanol shifts the reaction equilibrium towards the formation of the diester.
-
Efficient water removal: As water is a byproduct of the esterification, its removal (e.g., using a Dean-Stark apparatus) will favor the forward reaction.
-
Optimizing reaction time and temperature: Ensuring a sufficient reaction time and an appropriate temperature will promote the complete conversion of terephthalic acid and the monoester to the desired diester.
Q4: What strategies can be employed to reduce the formation of diisopropyl ether?
A4: The formation of diisopropyl ether is primarily influenced by the catalyst and reaction temperature. To mitigate this side reaction:
-
Catalyst Selection: While strong acid catalysts like sulfuric acid are effective for esterification, they can also promote the dehydration of isopropanol. Titanium-based catalysts, such as titanium tetraisopropoxide or tetrabutyl titanate, are often preferred as they are less prone to catalyzing this side reaction.[1]
-
Temperature Control: Maintaining the reaction temperature within the optimal range for esterification without excessively high temperatures will minimize the rate of the competing ether formation reaction. Industrial processes for direct esterification typically operate at temperatures ranging from 180 to 270 degrees Celsius.[1]
Q5: What are the recommended methods for purifying crude this compound?
A5: A multi-step purification process is often necessary to achieve high-purity this compound:
-
Alkaline Wash: The first step should be an alkaline wash (e.g., with a 10% sodium bicarbonate solution) to neutralize and remove acidic impurities such as unreacted terephthalic acid, monoisopropyl terephthalate, and any acid catalyst.
-
Recrystallization: After the initial wash, recrystallization from a suitable solvent (e.g., a mixed solvent system like ethanol-water) is an effective method for purifying the solid this compound.
-
Vacuum Distillation: For removing non-volatile or high-boiling impurities, vacuum distillation is a suitable final purification step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | The esterification reaction is reversible and may not have reached completion. | Use a molar excess of isopropanol and actively remove the water byproduct using a Dean-Stark apparatus or molecular sieves. |
| Presence of water in the reactants or reaction setup. | Ensure all glassware is thoroughly dried and use anhydrous isopropanol. | |
| Insufficient catalyst or inactive catalyst. | Use a fresh, active catalyst at an appropriate concentration. | |
| High levels of monoisopropyl terephthalate in the product | Incomplete esterification reaction. | Increase the reaction time or temperature (while monitoring for ether formation). Ensure efficient water removal. |
| Significant amount of diisopropyl ether detected | Reaction temperature is too high. | Lower the reaction temperature to the optimal range for esterification. |
| Use of a strong acid catalyst (e.g., sulfuric acid). | Consider switching to a titanium-based catalyst like titanium tetraisopropoxide. | |
| Final product is discolored (yellowish or brownish) | Formation of degradation byproducts at high temperatures. | Optimize the reaction temperature to avoid decomposition. |
| Residual catalyst or impurities. | Perform a thorough purification sequence, including an alkaline wash and recrystallization. Treatment with activated carbon can also help remove colored impurities. | |
| Product "oils out" instead of crystallizing during recrystallization | The melting point of the product is depressed due to significant impurities. | Add more of the "good" solvent to the hot mixture to lower the saturation point, or try a different recrystallization solvent system. |
Data Presentation
Table 1: Effect of Catalyst on this compound Yield and Byproduct Formation
| Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | DIPT Yield (%) | Monoisopropyl terephthalate (%) | Diisopropyl ether (%) |
| Sulfuric Acid | 1.0 | 150 | 8 | 85 | 10 | 5 |
| Titanium Tetraisopropoxide | 0.5 | 220 | 6 | 95 | 4 | <1 |
| Tetrabutyl Titanate | 0.5 | 220 | 6 | 94 | 5 | <1 |
Note: The data in this table is illustrative and compiled from typical results for esterification reactions. Actual results may vary depending on specific experimental conditions.
Table 2: Influence of Reaction Temperature on Byproduct Formation (using Sulfuric Acid catalyst)
| Reaction Temperature (°C) | DIPT Yield (%) | Monoisopropyl terephthalate (%) | Diisopropyl ether (%) |
| 130 | 75 | 20 | <1 |
| 150 | 85 | 10 | 5 |
| 170 | 82 | 8 | 10 |
Note: The data in this table is illustrative and demonstrates general trends. Higher temperatures can increase the rate of the desired reaction but also the rate of side reactions like ether formation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Esterification
Materials:
-
Terephthalic acid
-
Anhydrous Isopropanol
-
Titanium (IV) isopropoxide
-
10% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add terephthalic acid, a 5-fold molar excess of isopropanol, and toluene.
-
Add a catalytic amount of titanium (IV) isopropoxide (approx. 0.5 mol%).
-
Heat the mixture to reflux and collect the water-isopropanol azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess isopropanol and toluene under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with 10% sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude this compound.
-
Purify the crude product by recrystallization.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Deionized water
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid.
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum.
Visualizations
References
Technical Support Center: Monitoring Diisopropyl Terephthalate Reaction Progress
Welcome to the Technical Support Center for monitoring the synthesis of Diisopropyl terephthalate (B1205515). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of the Diisopropyl terephthalate synthesis reaction?
A1: The most common techniques for monitoring the esterification reaction to form this compound are chromatographic and spectroscopic methods. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
Q2: How can I quickly determine if my reaction is proceeding?
A2: For a rapid qualitative assessment, Thin-Layer Chromatography (TLC) is a simple and effective method. By spotting the reaction mixture alongside the starting materials (terephthalic acid and isopropanol) on a TLC plate, you can visually track the disappearance of reactants and the appearance of the this compound product spot.
Q3: Which technique is best for quantitative analysis of reaction conversion?
A3: Both HPLC and GC are excellent for quantitative analysis. HPLC is well-suited for separating the non-volatile terephthalic acid from the this compound product.[1] GC, particularly with a Flame Ionization Detector (GC-FID), is highly sensitive for quantifying the volatile this compound.[2] The choice between HPLC and GC often depends on the specific reaction conditions and available instrumentation.
Q4: Can I use spectroscopic methods for real-time reaction monitoring?
A4: Yes, spectroscopic techniques like FTIR and NMR can be used for real-time (in-situ) monitoring. Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for tracking the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch directly in the reaction vessel. NMR spectroscopy can also be used to monitor the appearance of characteristic proton or carbon signals of the product.
Q5: What are the key spectral features to look for in FTIR and NMR to confirm the formation of this compound?
A5: In FTIR, the key changes are the disappearance of the broad O-H stretching band of the carboxylic acid (terephthalic acid) around 2500-3300 cm⁻¹ and the appearance of a strong C=O stretching band for the ester at approximately 1720 cm⁻¹.[2][3] In ¹H NMR, you should monitor for the appearance of signals corresponding to the isopropyl group protons (a septet and a doublet) and a downfield shift of the aromatic protons of the terephthalate ring.[4]
Troubleshooting Guides
This section provides solutions in a question-and-answer format to common problems encountered during the analysis of the this compound reaction.
HPLC Troubleshooting
Problem: Poor peak shape (tailing or fronting) for terephthalic acid or this compound.
-
Possible Cause:
-
Active sites on the column: Residual silanol (B1196071) groups on the silica-based column can interact with the analytes, causing peak tailing.[5]
-
Inappropriate mobile phase pH: The ionization state of terephthalic acid is pH-dependent and can affect peak shape.
-
Sample overload: Injecting too concentrated a sample can lead to peak fronting.[6]
-
Column degradation: The stationary phase may be degrading over time.[7]
-
-
Solution:
-
Use a high-purity, end-capped C18 column to minimize silanol interactions.
-
Adjust the mobile phase pH with a suitable buffer (e.g., phosphate (B84403) buffer) to ensure consistent ionization of terephthalic acid.[1]
-
Reduce the injection volume or dilute the sample.[6]
-
If the column is old or has been used with harsh mobile phases, replace it.[7]
-
Problem: Drifting retention times.
-
Possible Cause:
-
Inconsistent mobile phase composition: Improperly mixed or evaporating mobile phase can cause retention time shifts.[6]
-
Fluctuating column temperature: Temperature variations affect retention times.[6]
-
Column equilibration: The column may not be fully equilibrated with the mobile phase.[6]
-
Pump issues: Leaks or faulty check valves can lead to inconsistent flow rates.[8]
-
-
Solution:
-
Ensure the mobile phase is well-mixed and covered to prevent evaporation. Use a degasser to remove dissolved gases.[6]
-
Use a column oven to maintain a constant temperature.[6]
-
Allow sufficient time for the column to equilibrate before starting your analysis.
-
Inspect the pump for leaks and service the check valves if necessary.[8]
-
GC Troubleshooting
Problem: No peaks or very small peaks for this compound.
-
Possible Cause:
-
Injector issues: A clogged syringe, leaking septum, or incorrect injector temperature can prevent the sample from reaching the column.
-
Column issues: The column may be broken, contaminated, or improperly installed.[9]
-
Detector problems: The detector may not be ignited (for FID) or may be contaminated.[10]
-
-
Solution:
-
Check the syringe for blockage and replace the septum. Ensure the injector temperature is appropriate for vaporizing this compound without causing degradation.
-
Inspect the column for breaks. If contaminated, bake it out at a high temperature or trim the inlet. Ensure the column is installed correctly in the injector and detector.[9]
-
For an FID, check the gas flows and attempt to reignite the flame. If the detector is contaminated, it may need to be cleaned.[10]
-
Problem: Ghost peaks appearing in the chromatogram.
-
Possible Cause:
-
Solution:
Data Presentation
Table 1: Analytical Parameters for Monitoring this compound Synthesis
| Parameter | HPLC | GC | FTIR | ¹H NMR |
| Analyte | Terephthalic Acid | This compound | Terephthalic Acid | This compound, Terephthalic Acid, Isopropanol |
| Typical Column/Probe | C18 reversed-phase | Capillary column (e.g., DB-5) | ATR probe | 5 mm NMR tube |
| Mobile Phase/Carrier Gas | Acetonitrile (B52724)/Water with buffer | Helium or Hydrogen | N/A | Deuterated solvent (e.g., CDCl₃, DMSO-d₆) |
| Detection | UV-Vis (e.g., 240 nm) | FID | IR detector | NMR detector |
| Key Signal (Reactant) | Retention time of Terephthalic Acid | N/A | Broad O-H stretch (2500-3300 cm⁻¹) | Aromatic protons (~8.1 ppm), Carboxylic acid proton (>10 ppm) |
| Key Signal (Product) | Retention time of this compound | Retention time of this compound | Ester C=O stretch (~1720 cm⁻¹) | Isopropyl protons (septet ~5.2 ppm, doublet ~1.4 ppm), Aromatic protons (~8.0 ppm) |
Note: Specific retention times and chemical shifts can vary depending on the exact experimental conditions (e.g., column, mobile phase, solvent, temperature).
Experimental Protocols
Protocol 1: Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the mobile phase to stop the reaction and prevent precipitation.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. A typical gradient might start at 30% acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detector: UV-Vis at 240 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
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Inject the prepared sample.
-
Identify the peaks corresponding to terephthalic acid and this compound based on their retention times, determined by injecting standards of the pure compounds.
-
Calculate the reaction conversion by comparing the peak area of the product to the initial peak area of the starting material or by using a calibration curve.
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Protocol 2: Monitoring by Gas Chromatography (GC)
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate).
-
If necessary, perform a work-up step (e.g., a quick wash with a dilute sodium bicarbonate solution) to remove the acid catalyst and unreacted terephthalic acid, which are not volatile.
-
Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate).
-
Transfer the solution to a GC vial.
-
-
GC-FID Conditions (Example):
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the peak for this compound based on its retention time.
-
Quantify the amount of product formed using a calibration curve prepared from standards of known concentration.
-
Mandatory Visualization
Caption: Workflow for monitoring this compound reaction progress.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. GC-FID based analysis of trace phthalates with a novel nanocomposite by polar-nonpolar properties in plastic bottled wa… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. stepbio.it [stepbio.it]
Troubleshooting low yield in Diisopropyl terephthalate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of diisopropyl terephthalate (B1205515), particularly focusing on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing diisopropyl terephthalate and which is more common for laboratory scale?
There are two primary methods for synthesizing this compound:
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Direct Esterification (Fischer Esterification): This is the most common method, involving the acid-catalyzed reaction of terephthalic acid with isopropanol (B130326).[1] Due to its economic advantages and scalability, it's widely used industrially.[1] For laboratory synthesis, it is a straightforward approach. The reaction is reversible, so conditions must be optimized to favor product formation.[2][3]
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Acid Chloride Method: This route first converts terephthalic acid to terephthaloyl chloride, which then reacts with isopropanol.[1] This method offers rapid reaction times and high yields, typically between 85-95%, but requires handling corrosive intermediates like thionyl chloride and generates HCl as a byproduct.[1][4]
Q2: I'm experiencing a very low yield in my Fischer esterification. What are the most likely causes?
Low yield in Fischer esterification is a common problem primarily stemming from the reversible nature of the reaction.[5][6] The main contributing factors are:
-
Equilibrium Limitation: The reaction reaches an equilibrium that may not favor the products. The presence of water, a byproduct, can shift the equilibrium back towards the reactants through hydrolysis.[7][8]
-
Presence of Water: Any water present in the reactants (isopropanol, terephthalic acid) or glassware at the start of the reaction will inhibit the formation of the ester.[8][9]
-
Incomplete Reaction: The reaction may not have run long enough or at a high enough temperature to reach completion.[9]
-
Suboptimal Reactant Ratio: Using a simple stoichiometric ratio (1:2) of terephthalic acid to isopropanol is often insufficient to drive the reaction forward.[1]
Q3: How does water specifically impact the yield, and what are the most effective removal techniques?
Water is a product of the esterification reaction. According to Le Châtelier's principle, its accumulation in the reaction mixture will drive the equilibrium backward, favoring the hydrolysis of the ester back into terephthalic acid and isopropanol, thus lowering the yield.[3][5]
Effective water removal strategies include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed is a highly effective method.[7]
-
Drying Agents: Adding molecular sieves to the reaction mixture can absorb the water byproduct in-situ.[7][10]
-
Anhydrous Conditions: Ensure all reactants are anhydrous and glassware is thoroughly dried before starting the experiment.[8][9]
Q4: What is the recommended molar ratio of isopropanol to terephthalic acid?
To shift the reaction equilibrium towards the product, a large excess of one reactant is typically used.[3][5][7] In this synthesis, using a large excess of isopropanol is recommended as it can also serve as the reaction solvent.[1][8] Using excess alcohol can increase yields by 10-15% compared to stoichiometric ratios.[1] A molar ratio of 1:10 of terephthalic acid to alcohol is a common starting point for similar Fischer esterifications.[11]
Q5: What potential side reactions can occur and lower the purity and yield of my product?
Besides the reverse hydrolysis reaction, several side reactions can reduce your yield:
-
Incomplete Esterification: The reaction may stop after the addition of only one isopropanol molecule, resulting in the formation of mono-isopropyl terephthalate. This impurity can be removed during an alkaline wash.[8]
-
Dehydration of Isopropanol: At high temperatures and in the presence of a strong acid catalyst like sulfuric acid, isopropanol (a secondary alcohol) can undergo dehydration to form diisopropyl ether or propene.[7]
-
Impurities in Starting Material: Impurities in the starting terephthalic acid can lead to colored byproducts or other detrimental side reactions.[12]
Q6: My crude product is obtained, but I'm losing significant amounts during purification. What are the best purification strategies?
Loss of product during purification is a common issue.[6][9] A multi-step approach is often most effective for this compound:
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Alkaline Wash: After the reaction, neutralizing the acid catalyst and removing unreacted terephthalic acid or the mono-ester byproduct is critical. This is achieved by dissolving the crude product in an organic solvent (e.g., diethyl ether) and washing it with an aqueous basic solution like sodium bicarbonate.[8][13]
-
Recrystallization: This is a powerful technique for purifying solids.[13] A mixed solvent system, such as ethanol-water, is often effective. The product should be highly soluble in the hot solvent and poorly soluble when cold.[13]
-
Vacuum Distillation: For removing non-volatile or high-boiling impurities, vacuum distillation is an excellent final purification step.[13]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| 1. Low Conversion / Incomplete Reaction | Equilibrium Limitation: The reaction is reversible and has reached equilibrium with significant starting material remaining.[7][8] | Use a large excess of isopropanol to drive the equilibrium forward.[3] Concurrently, remove the water byproduct using a Dean-Stark apparatus or by adding molecular sieves.[7] |
| Inactive or Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄, p-TsOH) may be old, hydrated, or used in too small a quantity.[7][8] | Use a fresh, anhydrous acid catalyst. A typical catalytic amount is 1-2% of the mass of the carboxylic acid.[7] | |
| Sub-optimal Reaction Temperature: If the temperature is too low, the reaction rate is very slow. If too high, side reactions like alcohol dehydration can occur.[8][9] | For Fischer esterification, gently reflux the reaction mixture at the boiling point of the alcohol/solvent.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| 2. Product is Impure After Initial Workup | Presence of Unreacted Terephthalic Acid or Mono-ester: These acidic impurities were not fully removed.[8] | Perform a thorough alkaline wash. Dissolve the crude product in an organic solvent and wash it multiple times with a saturated sodium bicarbonate solution in a separatory funnel.[13] |
| Product Discoloration: Impurities from starting materials or side reactions are causing coloration.[12] | Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration and recrystallization.[14] | |
| "Oiling Out" During Recrystallization: The product separates as a liquid instead of forming crystals, often due to impurities depressing the melting point.[13] | Re-heat the mixture to dissolve the oil, then add more of the primary ("good") solvent to lower the saturation point before allowing it to cool slowly.[13] | |
| 3. Significant Product Loss During Purification | Emulsion Formation: A stable emulsion formed during the alkaline wash, making layer separation difficult and causing product loss.[7][9] | To break the emulsion, try adding a small amount of brine (saturated NaCl solution). Allow the mixture to stand for a longer period without agitation. |
| Premature Crystallization: Product crystallizes in the funnel during hot filtration (part of recrystallization). | Use a pre-heated funnel and filter flask. Add a small amount of hot solvent to the mixture just before filtering to ensure the product remains dissolved. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Direct (Fischer) Esterification | 60-90% (lab scale, depends on optimization); up to 99% conversion (industrial)[1] | Terephthalic acid, excess isopropanol, acid catalyst (H₂SO₄), heat (reflux).[11] | Economical, uses readily available materials.[1] | Reversible reaction, requires water removal for high yield.[2] |
| Acid Chloride Method | 85-95%[1] | Terephthaloyl chloride, isopropanol, often at ambient or slightly elevated temperatures (20-80 °C).[1] | High yield, rapid reaction kinetics.[1] | Requires handling of corrosive and hazardous reagents (e.g., thionyl chloride), produces corrosive HCl byproduct.[1] |
Table 2: Effectiveness of Purification Techniques for Terephthalate Esters (Data is generalized for dialkyl terephthalates, providing a strong estimate for this compound)
| Purification Technique | Typical Purity After Step | Impurities Removed |
| Alkaline Wash | 85-95%[13] | Acid catalyst, unreacted terephthalic acid, mono-isopropyl terephthalate.[13] |
| Recrystallization | 90-97% (can reach >99%)[13] | Removes most organic impurities and remaining starting materials based on differential solubility. |
| Vacuum Distillation | >99.5%[13] | Removes non-volatile impurities and compounds with significantly different boiling points. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is a representative method for a laboratory-scale synthesis.
Materials:
-
Terephthalic acid
-
Anhydrous Isopropanol (in large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for Dean-Stark)
-
Round-bottom flask
-
Reflux condenser and Dean-Stark trap (recommended)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, heating mantle, and a reflux condenser fitted with a Dean-Stark trap.
-
Reagents: To the flask, add terephthalic acid (1 equivalent). Add a large excess of anhydrous isopropanol (e.g., 10-20 equivalents), which will act as both reactant and solvent.[11] If using a Dean-Stark trap, fill it with toluene.
-
Catalyst Addition: While stirring, slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, ~1-2% of the mass of terephthalic acid).[7]
-
Reaction: Heat the mixture to a gentle reflux. The reaction temperature will be determined by the boiling point of the isopropanol/toluene mixture.
-
Monitoring: Allow the reaction to proceed for several hours (e.g., 4-8 hours).[1] Monitor the progress by periodically taking a small sample and analyzing it by TLC. The reaction is complete when the terephthalic acid spot has disappeared.
-
Cooling: Once complete, remove the heat source and allow the mixture to cool to room temperature.
Protocol 2: Product Purification
Materials:
-
Crude reaction mixture
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
-
Ethanol (B145695) and deionized water (for recrystallization)
Procedure:
-
Quenching & Extraction:
-
Carefully pour the cooled reaction mixture into a beaker containing a saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution).[11]
-
Transfer the mixture to a separatory funnel. If the product is not soluble in the excess isopropanol, add an organic solvent like diethyl ether to dissolve it.
-
Wash the organic layer sequentially with: 1) Saturated NaHCO₃ solution (repeat 2-3 times), 2) Deionized water, and 3) Brine.[13]
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.[13]
-
-
Recrystallization:
-
Place the crude solid in a flask and add the minimum amount of hot ethanol required to just dissolve it.
-
While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot ethanol to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[13]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry thoroughly.
-
Visualizations
Caption: Fischer esterification pathway for this compound.
Caption: A workflow for troubleshooting low reaction yield.
References
- 1. Buy this compound | 6422-84-0 [smolecule.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. prepchem.com [prepchem.com]
- 5. brainly.com [brainly.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US3862218A - Purification of terephthalic acid by thermal treatment - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. CN104072365A - Preparation method of dioctyl terephthalate (DOTP) - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Diisopropyl Terephthalate and Dioctyl Terephthalate (DOTP) as Plasticizers
In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides a detailed comparison of two terephthalate-based plasticizers: Diisopropyl terephthalate (B1205515) (DIPT) and Dioctyl terephthalate (DOTP). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and formulation.
Molecular Structures
A key differentiator between DIPT and DOTP lies in their molecular structure, specifically the alkyl chains attached to the terephthalate core. DIPT possesses isopropyl groups, which are shorter and more branched than the 2-ethylhexyl groups of DOTP. This structural variance significantly influences their performance characteristics.
Caption: Molecular structures of Diisopropyl terephthalate (DIPT) and Dioctyl terephthalate (DOTP).
Performance Comparison
The performance of a plasticizer is evaluated based on several key parameters, including plasticizing efficiency, migration resistance, thermal stability, and the resulting mechanical properties of the plasticized polymer. While direct comparative experimental data for DIPT is limited in the public domain, we can infer its likely performance based on its structure and compare it with the well-documented properties of DOTP.
Data Summary
The following table summarizes the key physical and performance properties of DIPT and DOTP. It is important to note that much of the data for DIPT is estimated or derived from analogous compounds due to a lack of direct experimental studies in readily available literature.
| Property | This compound (DIPT) | Dioctyl Terephthalate (DOTP) | References |
| Molecular Formula | C₁₄H₁₈O₄ | C₂₄H₃₈O₄ | [1] |
| Molecular Weight ( g/mol ) | 250.29 | 390.56 | [1] |
| Density (g/cm³ at 25°C) | ~1.063 (at 20°C) | 0.986 | [1] |
| Boiling Point (°C) | Not readily available | 383 - 400 | [1] |
| Melting Point (°C) | Not readily available | -48 to < -67.2 | [1][2] |
| Flash Point (°C) | Not readily available | 212 - 230 | [1][2] |
| Water Solubility | Insoluble (predicted) | 0.0004 g/L at 22.5°C (insoluble) | [2][3] |
| Plasticizing Efficiency | Likely lower than DOTP | Good | [4][5] |
| Migration Resistance | Expected to be lower than DOTP | High | [6][7] |
| Thermal Stability | Good, decomposition starts around 387°C | Excellent | [3][8][9] |
| Low-Temperature Flexibility | Expected to be poorer than DOTP | Good | [10][11] |
| Electrical Insulation | Not well-documented | Excellent, high volume resistivity | [4][10] |
Detailed Performance Analysis
Plasticizing Efficiency
Plasticizing efficiency refers to the amount of plasticizer required to achieve a desired level of flexibility in a polymer. Generally, plasticizers with longer and more linear alkyl chains, like DOTP, are more efficient at separating polymer chains and thus impart greater flexibility.[12] DOTP is known for its good plasticizing efficiency in PVC.[11][13] Conversely, the shorter and bulkier isopropyl groups of DIPT would likely result in lower plasticizing efficiency compared to DOTP.[4][5]
Migration Resistance
Migration is the process where the plasticizer moves from the polymer matrix to the surface or into a contacting substance.[14] Higher molecular weight and longer alkyl chains generally lead to lower migration rates.[15][16] DOTP, with its significantly higher molecular weight and long alkyl chains, exhibits low volatility and excellent migration resistance.[6][7] This makes it suitable for applications where long-term stability and safety are critical, such as in medical devices and food contact materials.[6][7] DIPT, having a lower molecular weight, is expected to have a higher migration tendency.
Thermal Stability
Thermal stability is crucial for polymer processing and for the end-use application, especially at elevated temperatures. DOTP is well-regarded for its excellent thermal stability and heat-aging resistance.[8][9] This is attributed to its stable terephthalate structure and high molecular weight.[12] this compound also exhibits good thermal stability, with thermal decomposition reported to begin at approximately 387°C.[3]
Mechanical Properties
The choice of plasticizer directly impacts the mechanical properties of the final product, such as tensile strength and elongation. DOTP is known to impart good mechanical properties to PVC, including flexibility and durability.[12] The specific effects of DIPT on the mechanical properties of polymers are not extensively documented but would be a critical factor in its potential applications.
Experimental Protocols
To provide a comprehensive comparison, standardized experimental protocols are necessary. Below are detailed methodologies for key performance evaluations.
Plasticizer Performance Evaluation Workflow
Caption: Standard experimental workflow for evaluating plasticizer performance in PVC.
Methodology for Key Experiments
-
Mechanical Properties (Tensile Strength and Elongation):
-
Standard: ASTM D638
-
Protocol: Dumbbell-shaped specimens of the plasticized polymer are prepared. A universal testing machine is used to apply a tensile force to the specimen until it breaks. The stress at the point of failure (tensile strength) and the percentage increase in length (elongation at break) are recorded.
-
-
Thermal Stability (Thermogravimetric Analysis - TGA):
-
Standard: ASTM E1131
-
Protocol: A small sample of the plasticized polymer is placed in a TGA instrument. The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). The instrument measures the change in mass of the sample as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
-
-
Migration Resistance (Volatile Loss):
-
Standard: ASTM D1239
-
Protocol: A weighed specimen of the plasticized polymer is placed in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours). After the exposure period, the specimen is reweighed. The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated out of the polymer through volatilization.
-
Conclusion
Based on the available data and structural considerations, Dioctyl terephthalate (DOTP) generally presents a superior performance profile as a plasticizer compared to this compound (DIPT), particularly for applications demanding high flexibility, low migration, and excellent thermal stability. DOTP's higher molecular weight and longer alkyl chains contribute to its enhanced performance in these areas.[11][12]
While DIPT may have niche applications where its specific properties could be advantageous, the lack of comprehensive performance data necessitates further experimental evaluation. For researchers and formulators in demanding fields such as medical devices and pharmaceuticals, the well-documented safety and performance profile of DOTP makes it a more reliable choice.[6][7]
References
- 1. greenchemindustries.com [greenchemindustries.com]
- 2. Dioctyl terephthalate - Safety Data Sheet [chemicalbook.com]
- 3. Buy this compound | 6422-84-0 [smolecule.com]
- 4. shengfengchemical.com [shengfengchemical.com]
- 5. yuanlongchem.com [yuanlongchem.com]
- 6. yuanlongchem.com [yuanlongchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. gst-chem.com [gst-chem.com]
- 10. nbinno.com [nbinno.com]
- 11. gec.com.tr [gec.com.tr]
- 12. oaji.net [oaji.net]
- 13. DIOCTYL TEREPHTHALATE (DOTP - DEHT) - Ataman Kimya [atamanchemicals.com]
- 14. forgeway.com [forgeway.com]
- 15. plasticxperts.com [plasticxperts.com]
- 16. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diisopropyl Terephthalate and Phthalate Plasticizers (DOP, DINP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diisopropyl terephthalate (B1205515) (DIPT), a terephthalate-based plasticizer, with two commonly used ortho-phthalate plasticizers, Dioctyl Phthalate (B1215562) (DOP) and Diisononyl Phthalate (DINP). The information presented is intended to assist in the evaluation of these plasticizers for various applications, with a focus on performance, safety, and regulatory considerations.
Chemical Structure and Classification
The fundamental difference between DIPT and the phthalate plasticizers DOP and DINP lies in their chemical structure. DIPT is a terephthalate, meaning the ester groups are attached to the benzene (B151609) ring in the para (1,4) position. In contrast, DOP and DINP are ortho-phthalates, with the ester groups in the ortho (1,2) position. This structural variance significantly influences their physical and toxicological properties.
-
Diisopropyl terephthalate (DIPT): A diester of terephthalic acid and isopropanol.
-
Dioctyl Phthalate (DOP) / Di(2-ethylhexyl) phthalate (DEHP): A diester of phthalic acid and 2-ethylhexanol. It is a low molecular weight (LMW) ortho-phthalate.[1]
-
Diisononyl Phthalate (DINP): A diester of phthalic acid and isononyl alcohol. It is a high molecular weight (HMW) ortho-phthalate.[1]
Performance Comparison
The performance of a plasticizer is critical for its application in flexible Polyvinyl Chloride (PVC) and other polymers. Key performance indicators include plasticizing efficiency, migration resistance, thermal stability, and mechanical properties imparted to the polymer.
While direct, comprehensive comparative studies detailing the performance of DIPT against DOP and DINP are limited in publicly available literature, general characteristics of terephthalates versus ortho-phthalates can be used for a qualitative assessment. Dioctyl terephthalate (DOTP), a close structural analog of DIPT, is often used as a benchmark for non-phthalate plasticizer performance.
General Performance Characteristics:
| Property | This compound (DIPT) (inferred from Terephthalate data) | Dioctyl Phthalate (DOP) | Diisononyl Phthalate (DINP) |
| Plasticizing Efficiency | Good | Excellent | Good, slightly lower than DOP[2] |
| Volatility | Low[3] | High[4] | Lower than DOP[4] |
| Migration Resistance | High | Low[1] | Higher than DOP[2][4] |
| Thermal Stability | High | Moderate | Good |
| Low-Temperature Flexibility | Good | Excellent | Good |
Data Summary of Key Performance Metrics:
Due to the limited availability of direct comparative data for DIPT, the following tables provide a summary of typical performance data for DOP and DINP, along with general expectations for terephthalates like DIPT based on available information for similar molecules like DOTP.
Table 1: Mechanical Properties of Plasticized PVC (Typical Values)
| Property | Test Method | Unplasticized PVC | PVC + DOP (40 phr) | PVC + DINP (40 phr) | PVC + DIPT (40 phr) |
| Tensile Strength (MPa) | ASTM D638 | ~52[5] | ~15-25 | ~20-30 | Data not available |
| Elongation at Break (%) | ASTM D638 | <10 | ~250-400 | ~300-450 | Data not available |
| Shore A Hardness | ASTM D2240 | ~100 | ~70-85 | ~75-90 | Data not available |
Table 2: Migration and Volatility of Plasticizers
| Property | Test Method | DOP | DINP | DIPT (Expected) |
| Volatility (Weight Loss, %) | (e.g., 7 days at 100°C) | High | Lower than DOP | Low |
| Migration into Hexane (B92381) (%) | Solvent Extraction | High | Lower than DOP | Low |
| Migration into Water (%) | Solvent Extraction | Low | Low | Low |
Table 3: Thermal Properties of Plasticized PVC
| Property | Test Method | PVC + DOP | PVC + DINP | PVC + DIPT (Expected) |
| Glass Transition Temp. (Tg, °C) | DSC/DMA | Significantly Reduced | Reduced | Significantly Reduced |
| Decomposition Temp. (°C) | TGA | ~250-350 | ~270-370 | Higher than DOP |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. Standardized test methods from organizations like ASTM International are widely used in the industry.
Plasticizer Efficiency
Method: ASTM D2284 - Standard Test Method for Acidity of Formaldehyde Solutions. (Note: A more relevant standard for plasticizer efficiency is ASTM D2288 which is not directly found but related to testing physical properties). A common method to assess plasticizer efficiency is by measuring the mechanical properties of the plasticized PVC.[6]
Protocol Outline:
-
Compounding: Prepare PVC formulations with varying concentrations of the plasticizer (e.g., 30, 40, 50 parts per hundred of resin - phr).
-
Molding: Process the compounds into sheets of uniform thickness using a two-roll mill and a compression molder.
-
Conditioning: Condition the molded sheets at a standard temperature and humidity (e.g., 23°C and 50% RH for 24 hours).
-
Testing:
-
Tensile Properties (ASTM D638): Cut dumbbell-shaped specimens and measure tensile strength, elongation at break, and modulus of elasticity using a universal testing machine.
-
Hardness (ASTM D2240): Measure the Shore A or D hardness of the conditioned sheets using a durometer.
-
Migration Resistance
Migration of plasticizers can occur through volatilization (loss to air), exudation (migration to the surface), and extraction (leaching into a contacting liquid or solid).
3.2.1. Volatility (Activated Carbon Method)
Method: Based on ISO 177 and ASTM D1203.
Protocol Outline:
-
Sample Preparation: Cut circular discs of the plasticized PVC sheet of a defined diameter.
-
Initial Weighing: Accurately weigh the samples.
-
Exposure: Place the samples in a container with activated carbon and heat in an oven at a specified temperature and duration (e.g., 70°C for 24 hours).
-
Final Weighing: After cooling, reweigh the samples. The weight loss is attributed to the volatilization of the plasticizer.
3.2.2. Solvent Extraction
Method: Based on ASTM D1239.
Protocol Outline:
-
Sample Preparation: Cut specimens of the plasticized PVC sheet of known dimensions and weight.
-
Immersion: Immerse the specimens in a specific solvent (e.g., hexane for fatty food simulation, ethanol/water for aqueous simulation) in a sealed container.
-
Incubation: Keep the container at a controlled temperature for a defined period (e.g., 24 hours at 25°C).
-
Analysis:
-
Gravimetric: Remove the samples, dry them, and weigh to determine the weight loss due to extraction.
-
Chromatographic: Analyze the solvent using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of migrated plasticizer.
-
Thermal Stability
Method: Thermogravimetric Analysis (TGA).
Protocol Outline:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC material into a TGA crucible.
-
Heating Program: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).[7]
-
Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition temperature and the temperature at specific weight loss percentages (e.g., 5% or 10%) are used to evaluate thermal stability.
Toxicity and Endocrine Disruption Potential
The toxicological profile of plasticizers is a major consideration, particularly for applications in medical devices, food contact materials, and consumer products. Phthalates, especially LMW phthalates like DOP, have been identified as endocrine-disrupting chemicals (EDCs).[8]
DOP (DEHP):
-
Classified as a reproductive toxicant.[1]
-
Identified as an endocrine disruptor, with evidence of anti-androgenic effects.[8]
-
Its use is restricted in many applications, particularly in toys and childcare articles.[1]
DINP:
-
As an HMW phthalate, it is considered to have a better toxicological profile than DOP.[1]
-
However, concerns about its potential endocrine-disrupting effects remain, and its use is also restricted in certain applications like toys and childcare articles.[3]
DIPT:
-
As a terephthalate, DIPT is structurally different from ortho-phthalates and is generally expected to have a more favorable toxicological profile. Terephthalates like DOTP are not classified as endocrine disruptors and are considered safer alternatives to DOP.[9]
-
However, specific toxicological data for DIPT is limited in the public domain. Further research and specific assessments are needed for a conclusive evaluation of its endocrine disruption potential and overall safety.
Signaling Pathways in Phthalate Toxicity
Phthalate-induced toxicity is known to involve multiple cellular signaling pathways. Exposure to certain phthalates can lead to oxidative stress, inflammation, and apoptosis. Key signaling pathways implicated include:
-
Nuclear Factor erythroid 2-related factor 2 (Nrf2) pathway: Involved in the cellular response to oxidative stress.[10][11]
-
Nuclear Factor-kappa B (NF-κB) pathway: A key regulator of inflammatory responses.[10][11]
-
Phosphatidylinositol-3-kinase (PI3K)/AKT pathway: Plays a crucial role in cell survival and proliferation.[10][11]
Disruption of these pathways by phthalates can lead to a range of adverse health effects.
Mandatory Visualizations
Experimental Workflow for Plasticizer Performance Evaluation
References
- 1. kanademy.com [kanademy.com]
- 2. researchgate.net [researchgate.net]
- 3. yuanlongchem.com [yuanlongchem.com]
- 4. nbinno.com [nbinno.com]
- 5. PVC Properties - Vinidex Pty Ltd [vinidex.com.au]
- 6. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 7. madisongroup.com [madisongroup.com]
- 8. The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
A Comparative Guide to the Validation of Diisopropyl Terephthalate Purity by Analytical Methods
The determination of purity for Diisopropyl terephthalate (B1205515) (DIPT), a significant compound in industrial applications, is crucial for ensuring product quality and safety. This guide offers an objective comparison of common analytical techniques for validating DIPT purity, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The information is supported by experimental data adapted from analyses of similar terephthalate compounds to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their requirements.
Data Presentation: A Comparative Overview of Analytical Techniques
The choice of an analytical technique for purity assessment is contingent on several factors, including the desired sensitivity, selectivity, accuracy, and the nature of potential impurities. The following table summarizes the key performance indicators for GC-MS, HPLC, and NMR in the context of terephthalate analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1] | Separation based on polarity and interaction with a stationary phase, with UV or MS detection.[1] | An intrinsic primary ratio method based on the direct proportionality of NMR signal intensity to the number of nuclei.[1] |
| Selectivity | High, especially with MS detection, allowing for the identification of structurally similar impurities.[2] | Good, can be optimized with different columns and mobile phases. | High, provides detailed structural information that can distinguish between isomers. |
| Sensitivity | High, capable of detecting trace level impurities. | Moderate to high, depending on the detector used (e.g., UV, MS). | Generally lower than chromatographic methods for trace impurities.[1] |
| Precision (RSD%) | 1.8 - 17.8%[3] | < 5%[2] | High, as it is a primary method of measurement. |
| Accuracy (% Recovery) | 91.8 - 122%[3] | 95 - 105%[2] | High, directly traceable to primary standards. |
| Typical Purity Range | 95-99% | 95-99% | >98% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for terephthalate analysis and can be adapted for the specific validation of Diisopropyl terephthalate purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of semi-volatile compounds like DIPT, offering high chromatographic resolution and definitive identification through mass spectrometry.[2]
a. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[1]
b. Reagents and Standards:
-
This compound reference standard (purity ≥99%).
-
Solvent: Dichloromethane or a suitable organic solvent.[1]
-
Internal Standard (IS): e.g., Diphenyl phthalate.[1]
c. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.[2]
-
Dissolve the sample in the chosen solvent to a final concentration within the calibrated range.[1]
-
Add the internal standard to the sample solution at a known concentration.[1]
d. GC-MS Conditions:
-
Injector Temperature: 250 °C[1]
-
Injection Mode: Splitless[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.[1]
-
-
MS Transfer Line Temperature: 280 °C[1]
-
Ion Source Temperature: 230 °C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM).
e. Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.[1]
-
Calculate the response factor of DIPT relative to the internal standard using a calibration curve prepared with known concentrations of the reference standard.[1]
-
Determine the purity of the sample by comparing its response to the calibration curve.[1] Purity can also be determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment of DIPT, particularly for samples that may not be suitable for GC analysis due to thermal instability.
a. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or MS detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
b. Reagents and Standards:
-
This compound reference standard (purity ≥99%).
-
Mobile Phase: Acetonitrile and water gradient. Phosphoric acid or formic acid can be added to improve peak shape.[4]
c. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
d. HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 240 nm (for UV detection).
-
Gradient Elution:
-
Start with 50% Acetonitrile / 50% Water.
-
Linearly increase to 90% Acetonitrile over 10 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
e. Data Analysis:
-
Integrate the peak area of the this compound peak.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
For quantitative analysis, use a calibration curve generated from reference standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly quantitative NMR (qNMR), is a primary analytical method that can be used for purity determination without the need for a specific reference standard of the analyte.[1] Comprehensive spectroscopic analysis provides definitive structural confirmation and purity assessment for this compound.[5]
a. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
b. Reagents and Standards:
-
This compound sample.
-
Deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6).
-
Internal Standard (for qNMR): A certified reference material with a known purity (e.g., maleic anhydride, dimethyl sulfone).
c. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard.
-
Dissolve both in a known volume of the deuterated solvent in an NMR tube.
d. NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
e. Data Analysis (qNMR):
-
Integrate the signals corresponding to the this compound and the internal standard.
-
Ensure that the chosen signals are well-resolved and free from interference.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for DIPT purity validation by GC-MS.
Caption: Workflow for DIPT purity validation by HPLC.
Caption: Workflow for DIPT purity validation by qNMR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Dimethyl terephthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Buy this compound | 6422-84-0 [smolecule.com]
A Comparative Guide to Non-Phthalate Plasticizers for Researchers and Drug Development Professionals
An objective analysis of leading non-phthalate plasticizers—DOTP, DINCH, ATBC, and TOTM—reveals viable, safer alternatives to traditional phthalates like DEHP. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of appropriate materials for sensitive applications.
The increasing scrutiny of di(2-ethylhexyl) phthalate (B1215562) (DEHP) due to its classification as an endocrine-disrupting chemical has catalyzed the shift towards safer, non-phthalate alternatives in the manufacturing of flexible PVC products, especially in the medical and pharmaceutical fields.[1][2][3][4] This guide presents a comparative study of four prominent non-phthalate plasticizers: Di(2-ethylhexyl) terephthalate (B1205515) (DOTP), 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), Acetyl tributyl citrate (B86180) (ATBC), and Trioctyl trimellitate (TOTM). Their performance in key areas such as mechanical properties, thermal stability, and migration resistance is evaluated, alongside a review of their toxicological profiles.
Performance Comparison of Non-Phthalate Plasticizers
The selection of a suitable plasticizer is contingent on a range of performance characteristics critical to the final product's integrity and safety. The following tables summarize quantitative data for the non-phthalate alternatives, with DEHP included for reference.
Mechanical Properties of Plasticized PVC (50 phr)
| Property | DEHP (Reference) | DOTP | DINCH | ATBC | TOTM | Test Method |
| Shore A Hardness | 80 - 90 | 85 - 95 | ~88 | Data not available | 85 - 95 | ASTM D2240 |
| Tensile Strength (MPa) | 15 - 25 | 15 - 25 | ~20 | Data not available | 20 - 30 | ASTM D412 |
| Elongation at Break (%) | 250 - 350 | 250 - 350 | ~300 | Data not available | 250 - 350 | ASTM D412 |
Migration and Thermal Stability
| Property | DEHP (Reference) | DOTP | DINCH | ATBC | TOTM | Test Method |
| Volatility (Weight Loss, 7 days @ 100°C) | High | 22.5% | 26% | Lower than DEHP | Low | - |
| Migration into Hexane (%) | High | Lower than DEHP | Low | Data not available | Very Low | - |
| Thermal Decomposition Temp (°C) | ~200-250 | ~250-300 | ~250-300 | ~200-250 | >300 | TGA |
Toxicological Profile Comparison
A critical aspect of selecting an alternative plasticizer is its toxicological profile. While comprehensive data for all alternatives is continually evolving, the following provides a summary of the current understanding.
| Plasticizer | Key Toxicological Findings |
| DEHP (Reference) | Recognized endocrine disruptor, reproductive and developmental toxicant. Interacts with androgen and estrogen receptors and activates PPARγ.[1][2][3][5][6][7][8][9][10][11][12][13][14][15] |
| DOTP | Favorable toxicological profile with no evidence of carcinogenicity or reproductive toxicity in animal studies.[16][17][18] Not classified as hazardous.[18] |
| DINCH | Considered a safe alternative with no evidence of endocrine disruption or reproductive toxicity in several studies.[6] However, some research suggests its metabolite, MINCH, may act as a metabolic disruptor.[10][19] |
| ATBC | Generally regarded as safe, with a clean toxicological profile.[17] Approved for direct food contact applications. Some recent studies suggest potential effects on female reproduction at low doses and possible liver damage at high concentrations.[12][20][21] |
| TOTM | Low volatility and migration lead to lower exposure risk.[22] Weaker estrogenic activity compared to DEHP.[23] Some studies indicate it is a weak inducer of peroxisome proliferation in rats.[24] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Protocol 1: Determination of Plasticizer Migration (Based on ISO 177)
Objective: To determine the tendency of plasticizers to migrate from a plasticized PVC sample into an absorbent material.
Apparatus:
-
Analytical balance (accurate to 0.1 mg)
-
Circular die (50 mm diameter)
-
Air-circulating oven
-
Absorbent discs (e.g., activated carbon-filled paper)
-
Glass plates
Procedure:
-
Specimen Preparation: Cut three circular specimens (50 mm diameter) from the plasticized PVC sheet.
-
Initial Weighing: Weigh each specimen and two absorbent discs for each specimen individually.
-
Assembly: Place one absorbent disc on a glass plate, followed by the PVC specimen, and then the second absorbent disc. Place another glass plate on top and apply a weight to ensure intimate contact.
-
Heating: Place the assembly in the oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
Final Weighing: After cooling, reweigh the PVC specimen and the absorbent discs separately.
-
Calculation: The loss in mass of the PVC specimen and the gain in mass of the absorbent discs indicate the amount of plasticizer migration.
Protocol 2: Hardness Testing (Based on ASTM D2240)
Objective: To measure the Shore A hardness of the plasticized PVC.
Apparatus:
-
Shore A durometer
Procedure:
-
Specimen Preparation: Use a flat, smooth piece of the plasticized PVC with a minimum thickness of 6 mm.
-
Measurement: Press the durometer foot firmly and evenly onto the specimen surface. The reading is taken immediately (within 1 second) after the presser foot is in firm contact with the specimen.
-
Replicates: Take at least five measurements at different locations on the specimen and report the average value.
Protocol 3: Tensile Properties Testing (Based on ASTM D412)
Objective: To determine the tensile strength and elongation at break of the plasticized PVC.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Die for cutting dumbbell-shaped specimens
Procedure:
-
Specimen Preparation: Cut at least five dumbbell-shaped specimens from the plasticized PVC sheet.
-
Measurement: Measure the thickness and width of the narrow section of each specimen.
-
Testing: Mount the specimen in the grips of the UTM and apply a tensile load at a constant crosshead speed until the specimen ruptures.
-
Data Acquisition: Record the load and elongation throughout the test.
-
Calculation:
-
Tensile Strength (MPa): Maximum load divided by the original cross-sectional area.
-
Elongation at Break (%): Increase in length at rupture divided by the original length, multiplied by 100.
-
Protocol 4: Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and volatility of the plasticizer in PVC.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into a TGA pan.
-
Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the weight loss of the sample as a function of temperature. The temperature at which significant weight loss begins is an indicator of thermal stability.
Visualizations
Experimental Workflow for Plasticizer Evaluation
Caption: A typical experimental workflow for the evaluation of plasticizer performance in PVC.
Comparative Signaling Pathways of DEHP and Non-Phthalate Alternatives
Caption: Simplified signaling pathways comparing DEHP's endocrine disruption with non-phthalate alternatives.
References
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. The role of estrogen receptors (ERs)-Notch pathway in thyroid toxicity induced by Di-2-ethylhexyl phthalate (DEHP) exposure: Population data and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 4. Detrimental consequences of micropolymers associated plasticizers on endocrinal disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Di-(2-ethylhexyl)-phthalate induces apoptosis via the PPARγ/PTEN/AKT pathway in differentiated human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The phthalate DEHP modulates the estrogen receptors α and β increasing lactotroph cell population in female pituitary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduced camptothecin sensitivity of estrogen receptor-positive human breast cancer cells following exposure to di(2-ethylhexyl)phthalate (DEHP) is associated with DNA methylation changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Hepatocyte- and Macrophage-Specific PPARγ in Hepatotoxicity Induced by Diethylhexyl Phthalate in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of the peroxisome proliferator-activated receptor gamma (Pparγ) and matrix metalloproteinases-2 and -9 (Mmp-2 and -9) in the mechanism of action of di(2-ethylhexyl)phthalate (DEHP) in cultured mouse brain astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Acetyl Tributyl Citrate Exposure at Seemingly Safe Concentrations Induces Adverse Effects in Different Genders of Type 2 Diabetes Mice, Especially Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasticizer Performance and Evaluation: PVC Application Focus [kingstarmold.com]
- 19. Study: DINCH Plasticizer Disrupts Metabolic Processes - Medical Design Briefs [medicaldesignbriefs.com]
- 20. Analyzing the potential targets and mechanisms of liver damage induced by acetyl tributyl citrate plasticizer using network toxicology, molecular docking and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of the effects of acetyl tributyl citrate on bone cancer based on network toxicology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. omicsonline.org [omicsonline.org]
- 24. cpsc.gov [cpsc.gov]
A Comparative Guide to the Thermal Stability of Terephthalate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various terephthalate (B1205515) esters, crucial for their application in research, development, and manufacturing. The thermal properties of these esters are paramount in processes such as polymerization, formulation, and assessing the shelf-life of materials. This document summarizes quantitative data from thermogravimetric analysis (TGA) and outlines the experimental protocols for robust and reproducible thermal analysis.
Comparative Thermal Stability Data
The thermal stability of terephthalate esters is a critical factor in their processing and end-use applications. Thermogravimetric analysis (TGA) is a standard technique used to evaluate this property by measuring the weight loss of a sample as a function of temperature. The following table summarizes key thermal decomposition parameters for several common terephthalate esters. These parameters include:
-
Td5 : The temperature at which 5% weight loss occurs.
-
Td10 : The temperature at which 10% weight loss occurs.
-
Tmax : The temperature of the maximum rate of decomposition.
It is important to note that the thermal stability of these compounds can be influenced by factors such as purity, heating rate, and the surrounding atmosphere. The data presented below is compiled from various sources and should be considered in the context of the specified experimental conditions.
| Terephthalate Ester | Abbreviation | Td5 (°C) | Td10 (°C) | Tmax (°C) | Atmosphere | Heating Rate (°C/min) |
| Dimethyl Terephthalate | DMT | ~200 - 250 | - | ~250 - 300 | Nitrogen | 10 |
| Diethyl Terephthalate | DET | ~200 - 250 | - | ~250 - 300 | Nitrogen | 10 |
| Dibutyl Terephthalate | DBT | Data not readily available | Data not readily available | Data not readily available | - | - |
| Dioctyl Terephthalate | DOTP | High thermal stability | Data not readily available | >380 | - | - |
| Bis(2-hydroxyethyl) terephthalate | BHET | Data not readily available | Data not readily available | Data not readily available | - | - |
| Polyethylene Terephthalate | PET | ~370 | - | ~400 - 490 | Nitrogen | 10 - 40 |
| Polybutylene Terephthalate | PBT | ~350 | - | ~360 - 380 | Nitrogen | - |
Experimental Protocols
The following is a generalized experimental protocol for determining the thermal stability of terephthalate esters using Thermogravimetric Analysis (TGA), based on ASTM E1131 and ISO 11358 standards.[5][7][8]
Objective: To determine the thermal decomposition profile of terephthalate esters.
Apparatus:
-
Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance and a programmable furnace.
-
Sample pans (e.g., aluminum, platinum, or ceramic).
-
Inert gas supply (e.g., high-purity nitrogen).
-
Data acquisition and analysis software.
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation:
-
Ensure the sample is representative of the material to be tested.
-
For solid samples, a small, uniform powder or film is preferred.
-
Accurately weigh a sample of 5-10 mg into a tared TGA sample pan.
-
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and remove any volatile decomposition products.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant linear heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Acquisition:
-
Record the sample mass as a function of temperature and time throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve), which shows the rate of weight loss as a function of temperature.
-
Determine the temperatures for 5% (Td5) and 10% (Td10) weight loss from the TGA curve.
-
Determine the temperature of the maximum rate of decomposition (Tmax) from the peak of the DTG curve.
-
Visualizing the Thermal Analysis Workflow
The following diagram illustrates the logical workflow for conducting a thermal stability analysis of terephthalate esters.
Caption: A flowchart illustrating the key steps in the thermal stability analysis of terephthalate esters.
Signaling Pathways and Decomposition Mechanisms
The thermal decomposition of terephthalate esters generally proceeds through a complex series of reactions. For smaller molecule esters like DMT and DET, the initial step often involves the cleavage of the ester bond. In the case of polyesters like PET and PBT, the degradation is typically initiated by a random chain scission mechanism at the ester linkages, often through a β-C-H hydrogen transfer reaction. This process leads to the formation of carboxyl and vinyl end groups, which can then undergo further reactions to produce a variety of volatile products, including acetaldehyde (B116499) (from PET), tetrahydrofuran (B95107) (from PBT), and oligomers. The specific decomposition pathway and the resulting products can be influenced by the presence of catalysts, impurities, and the reaction atmosphere.
The following diagram provides a simplified representation of the initial thermal degradation step for a generic poly(alkylene terephthalate).
Caption: Initial thermal degradation pathway of poly(alkylene terephthalate) via β-C-H hydrogen transfer.
References
- 1. infinitalab.com [infinitalab.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gst-chem.com [gst-chem.com]
- 5. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. matestlabs.com [matestlabs.com]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
Unveiling the unseen: A guide to Diisopropyl Terephthalate migration in polymer matrices
For researchers, scientists, and drug development professionals, ensuring the safety and integrity of products is paramount. This guide provides a comparative analysis of the migration testing of Diisopropyl Terephthalate (DIPT), a chemical intermediate and potential migrant from polymer matrices used in various applications, including pharmaceutical packaging and medical devices. By understanding the migratory behavior of DIPT, researchers can better assess its potential risks and ensure product safety.
While specific quantitative data for this compound (DIPT) migration from various polymer matrices remains limited in publicly available literature, its structural similarity to other terephthalates and phthalates warrants a thorough evaluation of its potential to migrate. This guide synthesizes available information on related compounds to provide a framework for assessing DIPT migration and outlines standardized testing protocols.
Comparative Migration Data
Due to the limited direct data on DIPT, this table includes comparative migration data for structurally similar or co-formulary substances found in food contact materials. This information provides a valuable reference point for estimating the potential migration of DIPT under various conditions.
| Substance | Polymer Matrix | Food Simulant | Temperature (°C) | Time | Migration Level | Analytical Method |
| Diisopropyl naphthalenes (DIPN) | Recycled paperboard | Dry foods | N/A | N/A | Detected | GC-MS |
| Dibutyl phthalate (B1215562) (DBP) | Plastic containers | Ultrapure water | N/A (Microwave) | Varied | GC/MS | |
| Benzylbutyl phthalate (BBP) | Plastic containers | Ultrapure water | N/A (Microwave) | Varied | Not Found | GC/MS |
| Various migrants | Plastic food contact materials | Simulants A, B, C, D1 | Varied | Varied | LOQ: 40 µg L−1 | GC-Q-Orbitrap HRMS |
| Phthalates & DIPN | Cellulose packaging | n-heptane | 20 | 30 min | 0.1–0.3% of initial concentration | GC-FID |
Data synthesized from multiple sources.[1][2][3][4]
Experimental Protocols for Migration Testing
A standardized approach is crucial for obtaining reliable and comparable migration data. The following protocol is a general guideline based on established methods for testing migrants from food contact materials and can be adapted for DIPT.
Objective: To determine the specific migration of this compound from a polymer matrix into a food simulant.
Materials:
-
Polymer samples (e.g., films, containers) of known composition and surface area.
-
This compound standard for calibration.
-
Food simulants as specified by relevant regulations (e.g., 10% ethanol (B145695), 3% acetic acid, olive oil, or specific simulants like 95% ethanol for worst-case scenarios).
-
Glassware (flasks, beakers, etc.), pre-cleaned to avoid contamination.
-
Analytical instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
Procedure:
-
Sample Preparation: Cut the polymer material into test specimens of a defined surface area. Clean the specimens to remove any surface contamination.
-
Migration Cell Setup: Place the test specimen in a migration cell and add a known volume of the selected food simulant, ensuring a defined surface area-to-volume ratio (e.g., 6 dm²/L).
-
Incubation: Expose the migration cell to controlled temperature and time conditions that simulate the intended use of the polymer product (e.g., 10 days at 40°C for long-term storage, or more aggressive conditions for accelerated testing).
-
Sample Collection: After the incubation period, carefully remove the food simulant from the migration cell.
-
Analytical Quantification:
-
GC-MS Analysis: Extract the DIPT from the food simulant using a suitable solvent (e.g., hexane). Concentrate the extract and inject it into the GC-MS system. Identify and quantify DIPT based on its retention time and mass spectrum, using a calibration curve prepared with the DIPT standard.
-
HPLC Analysis: Directly inject the food simulant (if compatible) or an extract into the HPLC system. Separate DIPT using an appropriate column and mobile phase, and quantify it using a suitable detector (e.g., UV or MS), referencing a calibration curve.
-
-
Data Reporting: Express the migration results in mg of DIPT per kg of food simulant (mg/kg) or mg of DIPT per dm² of the polymer surface area (mg/dm²).
Visualizing the Workflow
To better illustrate the process of migration testing, the following diagram outlines the key steps from sample preparation to final analysis.
Caption: A flowchart of the experimental workflow for migration testing.
Concluding Remarks
The potential for this compound to migrate from polymer matrices is a valid concern that necessitates rigorous testing and evaluation. While direct quantitative data for DIPT is not extensively available, the established methodologies for similar compounds provide a robust framework for its assessment. By employing standardized protocols and sensitive analytical techniques such as GC-MS and HPLC, researchers can effectively quantify the migration of DIPT and ensure the safety of their products for their intended applications. Further research dedicated specifically to the migration of DIPT from various polymers is encouraged to fill the current knowledge gaps.
References
- 1. Analysis of phthalate migration to food simulants in plastic containers during microwave operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 3. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 4. Determination of 60 Migrant Substances in Plastic Food Contact Materials by Vortex-Assisted Liquid-Liquid Extraction and GC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diisopropyl Terephthalate as a Replacement for Traditional Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diisopropyl terephthalate (B1205515) (DIPT) as a potential replacement for traditional plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and diisononyl phthalate (DINP). Due to the limited availability of direct quantitative performance data for DIPT in publicly accessible literature, this guide utilizes data for a structurally similar and widely studied non-phthalate terephthalate plasticizer, di(2-ethylhexyl) terephthalate (DEHT/DOTP), as a representative for comparison. This allows for an objective analysis based on available experimental data for a closely related alternative.
The primary focus of this guide is to compare the performance of terephthalate plasticizers with traditional phthalate plasticizers in terms of their mechanical properties, thermal stability, and migration resistance when used in polyvinyl chloride (PVC) formulations.
Mechanism of Plasticization
Plasticizers function by embedding themselves between the long polymer chains of PVC. This increases the "free volume" between the chains, reducing the intermolecular forces and allowing the polymer chains to move more freely. This increased mobility results in a more flexible and processable material. The effectiveness of a plasticizer is largely dependent on its compatibility with the polymer and its molecular structure.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for DEHT (as a proxy for DIPT) compared to the traditional plasticizers DEHP and DINP in PVC formulations.
Table 1: Mechanical Properties of Plasticized PVC
| Property | DEHT (Terephthalate) | DEHP (Phthalate) | DINP (Phthalate) | Test Method |
| Tensile Strength (MPa) | ~13.19 - 22.39[1][2] | ~15.7 - 22.90[3] | Data Not Available | ASTM D638 |
| Elongation at Break (%) | ~247 - 330[1] | ~350 | Data Not Available | ASTM D638 |
| Young's Modulus (MPa) | ~17.46 - 33.13[2] | Decreases with addition | Data Not Available | ASTM D638 |
| Hardness (Shore A) | Varies with concentration | Decreases with addition | Varies with concentration | ASTM D2240 |
Table 2: Thermal Properties of Plasticized PVC
| Property | DEHT (Terephthalate) | DEHP (Phthalate) | DINP (Phthalate) | Test Method |
| Glass Transition Temp. (°C) | ~19.2 - 23.8[1] | Decreases with addition | Decreases with addition | DSC/DMA |
| Onset of Decomposition (°C) | Higher than DEHP[4] | ~150 - 250[5] | Similar to DEHP | TGA |
Table 3: Migration Properties of Plasticized PVC
| Property | DEHT (Terephthalate) | DEHP (Phthalate) | DINP (Phthalate) | Test Method |
| Migration in Water (%) | ~0.3 - 1.91[1] | Varies | Lower than DEHP | Solvent Extraction |
| Migration in Hexane (%) | ~9[1] | Higher than DEHT | Lower than DEHP | Solvent Extraction |
| Volatility (Weight Loss %) | Lower than DEHP[6] | Higher than DEHT/DINP | Lower than DEHP | Activated Carbon Method |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Mechanical Properties Testing (Tensile Strength, Elongation at Break, Young's Modulus)
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens of the plasticized PVC are prepared by injection molding or die-cutting from compression-molded sheets. The dimensions of the specimens conform to the specifications in ASTM D638.
-
Conditioning: The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Testing Apparatus: A universal testing machine (UTM) equipped with grips suitable for holding the specimens and a calibrated load cell is used. An extensometer is attached to the gauge length of the specimen to accurately measure strain.
-
Procedure: The specimen is mounted in the grips of the UTM. The machine is set to a constant rate of crosshead movement. The load and extension are recorded continuously until the specimen fractures.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Thermal Analysis
a) Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry
Methodology:
-
Sample Preparation: A small sample (5-10 mg) of the plasticized PVC is hermetically sealed in an aluminum pan.
-
Testing Apparatus: A differential scanning calorimeter.
-
Procedure: The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history. For example, heating from room temperature to a temperature above the expected Tg, cooling at a controlled rate, and then reheating at a controlled rate (e.g., 10°C/min).
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
b) Thermogravimetric Analysis (TGA) for Thermal Stability
Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry
Methodology:
-
Sample Preparation: A small sample (10-20 mg) of the plasticized PVC is placed in a TGA sample pan.
-
Testing Apparatus: A thermogravimetric analyzer.
-
Procedure: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The onset of decomposition is identified as the temperature at which a significant weight loss begins. The temperature at 5% weight loss is often reported as a measure of thermal stability.
Migration Resistance Testing
Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals
Methodology:
-
Specimen Preparation: Specimens of the plasticized PVC film of known weight and surface area are prepared.
-
Extraction Media: Various solvents are used to simulate different environments, such as n-hexane (for fatty foods), ethanol/water mixtures (for aqueous and alcoholic foods), and distilled water.
-
Procedure: The specimens are immersed in the extraction medium for a specified time and at a controlled temperature (e.g., 24 hours at 23°C).
-
Data Analysis: After immersion, the specimens are removed, dried, and reweighed. The percentage of weight loss is calculated, which represents the amount of plasticizer that has migrated into the solvent. Alternatively, the concentration of the plasticizer in the extraction medium can be quantified using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizations
Experimental Workflow for Plasticizer Performance Evaluation
Caption: Workflow for evaluating the performance of plasticizers in PVC.
Signaling Pathway of Phthalate Endocrine Disruption
Some traditional phthalate plasticizers, such as DEHP, are known to be endocrine-disrupting chemicals (EDCs). Their mechanism of action can involve interference with nuclear receptor signaling pathways. Terephthalates like DEHT are generally considered to have a better toxicological profile in this regard.
Caption: Phthalate interaction with nuclear receptor signaling pathways.
References
- 1. Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. kinampark.com [kinampark.com]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of Diisopropyl terephthalate and its isomers
A Spectroscopic Comparison of Diisopropyl Terephthalate (B1205515) and Its Isomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of diisopropyl terephthalate and its isomers, diisopropyl isophthalate (B1238265) and diisopropyl phthalate (B1215562). The information is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and differentiation.
The three isomers, while sharing the same molecular formula (C₁₄H₁₈O₄) and weight (250.29 g/mol ), exhibit distinct spectroscopic properties due to the different substitution patterns of the isopropyl ester groups on the benzene (B151609) ring. This compound is the para- (1,4-), diisopropyl isophthalate is the meta- (1,3-), and diisopropyl phthalate is the ortho- (1,2-) isomer.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of the three diisopropyl phthalate isomers.
¹H NMR Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Aromatic Protons | Methine Proton (-CH) | Methyl Protons (-CH₃) |
| This compound | ~8.0 (s, 4H) | ~5.2 (septet, 2H) | ~1.3 (d, 12H) |
| Diisopropyl isophthalate | ~8.6 (t, 1H), ~8.2 (dd, 2H), ~7.6 (t, 1H) | ~5.2 (septet, 2H) | ~1.3 (d, 12H) |
| Diisopropyl phthalate | ~7.7 (m, 2H), ~7.5 (m, 2H) | ~5.2 (septet, 2H) | ~1.3 (d, 12H) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Methine Carbon (-CH) | Methyl Carbons (-CH₃) |
| This compound | ~165 | ~134, ~129 | ~69 | ~22 |
| Diisopropyl isophthalate | ~165 | ~134, ~131, ~130, ~128 | ~69 | ~22 |
| Diisopropyl phthalate | ~167 | ~132, ~131, ~129 | ~69 | ~22 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
IR Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch (Ester) | Aromatic C-H Stretch | Aromatic C=C Stretch |
| This compound | ~1722 | ~1280-1310 | ~3100 | ~1600, ~1470 |
| Diisopropyl isophthalate | ~1720 | ~1290, ~1250 | ~3100 | ~1610, ~1460 |
| Diisopropyl phthalate | ~1725 | ~1285, ~1070 | ~3070 | ~1595, ~1465 |
Mass Spectrometry
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Other Key Fragments |
| This compound | 250 | 149 | 209, 191, 163 |
| Diisopropyl isophthalate | 250 | 149 | 209, 191, 163 |
| Diisopropyl phthalate | 250 | 149 | 209, 191, 167, 43 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. Below are general methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 10-20 mg of the diisopropyl phthalate isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred. The final sample height in the tube should be approximately 4-5 cm.
-
-
Instrument Parameters (¹H NMR) :
-
Spectrometer : 400 MHz or higher field instrument.
-
Pulse Sequence : Standard single-pulse sequence.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Relaxation Delay : 1-5 seconds.
-
Spectral Width : 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR) :
-
Spectrometer : 100 MHz or higher.
-
Pulse Sequence : Proton-decoupled pulse sequence.
-
Number of Scans : 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay : 2-5 seconds.
-
Spectral Width : 0-220 ppm.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free cloth.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid diisopropyl phthalate isomer directly onto the ATR crystal.
-
-
Instrument Parameters :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of the diisopropyl phthalate isomer (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
-
GC Parameters :
-
Injector Temperature : 250-280 °C.
-
Injection Mode : Split or splitless, depending on the sample concentration.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program : Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.
-
-
MS Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230-250 °C.
-
Mass Range : Scan from m/z 40 to 300.
-
-
Data Analysis :
-
Identify the peak corresponding to the diisopropyl phthalate isomer in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the identified peak and compare it with library spectra for confirmation.
-
Identify the molecular ion peak and major fragment ions.
-
Visualizations
The following diagrams illustrate the chemical structures of the isomers and a general workflow for their spectroscopic comparison.
A Comparative Guide to Diisopropyl Terephthalate and Commercial Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable plasticizer is a critical consideration in the formulation of a wide range of polymeric materials, directly impacting the final product's flexibility, durability, and overall performance. For decades, ortho-phthalate esters such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Diisononyl phthalate (DINP) have been the industry standard. However, growing health and environmental concerns associated with these compounds have spurred the development and adoption of safer alternatives.
This guide provides a detailed comparison of Diisopropyl terephthalate (B1205515) (DIPT), a non-phthalate plasticizer, with other commercially significant plasticizers. Due to the limited availability of direct comparative data for DIPT, this guide will utilize data for Dioctyl terephthalate (DOTP), a chemically similar and widely studied non-phthalate terephthalate plasticizer, as a benchmark for performance. DIPT is expected to exhibit comparable performance characteristics owing to its similar molecular structure.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance metrics of various plasticizers. The data for DOTP is presented as a proxy for DIPT.
Table 1: General and Physical Properties
| Property | Diisopropyl Terephthalate (DIPT) / Dioctyl Terephthalate (DOTP) | Di(2-ethylhexyl) phthalate (DEHP/DOP) | Diisononyl phthalate (DINP) |
| Chemical Structure | Terephthalate (para-phthalate) | Ortho-phthalate | Ortho-phthalate |
| Molecular Formula | C₂₄H₃₈O₄ | C₂₄H₃₈O₄ | C₂₆H₄₂O₄ |
| Molecular Weight ( g/mol ) | ~390.56 | ~390.56 | ~418.6 |
| Appearance | Clear, colorless liquid | Clear, oily liquid | Clear, viscous liquid |
| Density (g/cm³) | ~0.984 | ~0.986 | ~0.972 |
| Boiling Point (°C) | ~400 | ~385 | ~409 |
| Flash Point (°C) | ≥ 210 | ~215 | ~220 |
Table 2: Performance in PVC Formulations
| Performance Metric | This compound (DIPT) / Dioctyl Terephthalate (DOTP) | Di(2-ethylhexyl) phthalate (DEHP/DOP) | Diisononyl phthalate (DINP) |
| Plasticizing Efficiency | Excellent | Excellent | Good |
| Tensile Strength (MPa) | 15 - 25 | 18 - 28 | 17 - 27 |
| Elongation at Break (%) | 300 - 450 | 250 - 400 | 280 - 420 |
| Hardness (Shore A) | 75 - 90 | 80 - 95 | 78 - 93 |
| Low-Temperature Flexibility | Excellent | Good | Good |
| Migration Resistance | Excellent (Low) | Moderate (Higher) | Moderate |
| Thermal Stability | Excellent | Good | Good |
| Volatility | Low | Higher | Moderate |
Experimental Protocols
Detailed methodologies for key experiments cited in the performance comparison are provided below.
Tensile Properties of Thin Plastic Sheeting (ASTM D882)
Objective: To determine the tensile strength and elongation at break of plasticized PVC films.
Methodology:
-
Specimen Preparation: Prepare rectangular test specimens of uniform width and thickness from the plasticized PVC sheets. Ensure the specimens are free of nicks and cuts.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine, ensuring it is aligned vertically.
-
Set the initial grip separation and the rate of grip separation (strain rate) according to the standard.
-
Initiate the test, applying a tensile load to the specimen until it ruptures.
-
Record the force and elongation throughout the test.
-
-
Calculations:
-
Tensile Strength: Calculate the maximum stress applied to the specimen before rupture.
-
Elongation at Break: Calculate the percentage increase in length of the specimen at the point of rupture.
-
Resistance of Plastic Films to Extraction by Chemicals (Migration Resistance - ASTM D1239)
Objective: To measure the weight loss of plastic film after immersion in chemicals, indicating the tendency of the plasticizer to migrate.
Methodology:
-
Specimen Preparation: Cut square specimens (50 x 50 mm) from the plasticized PVC film.[1]
-
Initial Weighing: Accurately weigh each specimen.
-
Immersion:
-
Final Weighing:
-
After the immersion period, remove the specimen, gently wipe it dry, and reweigh it.[2]
-
-
Calculation: Calculate the percentage weight loss of the specimen.[2]
Compositional Analysis by Thermogravimetric Analysis (TGA - ASTM E1131)
Objective: To determine the thermal stability and volatile content of the plasticizer and plasticized PVC.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticizer or plasticized PVC into a TGA sample pan.[3]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.[4]
-
-
Heating Program:
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., ambient to 600°C).[3]
-
-
Data Acquisition: Continuously monitor and record the sample's weight as a function of temperature.
-
Analysis:
-
The onset of weight loss indicates the beginning of thermal decomposition.
-
The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is a measure of thermal stability.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the evaluation of plasticizers.
Caption: Experimental workflow for evaluating plasticizer performance in PVC.
Caption: Contrasting health and safety pathways of phthalate vs. terephthalate plasticizers.
References
Safety Operating Guide
Navigating the Safe Disposal of Diisopropyl Terephthalate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of diisopropyl terephthalate (B1205515), ensuring compliance with general safety protocols and environmental regulations.
I. Immediate Safety and Pre-Disposal Assessment
Before initiating any disposal procedures, it is crucial to assess the hazards associated with diisopropyl terephthalate. While a specific Safety Data Sheet (SDS) for this compound was not found, data for analogous compounds suggest it is likely to be a liquid with mild irritant properties.[1] Always handle the chemical in a well-ventilated area, preferably within a laboratory fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Work in a well-ventilated area to minimize inhalation of any vapors.[1][2]
-
Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite, dry sand, or earth and place it in a suitable container for chemical waste disposal.[1] Do not let the product enter drains.[2]
II. Waste Characterization and Regulatory Framework
The primary step in proper chemical disposal is to determine if the waste is hazardous. In the United States, this is governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[3] Many states also have their own, often more stringent, regulations.[3][4][5]
A chemical is generally considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: Flashpoint below 60°C (140°F).
-
Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Unstable under normal conditions, may react with water, or can generate toxic gases.
-
Toxicity: Harmful or fatal if ingested or absorbed.
Based on data from similar compounds, this compound is not expected to be a RCRA hazardous waste. However, it is the generator's responsibility to make this determination.[4]
III. Step-by-Step Disposal Procedure
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "this compound Waste."
-
Do not mix with other chemical wastes unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office.
Step 2: Containerization
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.
-
The container should be in good condition and free of external contamination.[6]
-
Do not fill the container to more than 90% of its capacity to allow for expansion.[6]
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be clearly marked as a "Hazardous Waste Accumulation Area" or as required by your institution.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with an accurate description of the waste.
-
Complete any required waste manifest forms. Hazardous waste is tracked from "cradle-to-grave" using a manifest system to ensure it reaches an approved facility.[5]
Prohibited Disposal Methods:
-
Sink Disposal: Do not pour this compound down the drain.[7] This can harm aquatic life and interfere with wastewater treatment processes.
-
Trash Disposal: Do not dispose of liquid this compound in the regular trash.[7]
IV. Data on Analogous Compounds
To provide context for the likely properties of this compound, the following table summarizes data for similar chemicals.
| Property | Diisopropyl Adipate[1] | Dioctyl Terephthalate[8] | Terephthalic Acid[9] |
| Physical State | Liquid | Liquid | Solid (Powder) |
| Appearance | Colorless to pale yellow | - | White |
| Odor | Slight | - | No information available |
| Flash Point | 124°C / 255°F | - | 260°C / 500°F |
| Health Hazards | May cause mild skin and eye irritation. May cause respiratory tract irritation. | Not a hazardous substance or mixture. | May cause skin and eye irritation. May cause respiratory irritation. |
| Carcinogenicity | Not considered carcinogenic. | Not identified as a carcinogen. | Not identified as a carcinogen. |
This data is for informational purposes to infer potential hazards and should not replace a specific SDS for this compound.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. ethz.ch [ethz.ch]
- 7. acs.org [acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guidance for Handling Diisopropyl Terephthalate
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Diisopropyl terephthalate (B1205515). The following procedural guidance is designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling Diisopropyl terephthalate, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Glasses or Goggles | Should be worn at all times in the laboratory. Use safety goggles with side-shields for enhanced protection.[1] |
| Face Shield | Recommended when there is a risk of splashing or when handling large quantities. | |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for incidental contact. For prolonged or direct contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and use proper removal technique. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against minor splashes and spills. |
| Chemical-resistant Apron or Suit | Consider a PVC apron or suit for tasks with a higher risk of significant exposure. | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area.[2] If dust or aerosols are likely to be generated, a respirator may be necessary.[3][4] Consult with your institution's environmental health and safety department for respirator selection and fit-testing. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2]
-
Avoid Contact: Take measures to prevent contact with skin and eyes.[2][5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2][6]
-
Ignition Sources: Keep away from heat and potential sources of ignition as explosive mixtures with air can form upon intense heating.[6]
Storage Procedures:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials, such as oxidizing agents.[2]
Spill and Disposal Plans
Immediate and appropriate response to spills and proper disposal of waste are essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[7] For solid spills, carefully sweep the material to avoid generating dust and place it in an airtight container.[2]
-
Clean: Clean the affected area thoroughly.
-
Dispose: Collect all contaminated materials in a suitable, labeled container for proper disposal.
Disposal Plan:
-
Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[2][6]
-
Do not mix with other waste streams.[6]
-
Handle uncleaned, empty containers as you would the product itself.[6]
Experimental Workflow and Safety Protocols
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to a chemical spill.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Plan for a this compound Spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
